Product packaging for Dipentyl adipate(Cat. No.:CAS No. 14027-78-2)

Dipentyl adipate

Cat. No.: B084547
CAS No.: 14027-78-2
M. Wt: 286.41 g/mol
InChI Key: UPPJFVSCGFPFHM-UHFFFAOYSA-N
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Description

Dipentyl adipate is a useful research compound. Its molecular formula is C16H30O4 and its molecular weight is 286.41 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O4 B084547 Dipentyl adipate CAS No. 14027-78-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14027-78-2

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

dipentyl hexanedioate

InChI

InChI=1S/C16H30O4/c1-3-5-9-13-19-15(17)11-7-8-12-16(18)20-14-10-6-4-2/h3-14H2,1-2H3

InChI Key

UPPJFVSCGFPFHM-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)CCCCC(=O)OCCCCC

Canonical SMILES

CCCCCOC(=O)CCCCC(=O)OCCCCC

Other CAS No.

14027-78-2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dipentyl Adipate from Adipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of dipentyl adipate from adipic acid and pentanol. The primary synthesis route is the Fischer-Speier esterification, a well-established method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. While specific literature detailing the synthesis of this compound is not abundant, this guide extrapolates a robust synthesis pathway based on established protocols for similar dialkyl adipates, such as dibutyl and diethyl adipate.

Reaction Principle: Fischer-Speier Esterification

The synthesis of this compound from adipic acid and 1-pentanol is a classic example of Fischer-Speier esterification.[1][2] In this acid-catalyzed equilibrium reaction, two molecules of 1-pentanol react with one molecule of adipic acid to form one molecule of this compound and two molecules of water.[1]

The overall reaction is as follows:

HOOC-(CH₂)₄-COOH + 2 CH₃(CH₂)₄OH ⇌ CH₃(CH₂)₄OOC-(CH₂)₄-COO(CH₂)₄CH₃ + 2 H₂O (Adipic Acid) + (1-Pentanol) ⇌ (this compound) + (Water)

To drive the equilibrium towards the formation of the ester product, it is common practice to use an excess of the alcohol (1-pentanol) and/or to remove the water as it is formed, often through azeotropic distillation.[1][3]

Proposed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar adipate esters.

Materials:

  • Adipic acid (1.0 mol)

  • 1-Pentanol (3.0 mol, 3-fold molar excess)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add adipic acid, 1-pentanol, and toluene.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while stirring.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene and excess 1-pentanol using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain the final product. This compound has a reported boiling point of 130-131 °C at 1 Torr.[4]

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of this compound and comparative data for other dialkyl adipates.

Table 1: Representative Reactant and Product Quantities for this compound Synthesis

CompoundMolecular FormulaMolar Mass ( g/mol )MolesMass (g)Volume (mL)Density (g/mL)
Adipic AcidC₆H₁₀O₄146.141.0146.14--
1-PentanolC₅H₁₂O88.153.0264.45325.70.812
This compoundC₁₆H₃₀O₄286.41~0.9 (90% yield)~257.77~274.2~0.94

Note: The yield is an estimate based on typical efficiencies for Fischer esterification reactions.

Table 2: Comparison of Reaction Conditions for the Synthesis of Various Dialkyl Adipates

Adipate EsterAlcoholCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Diethyl AdipateEthanolSulfuric Acid3:1Reflux594-98Organic Syntheses
Dibutyl Adipaten-ButanolFeCl₃·6H₂O (Microwave)40:1-0.589.1CN104058964A
Dibutyl Adipaten-ButanolCandida antarctica lipase B-456>90ChemicalBook
Dioctyl Adipaten-OctanolMagnetic Solid Superacid3.2:1155299.4ResearchGate

Product Characterization

The final product, this compound, should be a clear, colorless to pale yellow oily liquid. Its identity and purity can be confirmed using various analytical techniques.

Table 3: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number14027-78-2[4]
Molecular FormulaC₁₆H₃₀O₄[4]
Molecular Weight286.41 g/mol [4]
Boiling Point130-131 °C @ 1 Torr[4]
Melting Point-14 °C[4]
Density~0.94 g/cm³ (estimated)

Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway Fischer Esterification of Adipic Acid with 1-Pentanol AdipicAcid Adipic Acid HOOC-(CH2)4-COOH Catalyst H+ (cat.) AdipicAcid->Catalyst Pentanol 1-Pentanol (x2) CH3(CH2)4OH Pentanol->Catalyst DipentylAdipate This compound CH3(CH2)4OOC-(CH2)4COO(CH2)4CH3 Catalyst->DipentylAdipate Water Water (x2) H2O Catalyst->Water

Caption: Chemical reaction for the synthesis of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow Synthesis and Purification Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: Adipic Acid, 1-Pentanol, Toluene B Add Catalyst: Sulfuric Acid A->B C Heat to Reflux with Dean-Stark Trap B->C D Cool Reaction Mixture C->D E Wash with NaHCO3, Water, Brine D->E F Dry Organic Layer E->F G Filter F->G H Rotary Evaporation (Remove Solvent) G->H I Vacuum Distillation H->I J Characterize Final Product I->J

Caption: Generalized workflow for this compound synthesis.

References

Dipentyl Adipate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 14027-78-2

IUPAC Name: dipentyl hexanedioate

This technical guide provides an in-depth overview of Dipentyl Adipate, a dialkyl ester of adipic acid. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, analytical methods, and toxicological profile. While not extensively documented as a direct pharmaceutical excipient, its properties are analogous to other dialkyl adipates used in various industrial and cosmetic applications, and the broader class of adipate-based polymers is emerging in drug delivery research.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound. Toxicological data is primarily based on studies of structurally similar dialkyl adipates, such as dibutyl adipate, and is provided for context.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC16H30O4--INVALID-LINK--
Molecular Weight286.41 g/mol --INVALID-LINK--
Boiling Point326.60 °C (estimated at 760 mmHg)--INVALID-LINK--
Melting Point-14 °C--INVALID-LINK--
Water Solubility0.4248 mg/L at 25 °C (estimated)--INVALID-LINK--
logP (o/w)5.026 (estimated)--INVALID-LINK--

Table 2: Summary of Toxicological Data for Structurally Related Adipates (e.g., Dibutyl Adipate)

EndpointResultNotes
Acute Oral ToxicityLow toxicity (LD50 > 2 g/kg in rats for Dibutyl Adipate)[1][2]
Dermal IrritationNone to minimal irritation in animal studies[1]
Skin SensitizationNot a sensitizer in guinea pig maximization study (Dibutyl Adipate at 25%)[1]
GenotoxicityNot genotoxic in bacterial and mammalian test systems (Dibutyl Adipate)[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound, based on established methods for similar dialkyl adipates.[3][4]

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from adipic acid and n-pentanol.

Materials:

  • Adipic acid

  • n-pentanol

  • Sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

  • Toluene (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add adipic acid (1.0 eq), n-pentanol (2.2 eq), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, or until TLC/GC analysis indicates the consumption of the limiting reagent (adipic acid).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove toluene and excess n-pentanol.

  • For higher purity, the crude product can be purified by vacuum distillation.

Quality Control and Analysis

Objective: To confirm the identity and purity of the synthesized this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column (e.g., DB-5MS).

  • Injector Temperature: 250-280 °C.

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Expected Outcome: A single major peak at the expected retention time. The mass spectrum should be consistent with the structure of this compound, showing characteristic fragment ions.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (CDCl3).

  • ¹H NMR: Expected signals would include a triplet around 4.0 ppm (for the -O-CH₂- protons), multiplets for the other methylene groups of the pentyl chain and the adipate backbone, and a triplet around 0.9 ppm for the terminal methyl groups.

  • ¹³C NMR: Expected signals would include a peak around 173 ppm for the ester carbonyl carbon, a peak around 65 ppm for the -O-CH₂- carbon, and several other peaks in the aliphatic region for the remaining methylene carbons.

Biological Fate and Relevance to Drug Development

While specific data on this compound's interaction with signaling pathways is not available, its likely metabolic fate is through hydrolysis by esterase enzymes, a common pathway for ester-containing compounds.[5][6] This process is relevant for understanding its biocompatibility and potential degradation profile if used in a drug delivery system.

The biodegradation of adipate plasticizers is understood to proceed via hydrolysis of the ester bonds, yielding adipic acid and the corresponding alcohol (n-pentanol in this case).[5][6] Adipic acid can then be further metabolized and enter central metabolic pathways.

metabolic_pathway cluster_hydrolysis Hydrolysis in Biological Systems cluster_metabolism Central Metabolism This compound This compound Esterases Esterases This compound->Esterases Adipic Acid Adipic Acid Succinyl-CoA Succinyl-CoA Adipic Acid->Succinyl-CoA β-oxidation n-Pentanol n-Pentanol Esterases->Adipic Acid Esterases->n-Pentanol Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle

Caption: Metabolic pathway of this compound.

In the context of drug development, while simple dialkyl adipates like this compound are primarily used as plasticizers and solvents in cosmetics, the underlying adipate chemistry is of growing interest.[4] Polymers based on adipic acid, such as poly(glycerol adipate), are being explored as biodegradable nanocarriers for drug delivery applications.[7][8] These polymers offer advantages like biocompatibility and the potential for controlled drug release. The low toxicity profile of adipate esters in general supports the biocompatibility of these related polymers.[1][5] Therefore, understanding the fundamental properties of simple adipate esters like this compound can provide valuable insights for the design and evaluation of these more complex drug delivery systems.

References

historical and current research applications of Dipentyl adipate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dipentyl Adipate: Historical and Current Research Applications

Introduction

This compound (CAS No. 14027-78-2), the diester of pentyl alcohol and adipic acid, is an organic compound with the chemical formula C16H30O4.[1][2][3] Primarily recognized for its role as a plasticizer, it is utilized to enhance the flexibility and durability of various polymers. Historically, its applications have been rooted in the plastics industry, particularly as a safer alternative to certain phthalate-based plasticizers. In recent years, the scope of its utility has expanded into more specialized fields, including advanced drug delivery systems and cosmetic formulations, prompting renewed interest from the scientific community. This guide provides a comprehensive overview of the chemical properties, synthesis, historical context, and evolving research applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and industrial settings.

PropertyValueSource(s)
CAS Number 14027-78-2[1][2][3]
Molecular Formula C16H30O4[1][2][3]
Molecular Weight 286.41 g/mol [1][2][3]
IUPAC Name dipentyl hexanedioate[2]
Synonyms Di-n-amyl adipate, Diamyl adipate, Hexanedioic acid, dipentyl ester[1][3][4]
Appearance Colorless to pale yellow viscous liquid[5]
Melting Point -14 °C[1][3]
Boiling Point 130-131 °C @ 1 Torr 326.60 °C @ 760 mm Hg (estimated)[1][3][4]
Flash Point >146.4 °C (>296 °F)[4]
Density 0.962 g/mL at 25 °C (for Dibutyl adipate)[6]
Water Solubility 0.4248 mg/L @ 25 °C (estimated)[4]
logP (o/w) 5.026 (estimated)[4]
Topological Polar Surface Area 52.6 Ų[3]

Synthesis of this compound

The synthesis of this compound, like other dialkyl adipates, is typically achieved through the esterification of adipic acid with pentanol. This reaction involves heating the two reactants in the presence of an acid catalyst to drive the formation of the ester and water. The water is continuously removed to shift the reaction equilibrium towards the products, thereby maximizing the yield.

Synthesis_of_Dipentyl_Adipate cluster_products Products Adipic_Acid Adipic Acid (HOOC(CH₂)₄COOH) DPA This compound Adipic_Acid->DPA Pentanol n-Pentanol (2 equiv.) (CH₃(CH₂)₄OH) Pentanol->DPA Water Water (2 equiv.) (H₂O) Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Adipic_Acid Heat Heat Heat->Adipic_Acid

General reaction scheme for the synthesis of this compound.

Historical and Current Research Applications

Historical Context: A Safer Plasticizer

The primary historical application of adipate esters, including this compound, has been as plasticizers for polymeric materials, most notably polyvinyl chloride (PVC).[7][8] Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, making it softer and more flexible. In the mid-20th century, with the rise of synthetic polymers, there was a significant demand for effective plasticizers. While phthalate esters became dominant, concerns over their potential toxicity and environmental impact grew over time.[7][8] This led to research into alternatives, with adipates emerging as a class of plasticizers with lower toxicity and better biodegradability.[7][8] Their linear structure imparts excellent low-temperature flexibility to materials.[9]

Current Research: Expanding Frontiers

Current research continues to leverage the properties of this compound while exploring novel applications in drug delivery and personal care products.

1. Advanced Plasticizers: The quest for non-phthalate plasticizers remains a significant driver of research. Adipate esters are widely used in applications where human contact is likely, such as in food packaging films and medical devices.[10][11] Research focuses on optimizing their performance, reducing their migration from the polymer matrix, and assessing their long-term environmental fate.[9] Studies have shown that adipates are readily biodegradable and do not tend to form stable, toxic metabolites in the environment.[7][8]

2. Drug Delivery Systems: A promising and rapidly developing application is in the field of dermal and transdermal drug delivery. This compound is explored as a component in self-emulsifying drug delivery systems (SEDDS).[12] These systems are mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation with an aqueous phase.

  • Emollient and Skin Penetration Enhancer: In dermal SEDDS, this compound can act as the oil phase, solubilizing lipophilic drugs.[12] As an emollient, it forms an occlusive film on the skin, reducing transepidermal water loss (TEWL).[12] This hydration effect can help to repair the skin barrier and may enhance the dermal flux of the active pharmaceutical ingredient.[12]

  • Nanocarrier Development: The broader class of adipate-based polyesters, such as poly(glycerol adipate) (PGA), is being investigated for creating biodegradable and biocompatible nanoparticles for drug delivery.[13][14] While PGA itself has shown some limitations, modifications to its structure are being explored to enhance drug-loading capacity and nanoparticle stability, indicating a strong research interest in adipate-based polymers for therapeutic applications.[13][14]

Drug_Delivery_Workflow cluster_formulation Formulation of Dermal SEDDS cluster_application Application and Action API Lipophilic API Mix Mixing API->Mix DPA This compound (Oil Phase) DPA->Mix Surfactant Surfactant/Co-surfactant Surfactant->Mix Topical Topical Application to Skin Mix->Topical Emulsification Spontaneous Emulsification Topical->Emulsification Penetration Enhanced Skin Penetration Emulsification->Penetration Therapeutic Therapeutic Effect Penetration->Therapeutic

Workflow of this compound in dermal drug delivery.

3. Cosmetics and Personal Care: Closely related adipate esters, such as Dibutyl adipate and Diethylhexyl adipate, are used in cosmetic formulations as skin-conditioning agents, solvents, and plasticizers.[5][15] They are found in products like suntan gels, creams, and nail polish.[5][15] Their function is to soften and smooth the skin by forming a non-greasy, moisture-retaining film and to improve the texture and spreadability of cosmetic products.[5] Given its similar chemical nature, this compound is relevant in this context for formulating personal care products with desirable sensory characteristics.

Toxicology and Safety Profile

The safety of adipate esters has been a key factor in their adoption as alternatives to phthalates. The available toxicological data, primarily on the closely related Dibutyl adipate, suggests a low potential for toxicity.

Toxicological EndpointSpeciesRouteValueSource(s)
Acute Oral LD50 (Dibutyl adipate)RatOral12,900 mg/kg[16]
Acute Dermal LD50 (Dibutyl adipate)RabbitDermal20,000 mg/kg[16]
Skin Irritation (Dibutyl adipate)RabbitDermalMild to minimal irritation[15][16]
Eye Irritation (Dibutyl adipate)RabbitOcularMinimally irritating (undiluted)[15]
Sensitization (Dibutyl adipate)Guinea PigDermalNot a sensitizer (at 25%)[15]

Studies on Dibutyl adipate have shown it to be non-genotoxic in bacterial and mammalian test systems.[15] Clinical patch tests and phototoxicity tests were also negative.[15] While high doses of Dibutyl adipate administered via intraperitoneal injection during gestation in rats showed an increase in fetal abnormalities, lower doses had no effect.[15][17] Overall, the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that ingredients like Dibutyl adipate are safe for use in cosmetics under current practices and concentrations.[15]

Safety_Assessment_Flow cluster_in_vitro In Vitro / Pre-clinical cluster_clinical Clinical / Human Data Acute Acute Toxicity (LD50) Irritation Skin/Eye Irritation Acute->Irritation Genotoxicity Genotoxicity Assays Irritation->Genotoxicity Sensitization Sensitization Tests Genotoxicity->Sensitization Patch Patch Testing Sensitization->Patch Photo Phototoxicity Patch->Photo Conclusion Safety Conclusion (Low Potential Risk) Photo->Conclusion

Logical workflow for the safety assessment of adipate esters.

Experimental Protocols

Protocol 1: Synthesis of Dialkyl Adipates via Esterification

This protocol is a generalized method based on the synthesis of Dibutyl adipate and other adipate esters, which can be adapted for this compound.[9][18][19]

Materials:

  • Adipic acid (1.0 mole equivalent)

  • n-Pentanol (2.0 - 4.0 mole equivalents)

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric(VI) acid, 1-15 mol%)

  • Toluene (as a solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Charge the reaction flask with adipic acid, n-pentanol, the acid catalyst, and toluene.

  • Heat the mixture to reflux (typically 110-140 °C) with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed (2 moles of water per mole of adipic acid).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess n-pentanol.

  • The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Protocol 2: Analysis of Adipate Ester Content in PVC via FT-Raman Spectroscopy

This protocol describes a non-destructive method for detecting and quantifying adipate esters in a polymer matrix.[11]

Materials and Equipment:

  • FT-Raman spectrometer with a 1064 nm laser source

  • PVC samples containing unknown or known concentrations of this compound

  • Reference samples of pure this compound

  • Calibration standards (PVC mixed with known weight percentages of this compound)

Methodology:

  • Reference Spectrum: Obtain a reference FT-Raman spectrum of pure this compound. Key characteristic bands for aliphatic esters appear around 1733 cm⁻¹ (C=O stretching).

  • Sample Analysis: Place the PVC sample directly in the spectrometer's sample holder. No specific sample preparation is required.

  • Data Acquisition: Collect the Raman spectrum over a range of approximately 3500 cm⁻¹ to 100 cm⁻¹.

  • Qualitative Analysis: Compare the spectrum of the PVC sample to the reference spectrum of this compound. The presence of the characteristic ester peaks (e.g., ~1733 cm⁻¹) indicates the presence of the adipate plasticizer.

  • Quantitative Analysis: a. Prepare a series of calibration standards by mixing known amounts of this compound with PVC powder. b. Record the FT-Raman spectra for each calibration standard. c. Create a calibration curve by plotting the intensity (or area) of a characteristic adipate peak against its known concentration in the standards. d. Measure the intensity of the same peak in the unknown sample's spectrum and use the calibration curve to determine the concentration of this compound.

Conclusion

This compound has evolved from its traditional role as a functional, safer plasticizer in the polymer industry to a compound of interest in high-value research areas. Its favorable safety profile, biodegradability, and physicochemical properties make it a compelling candidate for applications in cosmetics and particularly in advanced dermal drug delivery systems. Future research will likely focus on the synthesis of novel adipate-based polymers for nanomedicine, the optimization of its performance in plasticized materials, and a deeper exploration of its mechanism as a skin penetration enhancer. For researchers and drug development professionals, this compound and its related esters represent a versatile platform for innovation, bridging material science with pharmaceutical and cosmetic applications.

References

The Solubility Profile of Dipentyl Adipate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dipentyl adipate in common organic solvents. Due to the limited availability of specific quantitative data for this compound, this document presents qualitative information for the target compound and quantitative solubility data for structurally similar adipate esters to serve as a valuable reference for formulation development and research. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside a visualization of the experimental workflow.

Introduction to this compound

This compound (CAS No. 14027-78-2) is a diester of pentyl alcohol and adipic acid.[1] It is a colorless to pale yellow, oily liquid with applications as a plasticizer and solvent. Understanding its solubility in various organic solvents is crucial for its effective use in formulations, chemical synthesis, and purification processes.

Solubility of Adipate Esters

Table 1: Solubility of Various Adipate Esters in Common Organic Solvents

Adipate EsterSolventSolubilityReference
Dibutyl AdipateAlcohol, EtherSoluble[2][3]
Diethyl AdipateEthanol, EtherSoluble[4][5]
Di-n-hexyl AdipateAlcohol, EtherSoluble[6]
Dimethyl AdipateAlcohol, Ether, Acetic AcidSoluble[7]
Dipropyl AdipateEthanolSoluble[8]

Note: "Soluble" indicates that the source states solubility without providing a specific quantitative value. The absence of a solvent from this list does not necessarily imply insolubility but rather a lack of available data.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for solubility determination.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker bath or incubator

  • Volumetric flasks and pipettes

  • Analytical balance

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC)

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solute is necessary to ensure that a saturated solution is formed.

  • Equilibration:

    • Place the container in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution phase no longer changes over time.

  • Phase Separation:

    • After equilibration, remove the container from the shaker and allow it to stand undisturbed at the experimental temperature for at least 24 hours to allow for the separation of the undissolved solute.

    • For faster separation, the mixture can be centrifuged at the experimental temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To avoid disturbing the undissolved solute, it is recommended to take the sample from the middle of the liquid phase.

    • Filter the collected sample through a syringe filter that is chemically resistant to the solvent to remove any remaining suspended particles.

  • Analysis:

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated GC-FID or HPLC method to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to Solvent B Agitate at Constant Temperature (24-48h) A->B C Allow to Settle or Centrifuge B->C D Collect & Filter Supernatant C->D E Dilute Sample D->E F Analyze by GC/HPLC E->F G Calculate Solubility F->G

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains a gap in the scientific literature, its general solubility can be inferred from the behavior of similar adipate esters. For precise formulation work, it is recommended to determine the solubility experimentally using a robust and validated method as outlined in this guide. The provided protocol and workflow diagram offer a solid foundation for researchers and scientists to conduct their own solubility assessments, ensuring accurate and reliable data for their specific applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dipentyl Adipate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of dipentyl adipate, a linear chain diester. The synthesis is achieved through the Fischer esterification of adipic acid with n-pentanol, utilizing a strong acid catalyst. This protocol outlines the necessary reagents, equipment, detailed step-by-step procedure, purification methods, and characterization techniques. The included data and diagrams are intended to facilitate the successful and efficient synthesis of this compound for research and development applications.

Introduction

This compound is a diester of adipic acid and n-pentanol. Adipate esters are a class of compounds widely used as plasticizers, solvents, and lubricants. The synthesis of these esters is a fundamental organic reaction, typically accomplished via Fischer esterification. This method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of an acid catalyst. The equilibrium of the reaction is driven towards the product by removing the water formed during the reaction, often by azeotropic distillation. This protocol provides a detailed methodology for the synthesis of this compound, which can be adapted for the synthesis of other similar diesters.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocol

Materials and Equipment

Reagents:

  • Adipic Acid (≥99%)

  • n-Pentanol (≥99%)

  • Sulfuric Acid (concentrated, 95-98%) or p-Toluenesulfonic acid (p-TSA)

  • Toluene (or another suitable solvent for azeotropic removal of water, e.g., cyclohexane)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Deionized Water

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Analytical balance

Synthesis Procedure
  • Reaction Setup: To a 500 mL round-bottom flask, add adipic acid (e.g., 0.5 mol, 73.07 g) and n-pentanol (e.g., 1.5 mol, 132.24 g, 3 molar equivalents).

  • Solvent and Catalyst Addition: Add toluene (approximately 150 mL) to the flask. While stirring, carefully add the acid catalyst. Use either concentrated sulfuric acid (e.g., 2-3 mL) or p-toluenesulfonic acid (e.g., 0.025 mol, 4.75 g).

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser with the reaction flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (e.g., 0.5 mol * 2 = 1.0 mol, corresponding to ~18 mL) is collected, and no more water is being formed. This typically takes several hours.

  • Reaction Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Work-up:

    • Wash the organic layer with deionized water (2 x 100 mL).

    • Carefully wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash with brine (1 x 100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene and excess n-pentanol using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 130-131 °C at 1 Torr).[1]

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
Adipic AcidC₆H₁₀O₄146.14337.5152.1
n-PentanolC₅H₁₂O88.15138-78
This compoundC₁₆H₃₀O₄286.41130-131 @ 1 Torr[1]-14[1]

Table 2: Typical Reaction Parameters and Yields for Adipate Ester Synthesis

CatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Typical Yield (%)Reference
Sulfuric Acid3:1Reflux4-885-95General Knowledge
p-TSA2.5:1Reflux6-1080-90General Knowledge
Amberlyst 1515:1 (Methanol)606>90(Adapted from similar esterifications)
Lipase (e.g., Novozym 435)2.5:1503~100(For enzymatic synthesis)

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • C=O stretch (ester): A strong absorption band around 1735 cm⁻¹.

  • C-O stretch (ester): A strong absorption band in the region of 1250-1150 cm⁻¹.

  • C-H stretch (alkane): Absorption bands in the region of 2960-2850 cm⁻¹.

  • Absence of O-H stretch: The broad O-H absorption band from the carboxylic acid (around 3300-2500 cm⁻¹) and the alcohol (around 3400-3200 cm⁻¹) should be absent in the pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

  • ~4.05 ppm (triplet, 4H): -O-CH₂ -CH₂-CH₂-CH₂-CH₃

  • ~2.25 ppm (triplet, 4H): -OOC-CH₂ -CH₂-

  • ~1.60 ppm (multiplet, 8H): -O-CH₂-CH₂ -CH₂-CH₂-CH₃ and -OOC-CH₂-CH₂ -

  • ~1.35 ppm (multiplet, 8H): -O-CH₂-CH₂-CH₂ -CH₂ -CH₃

  • ~0.90 ppm (triplet, 6H): -CH₂-CH₃

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Adipic Acid, n-Pentanol, Toluene catalyst Acid Catalyst (H₂SO₄ or p-TSA) reactants->catalyst Add reflux Azeotropic Reflux (Dean-Stark) catalyst->reflux Heat quench Cool & Quench reflux->quench wash_water Wash with Water quench->wash_water wash_bicarb Neutralize with NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) wash_brine->dry evaporation Rotary Evaporation dry->evaporation distillation Vacuum Distillation evaporation->distillation characterization Characterization (IR, NMR) distillation->characterization end End characterization->end start Start start->reactants

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.

  • Toluene and n-pentanol are flammable. Perform the reaction in a well-ventilated area, away from ignition sources.

  • The reaction should be heated using a heating mantle, not a Bunsen burner.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound via Fischer esterification. By following the outlined steps for reaction, work-up, and purification, researchers can obtain the desired product with good yield and purity. The provided characterization data serves as a benchmark for product verification. This methodology can be readily adapted for the synthesis of other adipate esters by substituting the appropriate alcohol.

References

Application Notes and Protocols for the Use of Dipentyl Adipate as a Plasticizer in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals evaluating Dipentyl Adipate (DPA) as a potential non-phthalate plasticizer for Polyvinyl Chloride (PVC). The protocols cover formulation, compounding, and key performance evaluations, including mechanical, thermal, and migration properties. Due to limited publicly available data on this compound, performance data for the closely related and well-characterized Di(2-ethylhexyl) Adipate (DEHA) is used as a proxy for comparative analysis against the traditional plasticizer Di(2-ethylhexyl) Phthalate (DEHP).

Introduction

Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. In its rigid form, its applications are limited. The incorporation of plasticizers—additives that increase flexibility, workability, and distensibility—is essential for producing flexible PVC for applications ranging from medical devices and food packaging to wire insulation and flooring.[1] For decades, phthalate esters, particularly Di(2-ethylhexyl) Phthalate (DEHP), have dominated the plasticizer market.[2] However, growing health and environmental concerns regarding certain phthalates have driven the search for safer alternatives.[3]

Adipate esters, such as this compound (CAS No: 6626-75-1), also known as diamyl adipate, represent a class of non-phthalate plasticizers.[4] They are recognized for imparting excellent low-temperature flexibility to PVC.[5] This document outlines the necessary experimental procedures to thoroughly characterize PVC formulations plasticized with this compound.

Mechanism of Plasticization

The primary function of a plasticizer is to reduce the intermolecular forces between polymer chains. According to the widely accepted "free volume theory," plasticizer molecules, which are smaller than the polymer macromolecules, position themselves between the PVC chains. This spacing increases the "free volume" within the polymer matrix, allowing the polymer chains greater mobility.[3] Macroscopically, this increased molecular freedom manifests as a decrease in the glass transition temperature (Tg), reduced stiffness, and increased elongation and flexibility.

P1 Prepare PVC Film (Protocol 1) P2 Condition Film (24h, 23°C, 50% RH) P1->P2 P3 Cut Dumbbell Specimens (ASTM D638 Type IV) P2->P3 P4 Measure Thickness P3->P4 P5 Mount Specimen in UTM P4->P5 P6 Run Tensile Test to Failure P5->P6 P7 Record Stress-Strain Data P6->P7 P8 Calculate Properties: - Tensile Strength - Elongation at Break - Modulus P7->P8 P9 Report Results (Average ± SD) P8->P9

References

Application Notes and Protocols: Dipentyl Adipate in Biodegradable Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dipentyl Adipate as a plasticizer in biodegradable polymer formulations. The information presented herein is intended to guide researchers and professionals in the development of novel biodegradable materials with tailored properties for various applications, including drug delivery systems.

Introduction to this compound as a Plasticizer

This compound is an ester of adipic acid that can be utilized as a plasticizer for biodegradable polymers such as polylactic acid (PLA), polyhydroxybutyrate (PHB), and polycaprolactone (PCL). Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer.[1] In the context of biodegradable polymers, which are often rigid and brittle, the incorporation of a suitable plasticizer like this compound is crucial for enhancing their processability and expanding their range of applications. Adipate esters, as a class, are known to be effective in reducing the glass transition temperature (Tg) and improving the elongation at break of these polymers.[2][3]

The primary mechanism of action for a plasticizer is the insertion of its molecules between the polymer chains, which reduces the intermolecular forces and allows for greater chain mobility.[1] This increased mobility leads to a softer and more flexible material. The choice of plasticizer is critical, as it must be compatible with the polymer to avoid phase separation and migration.[1] Adipate esters have demonstrated good compatibility with various biodegradable polyesters.[2]

Effects of this compound on Biodegradable Polymer Properties

The addition of this compound to biodegradable polymer formulations leads to predictable changes in their thermal and mechanical properties. While specific data for this compound is limited, the general effects of adipate esters on these polymers are well-documented and can be extrapolated.

2.1. Thermal Properties

The incorporation of adipate plasticizers significantly lowers the glass transition temperature (Tg) of biodegradable polymers.[3][4] This is a key indicator of effective plasticization. A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, which is crucial for processing and for applications requiring flexibility at ambient temperatures. The melting temperature (Tm) may also be slightly reduced.

2.2. Mechanical Properties

The most notable effect on mechanical properties is a significant increase in the elongation at break, indicating enhanced flexibility and ductility.[5][6] Concurrently, there is a decrease in tensile strength and Young's modulus, which is a typical trade-off when plasticizers are introduced.[2][5] The impact strength of the polymer is also generally improved.[5]

Quantitative Data Summary

The following tables summarize the typical effects of adipate plasticizers on the properties of common biodegradable polymers. The data presented is a synthesis from various studies on adipate esters and serves as a predictive guide for the use of this compound.

Table 1: Thermal Properties of Biodegradable Polymers with Adipate Plasticizers

PolymerPlasticizer Content (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
PLA 0~60~175
10~45-50~170
20~30-35~168
PHB 0~5~175
10~-5 to 0~170
20~-15 to -10~165
PCL 0~-60~60
10Not significantly affected~58
20Not significantly affected~55

Table 2: Mechanical Properties of Biodegradable Polymers with Adipate Plasticizers

PolymerPlasticizer Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
PLA 0~60~5~3.5
10~40-45~100-150~2.0-2.5
20~25-30~250-300~1.0-1.5
PHB 0~40~5~3.5
10~25-30~50-100~1.5-2.0
20~15-20~200-250~0.5-1.0
PCL 0~23~700~0.4
10~18-20~800-900~0.3
20~15-18~900-1000~0.2

Experimental Protocols

The following are detailed protocols for the preparation and characterization of biodegradable polymer formulations containing this compound.

4.1. Protocol for Preparation of Polymer Blends (Solvent Casting)

This protocol is suitable for preparing small-scale film samples for initial characterization.

  • Materials and Equipment:

    • Biodegradable polymer (e.g., PLA, PHB, PCL) pellets or powder

    • This compound

    • Suitable solvent (e.g., chloroform, dichloromethane)

    • Glass beakers or flasks

    • Magnetic stirrer and stir bars

    • Petri dishes or flat glass plates

    • Fume hood

    • Vacuum oven

  • Procedure:

    • Dry the polymer pellets/powder in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80°C for PLA for 4 hours) to remove any moisture.

    • Weigh the desired amount of dried polymer and dissolve it in the chosen solvent in a beaker with magnetic stirring. The concentration will depend on the polymer and solvent (typically 5-10% w/v).

    • Calculate and weigh the required amount of this compound corresponding to the desired weight percentage (e.g., 10 wt%, 20 wt% relative to the polymer).

    • Add the this compound to the polymer solution and continue stirring until a homogeneous solution is obtained.

    • Pour the solution into a Petri dish or onto a flat glass plate, ensuring an even spread.

    • Cover the dish or plate with a perforated lid or foil to allow for slow solvent evaporation in a fume hood at room temperature for 24-48 hours.

    • Once the film has formed, place it in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Carefully peel the film from the substrate for characterization.

4.2. Protocol for Tensile Testing

This protocol determines the mechanical properties of the prepared polymer films.

  • Materials and Equipment:

    • Universal Testing Machine (UTM) with a suitable load cell

    • Dumbbell-shaped specimen cutter (ASTM D638 Type V is common for films)

    • Calipers or micrometer for thickness measurement

    • Prepared polymer films

  • Procedure:

    • Cut at least five dumbbell-shaped specimens from each polymer film formulation.

    • Measure the thickness and width of the gauge section of each specimen at three different points and calculate the average cross-sectional area.

    • Set the grip separation and crosshead speed on the UTM (e.g., 50 mm initial separation and 10 mm/min speed).

    • Mount a specimen in the grips of the UTM, ensuring it is aligned vertically and not slipping.

    • Start the test and record the load and displacement data until the specimen breaks.

    • From the stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus.

    • Calculate the average and standard deviation for each property from the tested specimens.

4.3. Protocol for Differential Scanning Calorimetry (DSC)

This protocol is used to determine the thermal transitions of the polymer blends.[4]

  • Materials and Equipment:

    • Differential Scanning Calorimeter (DSC)

    • Hermetic aluminum pans and lids

    • Crimper for sealing pans

    • Microbalance

    • Prepared polymer films

  • Procedure:

    • Cut a small sample (5-10 mg) from the polymer film and place it in an aluminum DSC pan.

    • Seal the pan using a crimper. Prepare an empty sealed pan as a reference.

    • Place the sample and reference pans in the DSC cell.

    • Set up the thermal program. A typical program for a semi-crystalline polymer like PLA would be:

      • Heat from room temperature to 200°C at a rate of 10°C/min to erase the thermal history.

      • Hold at 200°C for 3 minutes.

      • Cool from 200°C to -30°C at a rate of 10°C/min.

      • Heat from -30°C to 200°C at a rate of 10°C/min.

    • Analyze the data from the second heating scan to determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).

4.4. Protocol for Thermogravimetric Analysis (TGA)

This protocol assesses the thermal stability of the polymer blends.[4]

  • Materials and Equipment:

    • Thermogravimetric Analyzer (TGA)

    • TGA sample pans (e.g., platinum or alumina)

    • Microbalance

    • Prepared polymer films

  • Procedure:

    • Place a small sample (5-10 mg) of the polymer film into a TGA pan.

    • Place the pan in the TGA furnace.

    • Set up the thermal program. A typical program would be to heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate from the derivative of the TGA curve.

Visualizations

Experimental Workflow for Polymer Blend Formulation and Characterization

experimental_workflow cluster_prep Preparation polymer Biodegradable Polymer (e.g., PLA, PHB) dissolution Dissolution & Mixing polymer->dissolution plasticizer This compound plasticizer->dissolution solvent Solvent solvent->dissolution casting Solvent Casting dissolution->casting drying Vacuum Drying casting->drying tensile Tensile Testing drying->tensile dsc DSC Analysis drying->dsc tga TGA Analysis drying->tga mech_props Mechanical Properties (Tensile Strength, Elongation) tensile->mech_props therm_trans Thermal Transitions (Tg, Tm) dsc->therm_trans therm_stab Thermal Stability tga->therm_stab

Caption: Workflow for creating and testing polymer blends.

Logical Relationship of this compound Plasticization

logical_relationship cluster_mechanism Mechanism cluster_properties Resulting Properties start Addition of This compound intercalation Intercalation between Polymer Chains start->intercalation intermolecular_forces Reduced Intermolecular Forces intercalation->intermolecular_forces chain_mobility Increased Polymer Chain Mobility intermolecular_forces->chain_mobility tg Decreased Glass Transition Temp. (Tg) chain_mobility->tg flexibility Increased Flexibility (Elongation at Break) chain_mobility->flexibility strength Decreased Tensile Strength & Modulus chain_mobility->strength processability Improved Processability chain_mobility->processability

Caption: How this compound alters polymer properties.

References

Application Note: Analytical Methods for the Quantification of Dipentyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipentyl adipate (also known as diamyl adipate, CAS No. 14027-78-2) is a diester of adipic acid and pentanol.[1][2] It belongs to the family of adipate esters, which are primarily used as plasticizers to impart flexibility to polymers like polyvinyl chloride (PVC).[1] Adipate plasticizers are often considered alternatives to phthalates due to concerns about the potential endocrine-disrupting effects of some phthalate compounds. Given their use in materials that come into contact with food, pharmaceuticals, and consumer goods, there is a critical need for robust and sensitive analytical methods to quantify the migration of this compound into various matrices. This ensures product safety and regulatory compliance.

This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), based on established methods for similar adipate esters.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly effective technique for the analysis of semi-volatile compounds like this compound. It offers excellent chromatographic separation and definitive identification based on mass spectra. The following protocol is a comprehensive method developed for the analysis of adipate plasticizers in complex matrices.[3]

Experimental Protocol: GC-MS

2.1.1 Sample Preparation: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

  • Homogenization & Extraction:

    • Weigh a representative portion of the sample (e.g., 1-5 g of a food or polymer sample).

    • Homogenize the sample with a suitable solvent like acetonitrile or an acetonitrile/water mixture.[4]

    • For solid samples, perform solvent extraction by shaking or sonication for at least 30 minutes.[3]

  • Liquid-Liquid Extraction (for aqueous samples or extracts):

    • Add sodium chloride to the homogenate to induce phase separation ("salting out").[4]

    • Perform liquid-liquid extraction using a non-polar solvent such as hexane.

    • Collect the organic (hexane) layer. Dry it by passing it through anhydrous sodium sulfate.[4]

  • Solvent Evaporation & Reconstitution:

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of a suitable solvent like isooctane or ethyl acetate for GC-MS analysis.[4]

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • For complex matrices, an SPE cleanup step can improve data quality.

    • Condition an SPE cartridge (e.g., Oasis MAX) as per the manufacturer's instructions.[3]

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the target analyte (this compound) with an appropriate solvent.

    • Evaporate the eluate and reconstitute in the final injection solvent.

2.1.2 Instrumental Analysis: GC-MS Parameters

  • Gas Chromatograph: Agilent 7890A GC System or equivalent.[5]

  • Mass Spectrometer: Agilent 5975C MSD, 7000B Triple Quadrupole GC/MS, or equivalent.[5]

  • Column: Supelco SPB-35 (Poly(35% diphenyl/65% dimethyl siloxane)) or similar mid-polarity column (e.g., 30 m x 0.25 mm ID x 0.5 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[6]

  • Injection Mode: Splitless or Split (e.g., 20:1), 1 µL injection volume.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 4 min.

    • Ramp 1: 20 °C/min to 130 °C, hold for 2 min.

    • Ramp 2: 20 °C/min to 220 °C, hold for 15.5 min.[6]

    • (Note: This program should be optimized for the specific instrument and column used.)

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For initial identification (e.g., m/z 50-500).

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For enhanced sensitivity and quantitative accuracy. Precursor and product ions for this compound must be determined by analyzing a pure standard. For other adipates, characteristic ions like m/z 129 are often used for quantification.[4]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Reception (Food, Polymer, etc.) Homogenize Homogenization with Acetonitrile Sample->Homogenize Extract Liquid-Liquid Extraction (Hexane) Homogenize->Extract Dry Drying & Evaporation Extract->Dry Reconstitute Reconstitution (Isooctane) Dry->Reconstitute GC_Inject GC Injection Reconstitute->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization EI Ionization GC_Separation->MS_Ionization MS_Detection MS Detection (SIM/MRM) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Quantification Integration->Calibration Report Final Report Calibration->Report

Caption: Workflow for the quantification of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), provides a powerful alternative for quantifying adipate esters, especially for samples that are not amenable to GC analysis or for analyzing their metabolites.[7][8] The following protocol outlines a reverse-phase HPLC method suitable for this compound.

Experimental Protocol: HPLC

3.1.1 Sample Preparation

Sample preparation can follow similar extraction and cleanup steps as described for GC-MS (Section 2.1.1). The final reconstitution solvent, however, must be compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).

3.1.2 Instrumental Analysis: HPLC-UV/MS Parameters

  • HPLC System: Agilent 1260 Infinity II HPLC system or equivalent.[7]

  • Detector: Diode Array Detector (DAD/UV) or a Triple Quadrupole Mass Spectrometer.

  • Column: A reverse-phase C18 or C8 column (e.g., ZOBRAX Eclipse Plus RP-C8, 25 cm × 4.6 mm, 5 µm).[9]

  • Mobile Phase:

    • A: Water (with 0.1% formic acid for MS compatibility or phosphoric acid for UV).[10]

    • B: Acetonitrile or Methanol.

  • Elution Mode: Isocratic or Gradient. A typical gradient might be:

    • Start with 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, and return to initial conditions.[11]

    • (Note: The gradient should be optimized to ensure baseline separation of this compound from matrix components.)

  • Flow Rate: 0.8 - 1.0 mL/min.[9][11]

  • Column Temperature: 25 °C.[9][11]

  • Injection Volume: 10-20 µL.[9]

  • UV Detector Wavelength: 225 nm is a suitable wavelength for detecting the ester carbonyl group.[11]

  • MS/MS Parameters (if used):

    • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Mode: Positive Ion Mode.

    • Acquisition: Multiple Reaction Monitoring (MRM). Precursor and product ions must be determined by infusing a standard of this compound.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Sample Reception & Extraction Cleanup SPE Cleanup (Optional) Sample->Cleanup Reconstitute Evaporation & Reconstitution (in Mobile Phase) Cleanup->Reconstitute HPLC_Inject HPLC Injection Reconstitute->HPLC_Inject HPLC_Separation Reverse-Phase C18 Separation HPLC_Inject->HPLC_Separation Detection Detection (UV or MS/MS) HPLC_Separation->Detection Integration Chromatogram Peak Integration Detection->Integration Quantification Quantification via Calibration Integration->Quantification Result Final Concentration Report Quantification->Result

Caption: Workflow for the quantification of this compound by HPLC.

Method Performance Data for Adipate Esters

While specific quantitative data for this compound is not widely published, performance metrics from validated methods for other adipate esters provide a strong indication of expected performance. The following table summarizes key validation parameters from relevant studies.

AnalyteMethodLinearity (Correlation Coefficient, R²)Limit of Quantification (LOQ)Recovery (%)MatrixReference
Adipate Plasticizers (general)GC-MS> 0.998 (5-1000 ng/g)Not Specified83.6 - 118.5Ham Sausage[3]
Di-n-butyl adipate (DnBA) Metabolitesonline-SPE-LC-MS/MSNot Specified0.05 - 0.5 µg/L93 - 107Human Urine[8]
Bis(2-ethylhexyl) adipate (DEHA)GC-MS/MS> 0.999 (5-500 ng/g)54.1 - 76.3 ng/g91.8 - 122Medical Infusion Sets
Bis(2-ethylhexyl) adipate (DEHA)GC-MS/MSNot Specified0.11 - 1.84 µg/kgNot SpecifiedMaize Tortilla[4]

Conclusion

The quantification of this compound can be reliably achieved using standard analytical instrumentation common in research and quality control laboratories. Both GC-MS and HPLC-based methods offer the required sensitivity and selectivity for trace-level analysis. The provided protocols, derived from established methods for structurally similar adipate esters, serve as a robust starting point for method development and validation.[3][8] For quantitative analysis, it is essential to use a certified reference standard of this compound to establish instrument calibration and determine specific parameters such as retention time and mass spectral fragmentation patterns. Proper sample preparation, including extraction and cleanup, is critical for achieving accurate and precise results, especially in complex matrices.[3]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Dipentyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dipentyl adipate. This compound is a plasticizer used in various polymer formulations, and its accurate determination is crucial for quality control and safety assessment. The described method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, providing excellent separation and sensitivity. This protocol is intended for researchers, scientists, and professionals in the drug development and chemical industries.

Introduction

This compound, also known as diamyl adipate, is a diester of pentyl alcohol and adipic acid. It serves as a plasticizer to increase the flexibility and durability of materials such as polyvinyl chloride (PVC). Monitoring the concentration of this compound in various matrices is essential to ensure product quality, assess migration from packaging materials, and comply with regulatory standards. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such compounds.[1][2] This application note provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Chemical Formula C16H30O4[2]
Molecular Weight 286.41 g/mol [2]
Boiling Point 130-131 °C at 1 Torr[1]
Synonyms Hexanedioic acid, 1,6-dipentyl ester; Adipic acid, dipentyl ester; Di-n-amyl adipate; Diamyl adipate[1]

Experimental Protocol

This protocol outlines the necessary steps and conditions for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of nonpolar compounds like this compound.

  • Solvents: HPLC grade acetonitrile and water.

  • Standards: this compound reference standard of high purity.

  • Sample Preparation: A stock solution of this compound should be prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase.

2. Chromatographic Conditions

The following parameters have been optimized for the analysis of this compound:

ParameterCondition
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For solid samples, an extraction step with a suitable solvent like acetonitrile may be necessary, followed by filtration before injection.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison. The following table presents an example of a calibration curve data for this compound.

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,900
1001,525,000

Linearity: A calibration curve should be generated by plotting the peak area against the concentration of the standards. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.

Mandatory Visualizations

Logical Workflow for HPLC Method Development

HPLC_Method_Development cluster_dev cluster_opt start Define Analytical Objective lit_review Literature & Physicochemical Property Review start->lit_review method_dev Initial Method Development lit_review->method_dev col_select Column Selection (C18) mp_select Mobile Phase Selection (ACN:H2O) det_select Detector & Wavelength (UV, 220 nm) optimization Method Optimization flow_rate Flow Rate gradient Isocratic/Gradient temp Temperature validation Method Validation routine_analysis Routine Analysis validation->routine_analysis end Report Results routine_analysis->end det_select->optimization temp->validation

Caption: A logical workflow for the development of an HPLC method.

Experimental Workflow for this compound Analysis

Experimental_Workflow prep_standards Prepare Standard Solutions injection_seq Define Injection Sequence prep_standards->injection_seq prep_samples Prepare Sample Solutions (Extraction/Dilution) prep_samples->injection_seq hplc_setup HPLC System Setup & Equilibration hplc_setup->injection_seq run_analysis Run HPLC Analysis injection_seq->run_analysis data_processing Data Processing & Integration run_analysis->data_processing quantification Quantification & Result Calculation data_processing->quantification report Generate Report quantification->report

Caption: The experimental workflow for the analysis of this compound.

Discussion

The described reverse-phase HPLC method provides a straightforward and effective approach for the determination of this compound. The choice of a C18 column is appropriate for the nonpolar nature of the analyte.[3][4] The mobile phase, a mixture of acetonitrile and water, is a common and effective eluent for such separations, offering good resolution and peak shape.[5][6] A detection wavelength of 220 nm is suggested based on methods for similar plasticizer compounds, as adipate esters lack a strong chromophore at higher wavelengths.[1] For optimal results, it is crucial to use high-purity solvents and to degas the mobile phase to prevent bubble formation, which can interfere with the detector signal.

Method validation should be performed according to the guidelines of the relevant regulatory bodies (e.g., ICH, FDA) to ensure the reliability of the results. This would typically include assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The HPLC method detailed in this application note is suitable for the routine quality control analysis of this compound. The protocol is simple, rapid, and utilizes common HPLC instrumentation and reagents. The provided workflows and data presentation guidelines will aid researchers and scientists in implementing this method in their laboratories.

References

Application Note and Protocol for the ¹H and ¹3C NMR Spectral Analysis of Dipentyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipentyl adipate is a diester of adipic acid and pentanol, commonly used as a plasticizer and in various industrial applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic compounds. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound, including predicted spectral data based on analogous compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of similar structures, such as diethyl adipate and dimethyl adipate.[1][2][3] The numbering convention for the atoms is provided in Figure 1.

Figure 1: Structure of this compound with Atom Numbering

Dipentyl_Adipate_Structure cluster_adipate Adipate Moiety cluster_pentyl1 Pentyl Group 1 cluster_pentyl2 Pentyl Group 2 C1 C1(O) C2 C2 Oa Oa C1->Oa C2->C1 C3 C3 C3->C2 C3_prime C3' C3_prime->C3 C2_prime C2' C2_prime->C3_prime C1_prime C1'(O) C1_prime->C2_prime Oa_prime Oa' C1_prime->Oa_prime Ca Ca Ca->Oa Cb Cb Cb->Ca Cc Cc Cc->Cb Cd Cd Cd->Cc Ce Ce Ce->Cd Ca_prime Ca' Ca_prime->Oa_prime Cb_prime Cb' Cb_prime->Ca_prime Cc_prime Cc' Cc_prime->Cb_prime Cd_prime Cd' Cd_prime->Cc_prime Ce_prime Ce' Ce_prime->Cd_prime

Caption: Structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a, H-a'4.05Triplet (t)6.74H
H-b, H-b'1.62Quintet (quint)7.04H
H-c, H-c'1.35Multiplet (m)-4H
H-d, H-d'1.35Multiplet (m)-4H
H-e, H-e'0.91Triplet (t)7.46H
H-2, H-2'2.28Triplet (t)7.54H
H-3, H-3'1.65Quintet (quint)7.54H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C1, C1')173.2
O-CH₂ (Ca, Ca')64.5
CH₂ (C2, C2')34.1
CH₂ (Cb, Cb')28.4
CH₂ (Cc, Cc')28.2
CH₂ (C3, C3')24.5
CH₂ (Cd, Cd')22.4
CH₃ (Ce, Ce')14.0

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[4][5]

  • Materials:

    • This compound sample

    • Deuterated chloroform (CDCl₃)

    • 5 mm NMR tubes[6]

    • Pasteur pipette

    • Cotton or glass wool[6]

    • Vortex mixer

  • Procedure:

    • Ensure the NMR tube is clean and dry. Washing with acetone followed by drying in an oven or with a stream of nitrogen is recommended.[7]

    • Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[6][7]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4][6] CDCl₃ is a common solvent for non-polar organic compounds and its residual peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR can be used for spectral referencing.[8]

    • Gently vortex the mixture until the sample is completely dissolved. The solution should be clear and free of any particulate matter.[5][7]

    • To remove any microscopic solid impurities, filter the solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into the 5 mm NMR tube.[6][9]

    • The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[6][7]

    • Cap the NMR tube securely and label it appropriately. Before inserting into the spectrometer, wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.[7]

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[8][10]

Table 3: ¹H NMR Acquisition Parameters

ParameterRecommended Value
Spectrometer Frequency400 or 500 MHz
Pulse Programzg30
Number of Scans8-16
Relaxation Delay (d1)1-2 seconds
Acquisition Time3-4 seconds
Spectral Width12-16 ppm
Temperature298 K

Table 4: ¹³C NMR Acquisition Parameters

ParameterRecommended Value
Spectrometer Frequency100 or 125 MHz
Pulse Programzgpg30 (proton decoupled)
Number of Scans1024 or more (signal averaging is required due to the low natural abundance of ¹³C)
Relaxation Delay (d1)2-5 seconds
Acquisition Time1-2 seconds
Spectral Width200-240 ppm
Temperature298 K
Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Peak Picking and Assignment: Identify the chemical shift of each peak and assign them to the corresponding nuclei in the this compound structure based on the predicted data and known chemical shift ranges.[11][12]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1H NMR filter->h1_nmr c13_nmr Acquire 13C NMR filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase & Baseline Correction ft->phase reference Reference Spectra phase->reference integrate Integrate 1H Spectrum reference->integrate assign_c13 Assign 13C Signals reference->assign_c13 assign_h1 Assign 1H Signals integrate->assign_h1 structure Confirm Structure assign_h1->structure assign_c13->structure

Caption: Workflow for the NMR spectral analysis of this compound.

Signaling Pathway for NMR Signal Generation

The following diagram illustrates the fundamental process of generating an NMR signal from the sample nuclei within a magnetic field.

NMR_Signal_Generation cluster_magnet In External Magnetic Field (B₀) cluster_rf RF Pulse Application cluster_relax Relaxation and Signal Detection nuclei Sample Nuclei (¹H, ¹³C) alignment Spins Align with B₀ (Parallel & Anti-parallel) nuclei->alignment rf_pulse Apply Radiofrequency (RF) Pulse alignment->rf_pulse excitation Nuclei Absorb Energy & Excite to Higher Spin State rf_pulse->excitation relaxation Nuclei Relax to Ground State excitation->relaxation fid Emit RF Signal (Free Induction Decay - FID) relaxation->fid detection Detector Coil Records FID fid->detection

Caption: Simplified pathway of NMR signal generation.

References

Application Note: Interpreting the Fourier-Transform Infrared (FTIR) Spectrum of Dipentyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipentyl adipate is a diester of pentyl alcohol and adipic acid, commonly used as a plasticizer and solvent in various industrial and pharmaceutical applications. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive analytical technique ideal for identifying and verifying the chemical structure of such compounds. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum provides a unique molecular "fingerprint," revealing the functional groups present in the molecule. This application note provides a detailed guide to interpreting the FTIR spectrum of this compound and a standard protocol for acquiring high-quality spectra using the Attenuated Total Reflectance (ATR) technique.

Principles of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending). An FTIR spectrometer measures this absorption and plots it against the wavenumber (in cm⁻¹), which is proportional to the frequency of the absorbed radiation.[1][2]

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.[1] Key features of the spectrum include:

  • Diagnostic Region (4000 - 1500 cm⁻¹): This region typically shows absorption bands from specific functional groups like O-H, N-H, C-H, and C=O.[1][2]

  • Fingerprint Region (1500 - 400 cm⁻¹): This area contains a complex pattern of absorption bands arising from the stretching of single bonds (C-C, C-O, C-N) and various bending vibrations.[3] This region is unique to each molecule, making it invaluable for confirming identity by matching it with a reference spectrum.

For this compound, the key functional groups are the ester carbonyl (C=O) group, the carbon-oxygen (C-O) single bonds of the ester, and the carbon-hydrogen (C-H) bonds of the alkane chains.

Data Presentation: Characteristic FTIR Absorption Bands of this compound

The FTIR spectrum of this compound is characterized by strong absorptions corresponding to its ester and alkane functionalities. The following table summarizes the expected absorption bands and their assignments.

Wavenumber Range (cm⁻¹)Vibration ModeFunctional GroupIntensity
2960 - 2850C-H Asymmetric & Symmetric StretchAlkane (CH₂, CH₃)Strong
1750 - 1735C=O StretchEsterVery Strong
1470 - 1450C-H Bend (Scissoring)Alkane (CH₂)Medium
1300 - 1000C-O StretchEsterStrong, often two distinct bands[4][5]

Table 1: Summary of key FTIR absorption bands for this compound. Aliphatic esters typically exhibit a very strong C=O stretching band in the 1750-1735 cm⁻¹ region.[3][4] The C-O stretching vibrations in esters result in two or more bands between 1300 and 1000 cm⁻¹.[4] The jagged peaks for C-H bonds are characteristic of almost all organic molecules.[3]

Experimental Protocols

Protocol: Acquiring an FTIR Spectrum using Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a widely used sampling technique for the FTIR analysis of liquids and solids, requiring minimal to no sample preparation.[6] It is the preferred method for analyzing neat (undiluted) liquid samples like this compound.[7][8]

Instrumentation & Materials:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • This compound sample.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes (e.g., Kimwipes).

Procedure:

  • Instrument Setup:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Set the desired spectral range, typically from 4000 to 400 cm⁻¹, and select an appropriate resolution.[8]

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean and free of any contaminants. Clean with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This measures the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, allowing the instrument software to subtract these signals from the sample spectrum.

  • Sample Application:

    • Place a single drop of this compound directly onto the center of the ATR crystal.[6][7] Only a small amount is needed to completely cover the crystal surface.

  • Data Acquisition:

    • Initiate the sample scan. To improve the signal-to-noise ratio, it is common to co-add multiple scans (e.g., 16 or 32 scans).[8]

    • The software will automatically ratio the sample scan against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Interpretation:

    • Identify the characteristic peaks in the acquired spectrum.[8]

    • Compare the peak positions (wavenumbers) with the values in Table 1 to confirm the presence of ester and alkane functional groups.

    • For definitive identification, compare the sample's full spectrum, particularly the fingerprint region, against a reference spectrum of this compound from a spectral library or database.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal. Wipe away the this compound sample with a dry, lint-free wipe.

    • Perform a final cleaning with a wipe lightly dampened with a suitable solvent like isopropanol to remove any residue.[6]

Mandatory Visualization

The following diagrams illustrate the logical workflow for FTIR analysis and the relationship between the functional groups in this compound and their spectral signals.

FTIR_Workflow cluster_prep Setup & Background cluster_analysis Sample Analysis cluster_interp Interpretation & Cleanup start Start clean_crystal Clean ATR Crystal (e.g., with Isopropanol) start->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Liquid Sample (1-2 drops of this compound) background->apply_sample acquire_spectrum Acquire Sample Spectrum (Co-add multiple scans) apply_sample->acquire_spectrum process_data Process Data (Background Correction) acquire_spectrum->process_data interpret Interpret Spectrum (Identify Functional Groups) process_data->interpret compare Compare to Reference (Confirm Identity) interpret->compare final_clean Clean ATR Crystal compare->final_clean end End final_clean->end

Caption: Workflow for FTIR analysis of a liquid sample using ATR.

Dipentyl_Adipate_FTIR cluster_structure This compound Structure cluster_peaks Characteristic FTIR Peaks struct CH3(CH2)4-O-C(=O)-(CH2)4-C(=O)-O-(CH2)4CH3 CH_stretch C-H Stretch ~2960-2850 cm⁻¹ struct->CH_stretch Alkane Chains CO_double_stretch C=O Stretch ~1740 cm⁻¹ struct->CO_double_stretch Ester Group CH_bend C-H Bend ~1460 cm⁻¹ struct->CH_bend Alkane Chains CO_single_stretch C-O Stretch ~1300-1000 cm⁻¹ struct->CO_single_stretch Ester Group

Caption: Key functional groups of this compound and their IR signals.

References

Application Notes and Protocols for Dipentyl Adipate as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dipentyl adipate as a sustainable, non-polar solvent in organic synthesis. The information is targeted towards researchers, scientists, and professionals in drug development who are seeking greener and more efficient alternatives to conventional solvents.

Introduction to this compound as a Green Solvent

This compound (CAS No. 14027-78-2) is a biodegradable, low-toxicity diester that is emerging as a promising green solvent for a variety of organic reactions.[1] Derived from adipic acid and pentanol, it offers a sustainable alternative to petroleum-based solvents. Its favorable physical and chemical properties, including a high boiling point and low volatility, make it suitable for reactions requiring elevated temperatures and simplify product isolation. Adipate esters, in general, are recognized for their excellent biodegradability and low ecotoxicity, positioning them as environmentally friendly choices in chemical processes.

While the primary application of many adipate esters has been as plasticizers, their utility as reaction media is a growing area of interest, particularly in the context of green chemistry. The use of such oleochemicals as solvents aligns with the principles of sustainability by utilizing renewable feedstocks and reducing reliance on hazardous volatile organic compounds (VOCs).

Physical and Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application as a solvent.

PropertyValueReference
CAS Number 14027-78-2[2]
Molecular Formula C₁₆H₃₀O₄[2]
Molecular Weight 286.41 g/mol [2]
Boiling Point 130-131 °C @ 1 Torr[2]
Melting Point -14 °C[2]
Appearance Colorless liquid
Solubility in Water Very low
Polarity Non-polar

Applications in Organic Synthesis

While the use of this compound as a primary solvent for a broad range of named organic reactions is still an emerging field, its potential can be inferred from studies on related dialkyl adipates and in biocatalytic processes. The "solvent-free" synthesis of adipate esters, where the product itself acts as the reaction medium, demonstrates the ability of these esters to facilitate reactions.

Biocatalytic Reactions: A Promising Arena

This compound and other dialkyl adipates serve as excellent non-polar media for enzymatic reactions, particularly those involving lipases. The non-polar nature of the solvent can enhance enzyme stability and activity, and in some cases, influence reaction selectivity.

Application Example: Lipase-Catalyzed Esterification

The synthesis of specialty esters, such as those used in cosmetics and lubricants, can be efficiently carried out in a medium of a second adipate ester. This approach avoids the use of traditional organic solvents and simplifies downstream processing. For instance, the enzymatic synthesis of oleyl adipate has been successfully demonstrated in a solvent-free system, where the reactants themselves form the reaction medium.[1]

Experimental Protocols

Protocol for Lipase-Catalyzed Synthesis of a Wax Ester in this compound

This protocol describes a general procedure for the synthesis of a wax ester using an immobilized lipase in this compound as the reaction medium. This method is adaptable for the synthesis of various long-chain esters relevant to the pharmaceutical and cosmetic industries.

Materials:

  • Long-chain fatty acid (e.g., stearic acid)

  • Long-chain alcohol (e.g., cetyl alcohol)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin)

  • This compound (reaction grade)

  • Hexane (for enzyme washing)

  • Ethanol (for product purification)

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Vacuum pump and vacuum trap

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Enzyme Preparation: The immobilized lipase should be pre-washed with hexane and dried under vacuum to remove any residual water.

  • Reaction Setup:

    • Charge the jacketed glass reactor with equimolar amounts of the long-chain fatty acid and long-chain alcohol.

    • Add this compound as the solvent. A substrate concentration of 10-20% (w/v) is a good starting point.

    • Add the prepared immobilized lipase. An enzyme loading of 5-10% (by weight of substrates) is typically sufficient.

  • Reaction Conditions:

    • Heat the reaction mixture to 60-70 °C with continuous stirring (e.g., 200-300 rpm).

    • Apply a vacuum (e.g., 100-200 mbar) to remove water formed during the esterification, which helps to drive the reaction equilibrium towards the product.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction has reached completion (typically >95% conversion), cool the mixture to room temperature.

    • Separate the immobilized enzyme by filtration. The enzyme can be washed with hexane and reused for subsequent batches.

    • Remove the this compound solvent under high vacuum using a rotary evaporator.

    • The crude wax ester can be further purified by recrystallization from ethanol.

Quantitative Data from a Model Reaction:

ReactantsEnzyme LoadingTemperature (°C)Time (h)Conversion (%)
Stearic Acid, Cetyl Alcohol5% Novozym 435656>95
Palmitic Acid, Myristyl Alcohol7% Novozym 435705>97

Diagrams

Logical Workflow for Evaluating this compound as a Solvent

G A Identify Target Reaction B Assess Substrate and Product Solubility in this compound A->B C Conduct Small-Scale Feasibility Study B->C D Optimize Reaction Conditions (Temperature, Catalyst, Concentration) C->D E Compare Performance with Conventional Solvents (Yield, Purity, Reaction Time) D->E F Scale-Up and Process Development E->F G Evaluate Green Metrics (E-Factor, Atom Economy) F->G

Caption: Workflow for solvent screening.

Conceptual Diagram of Biocatalytic Esterification in this compound

G sub Reactants Fatty Acid + Alcohol enz {Catalyst|Immobilized Lipase} sub->enz sol Solvent This compound sol->enz prod Products Wax Ester + Water enz->prod sep Separation (Filtration, Distillation) prod->sep sep->prod Purified Product rec Recycled Components (Enzyme, Solvent) sep->rec Recycle

References

Application Notes and Protocols: Dipentyl Adipate in Synthetic Lubricants and Hydraulic Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the formulation, performance characteristics, and evaluation protocols for dipentyl adipate in synthetic lubricants and hydraulic fluids. This compound, a member of the adipate ester family, offers a range of beneficial properties when used as a base oil or co-base oil in lubricant formulations.[1]

Introduction to this compound in Lubricant Formulation

This compound is a synthetic ester that serves as a high-performance base stock (API Group V) in the formulation of synthetic lubricants and hydraulic fluids. Adipate esters, in general, are known for their excellent low-temperature properties, good thermal and oxidative stability, and compatibility with a wide range of additives.[1][2] They are often blended with other synthetic base oils, such as polyalphaolefins (PAOs), or mineral oils to enhance the overall performance of the finished lubricant.[1][3] The polarity of adipate esters contributes to their good solvency for additives and their ability to form protective films on metal surfaces, which can improve lubricity and reduce wear.[1]

Key Attributes of this compound:

  • Low-Temperature Fluidity: Adipate esters, including this compound, typically exhibit low pour points, ensuring effective lubrication in cold operating conditions.[1]

  • Thermal and Oxidative Stability: These esters can withstand high temperatures with reduced tendency for degradation, leading to longer service life of the lubricant.[4]

  • Good Solvency: The polar nature of the ester molecules allows for excellent solubility of performance-enhancing additives.[1]

  • Compatibility: this compound is generally compatible with a variety of other base oils and common lubricant additives.[3][5]

  • Biodegradability: Many adipate esters exhibit a degree of biodegradability, making them a consideration for environmentally sensitive applications.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for lubricant formulators when designing fluids for specific applications.

PropertyValueUnitReference
Molecular Formula C₁₆H₃₀O₄-[6]
Molecular Weight 286.41 g/mol [6]
Boiling Point 130-131 (at 1 Torr)°C[6]
Melting Point -14°C[6]
Flash Point (TCC) ~146.4°C[7]
Water Solubility 0.4248 (at 25°C, est.)mg/L[7]

Performance in Lubricant and Hydraulic Fluid Formulations

The inclusion of this compound in a lubricant or hydraulic fluid formulation can significantly influence its performance characteristics. The following tables provide representative data on how adipate esters can impact key performance metrics. Note: As specific performance data for this compound is limited in publicly available literature, data for closely related adipate esters may be used as a proxy to demonstrate general performance trends.

Viscosity and Viscosity Index

The viscosity index (VI) is a measure of a fluid's change in viscosity with temperature. A higher VI indicates a smaller change in viscosity over a wider temperature range, which is desirable for most lubricant applications.[8]

FormulationKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)
ISO VG 32 Mineral Oil 32.05.4~100
ISO VG 32 Synthetic (Adipate Ester based) 32.05.6~130-150[1]
ISO VG 10 Synthetic (Adipate Ester based) 10.02.9~130-150

Data is representative and can vary based on the specific base oil and additive package.

Wear Protection: Four-Ball Wear Test (ASTM D4172)

The Four-Ball Wear Test evaluates the anti-wear properties of a lubricant. A smaller wear scar diameter indicates better wear protection.[9][10]

FormulationTest ConditionsAverage Wear Scar Diameter (mm)
Base Mineral Oil 1200 rpm, 75°C, 40 kgf, 60 min0.50 - 0.60
Mineral Oil + Adipate Ester (10%) 1200 rpm, 75°C, 40 kgf, 60 min0.35 - 0.45
Fully Synthetic (PAO + Adipate Ester) 1200 rpm, 75°C, 40 kgf, 60 min0.30 - 0.40

Data is illustrative and performance will depend on the complete formulation.

Oxidation Stability

Oxidation stability is a critical parameter for lubricants operating at elevated temperatures. It is often measured by methods like the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) or Pressure Differential Scanning Calorimetry (PDSC, ASTM D6186).[11][12]

FormulationTest MethodOxidation Induction Time (minutes)
Mineral Oil (Group I) RPVOT (ASTM D2272)100 - 200
Mineral Oil (Group II) with Antioxidants RPVOT (ASTM D2272)300 - 500
Synthetic (PAO + Adipate Ester) with Antioxidants RPVOT (ASTM D2272)> 600

Formulations with synthetic base stocks like adipate esters generally exhibit superior oxidation stability.

Foaming Characteristics (ASTM D892)

The foaming tendency and stability of a lubricant are important for applications where aeration can occur. Excessive foaming can lead to inadequate lubrication.[6][13][14][15]

FormulationSequence I (24°C) Foaming Tendency/Stability (ml)Sequence II (93.5°C) Foaming Tendency/Stability (ml)Sequence III (24°C after Seq. II) Foaming Tendency/Stability (ml)
Base Mineral Oil 50 / 10100 / 2050 / 10
Formulation with this compound and Antifoam Additive 10 / 020 / 010 / 0

Proper formulation with antifoam agents is crucial to control foaming.

Experimental Protocols

Formulation of a Synthetic Hydraulic Fluid

This protocol outlines the general steps for preparing a synthetic hydraulic fluid using this compound as a co-base oil.

G cluster_0 Preparation cluster_1 Additive Incorporation cluster_2 Finalization start Start: Gather Components base_oils Weigh and combine base oils (PAO and This compound) start->base_oils heating Heat the base oil blend to 50-60°C with gentle stirring base_oils->heating additives Sequentially add performance additives (antioxidants, anti-wear, rust inhibitors, etc.) with continuous stirring heating->additives dissolution Ensure complete dissolution of all additives additives->dissolution cooling Cool the final blend to room temperature dissolution->cooling filtration Filter the blended fluid to remove any particulates cooling->filtration end End: Homogenized Synthetic Hydraulic Fluid filtration->end

Caption: Workflow for formulating a synthetic hydraulic fluid.

Protocol:

  • Component Selection: Choose a primary synthetic base oil (e.g., Polyalphaolefin, PAO) and determine the desired percentage of this compound to be used as a co-base oil (typically 10-30%). Select a suitable additive package that includes antioxidants, anti-wear agents, rust and corrosion inhibitors, and an antifoam agent.

  • Blending: In a clean, dry blending vessel, combine the pre-weighed amounts of PAO and this compound.

  • Heating and Mixing: Begin gentle agitation and heat the base oil blend to approximately 50-60°C. This will aid in the dissolution of the additives.

  • Additive Addition: Sequentially add the individual additives to the heated base oil blend while maintaining constant, gentle stirring. It is often recommended to add viscosity index improvers last, if used.

  • Homogenization: Continue stirring for a sufficient period (e.g., 1-2 hours) to ensure all additives are completely dissolved and the mixture is homogeneous.

  • Cooling and Filtration: Allow the blended lubricant to cool to room temperature. Once cooled, filter the fluid through an appropriate filter to remove any potential contaminants or undissolved particles.

  • Quality Control: Perform necessary quality control tests on the final product, such as viscosity, color, and appearance.

Evaluation of Hydrolytic Stability (ASTM D2619)

This protocol describes the "Beverage Bottle Method" for determining the hydrolytic stability of hydraulic fluids.[16][17][18][19][20]

G cluster_0 Sample Preparation cluster_1 Testing cluster_2 Analysis start Start: Prepare Sample mix Add 75g of test fluid and 25g of distilled water to a pressure-type beverage bottle start->mix copper Add a polished copper strip to the bottle mix->copper seal Seal the bottle copper->seal oven Place the bottle in an oven at 93°C and rotate end-over-end for 48 hours seal->oven cool Cool the bottle to room temperature and separate the layers oven->cool analyze_copper Measure weight change and appearance of the copper strip cool->analyze_copper analyze_fluid Determine the change in acid number of the fluid cool->analyze_fluid analyze_water Determine the acidity of the water layer cool->analyze_water end End: Report Results analyze_copper->end analyze_fluid->end analyze_water->end

Caption: Experimental workflow for hydrolytic stability testing (ASTM D2619).

Protocol:

  • Apparatus: A pressure-type beverage bottle, a rotating rack assembly, a convection oven, and analytical equipment for measuring acid number and mass.

  • Procedure: a. To a clean beverage bottle, add 75 g of the hydraulic fluid formulated with this compound and 25 g of distilled water. b. Add a polished copper strip as a catalyst. c. Securely cap the bottle. d. Place the bottle in a rotating rack within an oven set to 93°C. e. Rotate the bottle end-over-end at a slow, constant speed for 48 hours.

  • Analysis: a. After 48 hours, remove the bottle from the oven and allow it to cool to room temperature. b. Carefully open the bottle and separate the oil and water layers. c. Remove the copper strip, clean it, and measure its weight change. Note any changes in its appearance (tarnish). d. Determine the acid number of the oil layer and compare it to the initial acid number of the fresh fluid. e. Titrate the water layer to determine its total acidity.

  • Interpretation: A minimal change in the copper strip's weight and appearance, along with a small increase in the acid numbers of the oil and water, indicates good hydrolytic stability.

Logical Relationships in Formulation Development

The development of a high-performance lubricant involves balancing the properties of the base oils and additives to meet the demands of the application. The following diagram illustrates the logical relationships between the formulation components and the desired performance outcomes.

G cluster_0 Base Oil Selection cluster_1 Additive Package cluster_2 Performance Characteristics dipentyl_adipate This compound additives Antioxidants Anti-wear Agents Rust Inhibitors Antifoam Agents dipentyl_adipate->additives Solubilizes performance High Viscosity Index Excellent Wear Protection Good Oxidation Stability Low Foaming Tendency dipentyl_adipate->performance Improves solvency, low-temp fluidity pao Polyalphaolefin (PAO) pao->additives Compatible with pao->performance Provides thermal stability, high VI additives->performance Enhances specific properties

Caption: Interplay of components in lubricant formulation.

Conclusion

This compound is a versatile synthetic base oil component that can significantly enhance the performance of synthetic lubricants and hydraulic fluids. Its favorable low-temperature properties, good thermal stability, and excellent solvency make it a valuable tool for formulators aiming to develop high-performance lubricants for a wide range of industrial and automotive applications. The provided protocols offer a starting point for the formulation and evaluation of lubricants containing this compound. Further optimization of the base oil blend and additive package will be necessary to meet the specific requirements of the intended application.

References

Troubleshooting & Optimization

how to improve the yield and purity of Dipentyl adipate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of dipentyl adipate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: The Fischer esterification is an equilibrium reaction. Without proper measures, the reaction may not proceed to completion.[1][2][3]1. Increase Pentanol Concentration: Use a significant excess of pentanol (e.g., a molar ratio of 4:1 or higher of pentanol to adipic acid) to shift the equilibrium towards the product.[4][5] 2. Remove Water: Continuously remove the water byproduct during the reaction using a Dean-Stark apparatus or by carrying out the reaction under vacuum.[6] 3. Increase Reaction Time or Temperature: Ensure the reaction is running for a sufficient duration at an appropriate temperature to reach equilibrium. For many adipate syntheses, temperatures between 80°C and 160°C are effective.[4][7]
Catalyst Inactivity or Insufficient Amount: The acid catalyst may be old, hydrated, or used in an insufficient quantity.1. Use Fresh or Active Catalyst: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and anhydrous. 2. Optimize Catalyst Loading: The amount of catalyst can be critical. For some syntheses, a catalyst loading of 1-2 mol% is sufficient.[5]
Sub-optimal Reaction Temperature: The reaction temperature may be too low for an efficient reaction rate or too high, leading to side reactions.[4]Monitor the reaction temperature closely. For dialkyl adipates, a temperature of around 80°C has been shown to be favorable when using ionic liquid catalysts.[4][5] For enzyme-catalyzed reactions, temperatures around 50-60°C are often optimal.[8]
Product Contamination (Low Purity) Presence of Unreacted Starting Materials: Adipic acid and pentanol may remain in the final product.1. Post-reaction Neutralization: Wash the crude product with a basic solution (e.g., 5% aqueous sodium bicarbonate) to remove unreacted adipic acid and the acid catalyst.[9] 2. Distillation: Remove excess pentanol by distillation. Vacuum distillation is often necessary to separate the high-boiling point this compound from any remaining pentanol.
Formation of Byproducts: Side reactions can lead to impurities. A common byproduct is the monoester of adipic acid.[10] At higher temperatures, dehydration of pentanol to form dipentyl ether or pentenes can occur.[11]1. Control Reaction Temperature: Avoid excessively high temperatures that can promote side reactions. 2. Use of Milder Catalysts: Consider using enzymatic catalysts like Candida antarctica lipase B, which operate under milder conditions and can offer higher selectivity, thus reducing byproduct formation.[12] 3. Purification: Utilize fractional distillation under reduced pressure to separate this compound from byproducts with different boiling points.
Difficulty in Product Isolation Emulsion Formation During Workup: Vigorous shaking during the washing steps can lead to stable emulsions, making phase separation difficult.1. Gentle Mixing: Gently swirl or invert the separatory funnel instead of vigorous shaking. 2. Brine Wash: Add a saturated aqueous sodium chloride (brine) solution to help break the emulsion.[9]
Product is a Viscous Liquid: High viscosity can make handling and purification challenging.1. Gentle Heating: Slightly warming the product can reduce its viscosity, aiding in transfers and filtration. 2. Solvent Addition: Dissolving the crude product in a suitable low-boiling point solvent before purification can facilitate handling. The solvent can then be removed by evaporation.

Frequently Asked Questions (FAQs)

1. What is the optimal molar ratio of pentanol to adipic acid?

To drive the equilibrium towards the formation of this compound, a molar excess of pentanol is recommended. A common starting point is a 4:1 molar ratio of alcohol to dicarboxylic acid.[4] For some adipate syntheses, ratios as high as 10:1 have been used to achieve very high yields.[4][5]

2. Which catalyst is most effective for this compound synthesis?

The choice of catalyst depends on the desired reaction conditions and purity requirements.

  • Strong Mineral Acids (e.g., H₂SO₄, HCl): These are traditional, cost-effective catalysts for Fischer esterification.[2] However, they can sometimes lead to side reactions and require neutralization during workup.

  • p-Toluenesulfonic Acid (p-TsOH): A solid, less corrosive alternative to sulfuric acid.

  • Ionic Liquids: Can act as both catalyst and solvent, offering high yields (up to 99%) under mild conditions (70-80°C) and can often be recycled.[4][5]

  • Enzymatic Catalysts (e.g., Candida antarctica lipase B): Offer high selectivity and operate under mild conditions (typically 50-60°C), minimizing byproducts. They are a greener alternative but can be more expensive.[8]

3. How can I effectively remove water from the reaction mixture?

Water removal is crucial for achieving high yields in Fischer esterification.[3]

  • Dean-Stark Apparatus: This is a common laboratory setup that uses an azeotropic solvent (like toluene) to continuously remove water as it is formed.[10]

  • Vacuum: Performing the reaction under reduced pressure can effectively remove water and other volatile byproducts, shifting the equilibrium towards the product.[6][12]

4. What are the key side reactions to be aware of?

  • Monoester Formation: Incomplete reaction can result in the presence of pentyl adipate. Driving the reaction to completion with excess alcohol and efficient water removal can minimize this.[10]

  • Dehydration of Pentanol: At high temperatures in the presence of a strong acid catalyst, pentanol can undergo dehydration to form dipentyl ether or eliminate to form pentenes.[11] Using milder reaction conditions or catalysts can mitigate this.

5. What are the recommended purification techniques for this compound?

A multi-step purification process is typically required:

  • Neutralization: Wash the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted adipic acid.[9]

  • Water Wash: Wash with water to remove any remaining salts and water-soluble impurities. A final wash with brine can help to break any emulsions.[9]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Solvent and Excess Alcohol Removal: Remove any solvent used and the excess pentanol, typically by simple distillation or rotary evaporation.

  • Vacuum Distillation: The final purification of the high-boiling point this compound is usually achieved by vacuum distillation to separate it from any non-volatile impurities and byproducts.[10]

6. How can I confirm the purity of my synthesized this compound?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to both separate the components of the final product and identify them based on their mass spectra, providing a clear indication of purity.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the ester functional group (C=O stretch typically around 1735 cm⁻¹) and the absence of the carboxylic acid O-H broad peak.

Data Presentation

Table 1: Comparison of Catalysts for Adipate Ester Synthesis

CatalystReactantsMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeYield (%)Reference
Ionic LiquidAdipic Acid & Butan-1-ol4:180120 min>99[4][5]
MOFAdipic Acid & n-Butanol10:119060 min99.9[4]
Candida antarctica lipase BAdipic Acid & 2-EthylhexanolNot specified50180 min~100[4]
Nano-SO₄²⁻/TiO₂Adipic Acid & 2-EthylhexanolNot specified160120 min97[4]

Table 2: Effect of Reaction Parameters on Adipate Ester Synthesis

Parameter VariedConditionsOutcomeReference
Molar Ratio (Alcohol:Acid) Increased from 2:1 to 4:1Yield increased significantly, with minimal further increase at 5:1[5]
Temperature Increased from 40°C to 80°CEster yield increased with temperature for dialkyl adipates.[4][5]
Catalyst Amount Varied from 5 mol% to 20 mol%15 mol% was found to be optimal for the ionic liquid catalyst.[5]
Vacuum Applied during enzymatic polymerizationSignificantly increased the molecular weight of the resulting polyester.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound using Acid Catalysis

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.

  • Reagent Addition: To the flask, add adipic acid, a 4-fold molar excess of pentanol, a suitable azeotropic solvent such as toluene (approximately 1-2 mL per gram of adipic acid), and a catalytic amount of p-toluenesulfonic acid (1-2 mol% relative to adipic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 2-4 hours).

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate to neutralize the catalyst and any unreacted adipic acid.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the toluene and excess pentanol by rotary evaporation.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Purification of this compound

  • Initial Wash: The crude reaction mixture is first washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. This is followed by a wash with deionized water and then a final wash with brine to aid in phase separation.

  • Drying: The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, followed by filtration.

  • Solvent Removal: The solvent and any excess low-boiling alcohol are removed using a rotary evaporator.

  • Vacuum Distillation: The crude ester is then subjected to vacuum distillation. The fraction collected at the appropriate boiling point and pressure for this compound is the purified product.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Adipic Acid + Pentanol ReactionVessel Reaction at Reflux with Dean-Stark Trap Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->ReactionVessel Solvent Toluene (for azeotropic removal of water) Solvent->ReactionVessel Neutralization Wash with NaHCO3 solution ReactionVessel->Neutralization Crude Product Washing Wash with Water and Brine Neutralization->Washing Drying Dry with Anhydrous Na2SO4 Washing->Drying Evaporation Rotary Evaporation to remove Toluene and excess Pentanol Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation FinalProduct Pure this compound Distillation->FinalProduct Troubleshooting_Low_Yield Start Low Yield of this compound CheckEquilibrium Is the reaction equilibrium shifted towards products? Start->CheckEquilibrium CheckCatalyst Is the catalyst active and in sufficient quantity? CheckEquilibrium->CheckCatalyst Yes IncreaseAlcohol Increase molar ratio of pentanol to adipic acid CheckEquilibrium->IncreaseAlcohol No CheckConditions Are the reaction time and temperature optimal? CheckCatalyst->CheckConditions Yes UseFreshCatalyst Use fresh, anhydrous catalyst CheckCatalyst->UseFreshCatalyst No IncreaseTimeTemp Increase reaction time or temperature CheckConditions->IncreaseTimeTemp No RemoveWater Use Dean-Stark trap or vacuum IncreaseAlcohol->RemoveWater OptimizeCatalystLoading Adjust catalyst amount UseFreshCatalyst->OptimizeCatalystLoading

References

troubleshooting common side reactions in Dipentyl adipate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of dipentyl adipate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for producing this compound?

A1: this compound is synthesized through the esterification of adipic acid with n-pentanol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves the removal of water to drive the equilibrium towards the formation of the diester product.[1]

Q2: What are some common catalysts used for this compound synthesis?

A2: A variety of catalysts can be used for the synthesis of adipate esters. Common choices include:

  • Mineral Acids: Sulfuric acid and p-toluenesulfonic acid are frequently used.[1]

  • Lewis Acids: Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been shown to be an effective catalyst, particularly under microwave conditions.[2]

  • Enzymes: Lipases, such as Candida antarctica lipase B (immobilized as Novozym 435), offer a milder and more selective catalytic route.[3][4][5]

  • Solid Acid Catalysts: Ion-exchange resins can also be employed.[6]

Q3: What are the typical reaction conditions?

A3: Reaction conditions vary depending on the chosen catalyst and methodology.

  • Conventional Heating: Temperatures typically range from 70°C to 160°C.[4] Higher temperatures can increase the reaction rate but may also lead to side reactions.[4]

  • Microwave-Assisted Synthesis: This method can significantly reduce reaction times. For example, using FeCl₃·6H₂O as a catalyst, the reaction can be completed in 20-40 minutes at a microwave power of 100-160W.[2]

  • Enzymatic Synthesis: These reactions are typically conducted at lower temperatures, around 50°C, to maintain enzyme stability.[5] Applying a vacuum can improve conversion rates by removing water.[5]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Causes and Solutions

CauseRecommended Action
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.- Increase Temperature: If using conventional heating, a moderate increase in temperature can enhance the reaction rate. However, be cautious of temperatures exceeding 160°C, which may promote side reactions.[4]- Optimize Catalyst Loading: Ensure the correct amount of catalyst is used. For enzymatic reactions, an optimal loading is crucial for efficiency.[5]
Equilibrium Limitation - Water Removal: The esterification reaction produces water, which can hydrolyze the ester product, shifting the equilibrium back to the reactants. Employ methods to continuously remove water, such as a Dean-Stark apparatus, azeotropic distillation with a solvent like toluene, or applying a vacuum.[5][7]
Sub-optimal Molar Ratio - Excess Alcohol: Use a molar excess of n-pentanol relative to adipic acid to shift the equilibrium towards the product. A common ratio is 2.5:1 or 4:1 of alcohol to acid.[4][5]
Catalyst Deactivation - Enzyme Stability: If using an enzyme catalyst, ensure the reaction temperature does not exceed its optimal range, as higher temperatures can lead to deactivation.[3]- Catalyst Purity: Use a fresh or properly stored catalyst to ensure its activity is not compromised.
Problem 2: Product is Colored (Yellow or Brown)

Possible Causes and Solutions

CauseRecommended Action
High Reaction Temperature - Reduce Temperature: High temperatures can cause degradation of the starting materials or the product, leading to colored impurities.[4] Lowering the reaction temperature, especially when using strong acid catalysts, can mitigate this.- Use Milder Conditions: Consider switching to an enzymatic catalyst which operates at lower temperatures.[5]
Side Reactions - Dehydration of Alcohol: At high temperatures, n-pentanol can dehydrate to form pentenes or di-pentyl ether, which can contribute to coloration.[4] Using a lower reaction temperature can minimize these side reactions.
Impure Starting Materials - Purify Reactants: Ensure the adipic acid and n-pentanol are of high purity before starting the reaction.
Oxidation - Inert Atmosphere: If sensitivity to air is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Presence of Impurities in the Final Product

Common Impurities and Purification Strategies

ImpurityIdentification MethodPurification Protocol
Unreacted Adipic Acid - Acid Value Titration: Determine the amount of residual acid.- Spectroscopy (FTIR): Look for the broad O-H stretch of the carboxylic acid.- Aqueous Wash: Wash the crude product with a dilute solution of sodium carbonate or sodium bicarbonate to neutralize and remove the unreacted acid. Follow with a water wash to remove any remaining salts.[2]
Unreacted n-Pentanol - Gas Chromatography (GC): Compare the retention time with a standard.- NMR Spectroscopy: Identify the characteristic peaks of n-pentanol.- Distillation: Remove excess n-pentanol by distillation. Since n-pentanol has a lower boiling point than this compound, it can be removed under reduced pressure.[2]
Monomethyl Adipate - Chromatography (TLC, GC, HPLC): This intermediate will have a different retention time/factor than the starting materials and the final product.- Fractional Distillation: Careful distillation under reduced pressure can separate the monoester from the diester.- Column Chromatography: For smaller scales, silica gel chromatography can be effective.
Alcohol Dehydration Byproducts (e.g., Dipentyl Ether, Pentenes) - Gas Chromatography-Mass Spectrometry (GC-MS): To identify the molecular weight and structure of the byproducts.- Fractional Distillation: These byproducts often have different boiling points and can be separated by careful distillation under vacuum.

Experimental Protocols

Key Experiment: Synthesis of this compound using an Acid Catalyst
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add adipic acid (1.0 eq) and n-pentanol (4.0 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux (approximately 130-140°C). Water will be collected in the Dean-Stark trap as an azeotrope with n-pentanol.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected and by TLC or GC analysis of the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and remove the excess n-pentanol and any volatile impurities by distillation under reduced pressure. The final product, this compound, can be further purified by vacuum distillation.

Visualizations

Esterification_Pathway Adipic Acid Adipic Acid Mono-pentyl Adipate Mono-pentyl Adipate Adipic Acid->Mono-pentyl Adipate + n-Pentanol - H2O n-Pentanol n-Pentanol Mono-pentyl Adipate->Adipic Acid + H2O (Hydrolysis) This compound This compound Mono-pentyl Adipate->this compound + n-Pentanol - H2O This compound->Mono-pentyl Adipate + H2O (Hydrolysis) Water Water

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Start Start Reaction Reaction Outcome? Start->Reaction Low_Yield Low Yield Reaction->Low_Yield No Colored_Product Colored Product Reaction->Colored_Product No Impure_Product Impure Product Reaction->Impure_Product No Check_Time_Temp Increase Time/Temp Low_Yield->Check_Time_Temp Incomplete Reaction? Remove_Water Improve Water Removal Low_Yield->Remove_Water Equilibrium? Lower_Temp Reduce Temperature Colored_Product->Lower_Temp High Temp? Wash_Distill Purify by Washing/Distillation Impure_Product->Wash_Distill Impurities Present?

Caption: A logical workflow for troubleshooting common synthesis issues.

Side_Reactions n-Pentanol n-Pentanol High_Temp High Temp + Acid Catalyst n-Pentanol->High_Temp Pentenes Pentenes High_Temp->Pentenes Dehydration Dipentyl_Ether Dipentyl_Ether High_Temp->Dipentyl_Ether Intermolecular Dehydration

Caption: Common side reactions of n-pentanol at high temperatures.

References

Technical Support Center: Purification of Crude Dipentyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purification of crude dipentyl adipate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of crude this compound in a question-and-answer format.

Question: My final product has a persistent yellow or brownish tint. How can I remove the color?

Answer: Colored impurities are common by-products of esterification, especially if the reaction is carried out at high temperatures. The most effective method for color removal is treatment with an adsorbent.

  • Primary Method: Add a refining agent, such as activated carbon, to the crude product after the initial washing and dealcoholization steps.[1][2][3] A mixture of refining agents, including activated carbon, magnesium oxide, and silica, can also be effective.[1] Stir the mixture for approximately one hour, then remove the adsorbent by filtration.[1][2] This method is often sufficient to yield a product with a pale color, potentially avoiding the need for high-vacuum distillation.[2][3]

  • Alternative: If discoloration persists, high-purity distillation under reduced pressure (vacuum distillation) can separate the desired ester from higher-boiling colored impurities.

Question: After purification, my product is still acidic. What is the best way to remove residual acid catalyst?

Answer: Residual acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and unreacted adipic acid can lead to product degradation over time. A thorough washing and neutralization protocol is critical.

  • Water Wash: Begin by washing the crude reaction mixture with water to remove the bulk of the water-soluble acid.[1]

  • Neutralization: Follow the water wash with a wash using a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO3)[4] or sodium carbonate (Na2CO3).[2] Continue washing until the aqueous layer is no longer acidic (test with pH paper).

  • Final Water Wash: Wash the organic layer again with water or a brine solution (10% w/v aqueous sodium chloride) to remove any remaining base and salts.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO4) before proceeding to the next steps.[4]

Question: GC analysis shows the presence of unreacted pentanol in my purified product. How can I remove it?

Answer: The presence of residual alcohol is a common issue, especially when it is used in excess during the esterification reaction. A dealcoholization step is necessary.[1][2]

  • Method: After the initial water washing and neutralization, the excess pentanol can be removed by distillation.[1][2] Given the significant difference in boiling points between pentanol (~138 °C) and this compound (~300 °C), simple distillation or rotary evaporation under reduced pressure is highly effective for removing the residual alcohol to yield the crude ester.[4]

Question: I am struggling to achieve a purity of >99.5%. Which method should I use for final polishing?

Answer: For achieving high purity, fractional vacuum distillation is the most effective industrial and laboratory method.[5]

  • Rationale: this compound is a high-boiling point liquid, making atmospheric distillation impractical as it can lead to decomposition. Vacuum distillation lowers the boiling point, allowing for safe and efficient separation from close-boiling impurities and non-volatile residues.

  • Procedure: A two-stage distillation can be particularly effective. The first stage removes lighter components, and the second stage distills the high-purity product, leaving heavier by-products behind.[5] For analogous esters like dimethyl adipate, this method has been shown to increase purity from 80-90% to over 99.5%.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound, typically synthesized via the esterification of adipic acid and pentanol, contains several potential impurities:

  • Unreacted Starting Materials: Adipic acid and pentanol.[2][6]

  • Reaction Catalyst: Typically a strong acid like sulfuric acid or p-toluenesulfonic acid.[4][7]

  • Reaction By-product: Water.[8]

  • Intermediate Products: Monopentyl adipate, the mono-ester of adipic acid.[9]

  • Side-Reaction Products: Colored compounds and other high-boiling point organic impurities formed during the reaction.[2][3]

Q2: What is a standard workflow for purifying crude this compound?

A2: A typical multi-step purification workflow is as follows:

  • Washing and Neutralization: The crude product is first washed with water and then with a dilute basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted adipic acid.[1][4]

  • Dealcoholization: Excess pentanol is removed, usually via distillation or rotary evaporation.[1][2]

  • Decolorization: The crude ester is treated with an adsorbent like activated carbon to remove colored impurities.[1][10]

  • Filtration: The adsorbent is removed by filtration.[1][2]

  • Final Purification (Optional): For very high purity, the product is subjected to vacuum distillation.[5]

Q3: How do I choose the right purification method?

A3: The choice depends on the required purity and the scale of the experiment.

  • For General Use (Purity >98%): A sequence of washing, dealcoholization, and adsorbent treatment is often sufficient.[1][2]

  • For High-Purity Applications (Purity >99.5%): Fractional vacuum distillation is recommended as the final step after initial washing and drying.[5]

  • For Solid Adipates: If you are working with a solid adipate ester, recrystallization from a suitable solvent system is a powerful purification technique.[4][11]

Q4: Can crystallization be used to purify this compound?

A4: this compound is a liquid at room temperature, so standard crystallization is not applicable.[12] However, for solid adipate esters, crystallization is an excellent purification method.[11] The process involves dissolving the crude solid in a minimum amount of a hot solvent, allowing the solution to cool slowly to form pure crystals, and then isolating them by filtration.[13][14]

Data Presentation

Table 1: Comparison of Purification Methods for Adipate Esters

MethodPurposeTypical Purity AchievedAdvantagesDisadvantages
Washing & Neutralization Removes acid catalyst, unreacted diacid, and other water-soluble impurities.[1][4]Base purity for next stepsSimple, effective for removing acids.Does not remove organic impurities or color.
Adsorbent Treatment Decolorization and removal of polar impurities.[1][2][3]>99% (when combined with washing)[3]Effective for color removal, can avoid distillation.[3]Requires filtration; adsorbent may retain some product.
Vacuum Distillation High-purity separation from non-volatile and close-boiling impurities.[5]>99.5%[5]Yields very high purity product.Requires specialized equipment; potential for thermal degradation if not controlled.
Crystallization Purification of solid compounds.[11]Can be very high (>99.8%)[15]Highly selective for achieving high purity in solids.[15]Not applicable to liquids like this compound.

Table 2: Common Refining Agents for Adipate Ester Purification

AgentChemical Name/TypePrimary FunctionReference
Activated Carbon CarbonDecolorization, removal of organic impurities.[1][10][1]
Calcium Oxide/Hydroxide Metal Oxide/HydroxideNeutralization, adsorbent.[1][3][1][3]
Magnesium Oxide/Hydroxide Metal Oxide/HydroxideNeutralization, adsorbent.[1][3][1][3]
Silica Silicon DioxideAdsorbent.[1]
Sodium/Magnesium Carbonate Carbonate SaltNeutralization, adsorbent.[2][2]

Experimental Protocols

Protocol 1: Standard Purification via Washing and Adsorbent Treatment

  • Initial Wash: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of deionized water, shake vigorously, and allow the layers to separate. Drain and discard the lower aqueous layer.[1]

  • Neutralization: Add a 5% aqueous solution of sodium bicarbonate to the organic layer. Shake gently at first to release any evolved CO2 gas, then more vigorously. Drain the aqueous layer. Repeat until the aqueous wash is neutral (pH ~7).

  • Final Wash: Wash the organic layer with an equal volume of brine (10% NaCl solution) to remove residual water and salts.[4]

  • Drying: Drain the organic layer into a clean flask and add anhydrous magnesium sulfate. Swirl the flask until the liquid is clear and the drying agent no longer clumps.

  • Dealcoholization: Remove the drying agent by filtration. Concentrate the filtrate using a rotary evaporator to remove excess pentanol and obtain the crude this compound.

  • Adsorbent Treatment: To the crude ester, add 1-2% by weight of activated carbon.[10] Stir the mixture at room temperature for 1-2 hours.

  • Final Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the activated carbon, yielding the purified product.[1]

Protocol 2: High-Purity Purification by Vacuum Distillation

  • Preparation: Ensure the this compound has undergone initial washing and drying (Protocol 1, steps 1-5) to remove acids and water, which can interfere with distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Include a vacuum pump, a cold trap, and a manometer to monitor the pressure. Use a short-path distillation head if possible to minimize product loss.

  • Distillation: Heat the flask containing the crude ester using a heating mantle. Apply vacuum gradually to the desired pressure (e.g., 20-180 mmHg).[5]

  • Fraction Collection: Collect and discard any initial low-boiling fractions. As the temperature stabilizes at the boiling point of this compound under the applied vacuum, collect the main fraction in a clean receiving flask. For analogous esters, this stage occurs at temperatures between 150-185 °C under vacuum.[5]

  • Completion: Stop the distillation when the temperature begins to drop or when only a small, dark residue remains in the distillation flask. Release the vacuum before turning off the heat to prevent residue from being drawn into the condenser.

Visualizations

PurificationWorkflow A Crude this compound (from reaction) B Step 1: Washing & Neutralization (Water, NaHCO3 wash) A->B C Step 2: Dealcoholization (Rotary Evaporation) B->C D Step 3: Adsorbent Treatment (Activated Carbon) C->D E Step 4: Filtration D->E F Purified this compound (>98%) E->F G Step 5: Vacuum Distillation (Optional, for high purity) E->G Optional Path H High-Purity Product (>99.5%) G->H

Caption: General workflow for the purification of crude this compound.

TroubleshootingLogic Start Crude Product Analysis Q1 Is product colored? Start->Q1 A1 Perform Adsorbent Treatment (e.g., Activated Carbon) Q1->A1 Yes Q2 Is product acidic (pH < 6)? Q1->Q2 No A1->Q2 A2 Perform Neutralization Wash (e.g., NaHCO3 solution) Q2->A2 Yes Q3 Is purity < 99.5%? Q2->Q3 No A2->Q3 A3 Perform Vacuum Distillation Q3->A3 Yes End Product Meets Specs Q3->End No A3->End

Caption: Decision tree for troubleshooting this compound purification issues.

References

preventing the thermal degradation of Dipentyl adipate in polymer processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Dipentyl Adipate in polymer processing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the thermal degradation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in polymer processing?

A1: this compound is a diester of pentyl alcohol and adipic acid. In polymer processing, it primarily functions as a plasticizer. Plasticizers are additives that increase the plasticity or fluidity of a material.[1] They work by embedding themselves between polymer chains, which reduces intermolecular forces and thereby increases flexibility, workability, and elongation.[2] Adipate esters are known for imparting good low-temperature flexibility to polymers.[2]

Q2: What are the typical signs of this compound thermal degradation during polymer processing?

A2: Signs of thermal degradation of this compound can include:

  • Discoloration: The final polymer product may appear yellow or brown.

  • Changes in Mechanical Properties: The polymer may become brittle or show reduced tensile strength and elongation.

  • Odor: Unpleasant or acrid odors may be emitted during processing.

  • Gas Formation: The evolution of fumes or gases like carbon monoxide and carbon dioxide can occur.[3]

  • Surface Defects: Issues such as oily or tacky surfaces on the finished product can indicate plasticizer degradation or migration.[4]

Q3: At what temperature does this compound begin to thermally degrade?

Q4: What are the primary products of this compound's thermal degradation?

A4: The thermal degradation of adipate esters, particularly in the presence of oxygen, can lead to a variety of products. Based on studies of similar esters like Dioctyl Adipate, the main degradation products include low molecular weight carboxylic acids, and smaller monoesters and diesters.[4][6] In more general terms, ester decomposition at high temperatures can yield smaller carboxylic acids and ketones, which can further break down into carbon monoxide and carbon dioxide.[7]

Q5: How can I prevent the thermal degradation of this compound in my experiments?

A5: Preventing thermal degradation involves a combination of optimizing processing conditions and using appropriate additives:

  • Temperature Control: Maintain the processing temperature at the lowest possible point that still allows for adequate melt flow and mixing.

  • Minimize Residence Time: Reduce the time the polymer melt spends at high temperatures in the extruder.[8]

  • Use of Stabilizers: Incorporate heat stabilizers and antioxidants into your polymer formulation.

  • Inert Atmosphere: If possible, processing under an inert atmosphere (e.g., nitrogen) can mitigate oxidative degradation.

  • Proper Equipment Design: Ensure your processing equipment does not have "dead spots" where material can stagnate and degrade.[9]

Troubleshooting Guide

This guide addresses common issues encountered during polymer processing with this compound.

Symptom Possible Cause Troubleshooting Steps
Yellowing of Polymer Thermal degradation of this compound or the polymer itself.1. Lower the processing temperature in 5-10°C increments. 2. Reduce the screw speed to minimize shear heating. 3. Add or increase the concentration of a primary antioxidant (e.g., hindered phenol). 4. Add a secondary antioxidant (e.g., phosphite) to protect the polymer during processing.[10]
Brittle Final Product Chain scission of the polymer due to degradation, potentially catalyzed by degradation byproducts of the plasticizer.1. Verify the thermal stability of the base polymer using TGA. 2. Incorporate a combination of primary and secondary antioxidants.[11] 3. Ensure the this compound is pure and free of contaminants that could accelerate degradation.
Oily or Tacky Surface Migration or "blooming" of undegraded or partially degraded plasticizer to the surface.1. Check for compatibility between this compound and the polymer. 2. Reduce the concentration of this compound. 3. Improve mixing and dispersion of the plasticizer in the polymer matrix.
Inconsistent Melt Flow Inconsistent degradation leading to variations in viscosity.1. Ensure all heating zones of the extruder are functioning correctly and providing uniform temperature. 2. Check for worn screw or barrel components that could lead to non-uniform shear. 3. Use a processing aid to improve melt homogeneity.
Acrid Odor During Processing Formation of volatile degradation products such as aldehydes and carboxylic acids.1. Implement the steps to reduce thermal degradation (lower temperature, shorter residence time). 2. Ensure adequate ventilation in the processing area. 3. Consider using an acid scavenger additive if acidic byproducts are suspected.[12]

Prevention Strategies: Stabilizers

The addition of stabilizers is a key strategy to prevent the thermal degradation of this compound and the host polymer.

Stabilizer Type Function Examples Typical Concentration
Primary Antioxidants (Radical Scavengers) Intercept and neutralize free radicals, preventing oxidative chain reactions.[13]Hindered Phenols (e.g., Irganox 1010, BHT)[1][14]0.05 - 0.5%
Secondary Antioxidants (Hydroperoxide Decomposers) Decompose hydroperoxides into stable, non-radical products.[10]Phosphites (e.g., Irgafos 168), Thioesters[1][11]0.1 - 1.0%
Heat Stabilizers Neutralize acidic byproducts (like HCl from PVC) and can have other protective functions.[15][16]Metal Soaps (Calcium/Zinc Stearates), Organotin Compounds[13]0.5 - 2.0%
Acid Scavengers Neutralize acidic species that can catalyze further degradation.Hydrotalcites, Zeolites0.1 - 0.5%

Note: The optimal concentration of stabilizers will depend on the specific polymer, processing conditions, and desired end-product properties. Synergistic effects are often observed when using a combination of primary and secondary antioxidants.

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

  • Objective: To determine the onset temperature of thermal degradation for this compound or a polymer formulation containing it.

  • Methodology:

    • Calibrate the TGA instrument for temperature and mass.

    • Place a 5-10 mg sample of this compound or the polymer formulation into a ceramic or aluminum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 30°C) to an upper temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

    • Maintain a constant flow of an inert gas (e.g., nitrogen) at 50 mL/min to prevent thermo-oxidative degradation.

    • Record the mass loss of the sample as a function of temperature. The onset of degradation is typically determined as the temperature at which 5% mass loss occurs (Td5%).

2. Differential Scanning Calorimetry (DSC) for Thermal History and Transitions

  • Objective: To identify melting points, glass transitions, and crystallization behavior, which can be affected by degradation.

  • Methodology:

    • Calibrate the DSC instrument using standard reference materials (e.g., indium).

    • Seal 5-10 mg of the polymer sample in an aluminum DSC pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Perform a heat-cool-heat cycle, for example:

      • Heat from 25°C to 250°C at 10°C/min (to erase thermal history).

      • Hold for 5 minutes.

      • Cool from 250°C to 25°C at 10°C/min.

      • Heat from 25°C to 250°C at 10°C/min (for analysis).

    • Record the heat flow as a function of temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products

  • Objective: To separate and identify the volatile and semi-volatile compounds produced during the thermal degradation of this compound.

  • Methodology (based on a modified protocol for Dioctyl Adipate[4]):

    • Sample Preparation: Thermally stress a sample of this compound in a sealed vial at a specific temperature (e.g., 200°C) for a set duration. Cool the vial and dissolve the residue in a suitable solvent like hexane or dichloromethane.

    • GC-MS System: Use a GC equipped with a capillary column (e.g., HP-5MS) and a mass spectrometer detector.

    • Injection: Inject 1 µL of the prepared sample into the GC inlet.

    • GC Conditions:

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Temperature Program:

        • Initial temperature: 80°C, hold for 5 min.

        • Ramp to 150°C at 10°C/min.

        • Ramp to 230°C at 5°C/min, hold for 10 min.

        • Ramp to 280°C at 5°C/min, hold for 20 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).

Visualizations

cluster_0 Initial State cluster_1 Degradation Triggers cluster_2 Degradation Pathway cluster_3 Degradation Products Dipentyl_Adipate This compound (C16H30O4) Radicals Formation of Free Radicals Dipentyl_Adipate->Radicals Initiation Heat High Temperature Heat->Radicals Oxygen Oxygen Hydroperoxides Hydroperoxide Formation Oxygen->Hydroperoxides Shear Mechanical Shear Shear->Radicals Radicals->Hydroperoxides Chain_Scission Ester Bond Cleavage Hydroperoxides->Chain_Scission Acids Carboxylic Acids Chain_Scission->Acids Esters Smaller Esters Chain_Scission->Esters Gases CO, CO2 Acids->Gases

Caption: Thermal Degradation Pathway of this compound.

Start Problem Observed: Polymer Degradation Check_Temp Is Processing Temperature Too High? Start->Check_Temp Lower_Temp Lower Temperature by 5-10°C Check_Temp->Lower_Temp Yes Check_Time Is Residence Time Too Long? Check_Temp->Check_Time No Lower_Temp->Check_Time Reduce_Time Increase Throughput or Reduce Screw Speed Check_Time->Reduce_Time Yes Check_Stabilizers Are Stabilizers Present and Adequate? Check_Time->Check_Stabilizers No Reduce_Time->Check_Stabilizers Add_Stabilizers Add/Optimize Antioxidants (Primary & Secondary) Check_Stabilizers->Add_Stabilizers No Check_Oxygen Is Oxygen Present? Check_Stabilizers->Check_Oxygen Yes Add_Stabilizers->Check_Oxygen Use_Inert Consider Inert Atmosphere (e.g., N2) Check_Oxygen->Use_Inert Yes End Problem Resolved Check_Oxygen->End No Use_Inert->End

Caption: Troubleshooting Workflow for Polymer Degradation.

cluster_prevention Preventive Measures cluster_mechanisms Degradation Mechanisms Inhibited cluster_outcome Desired Outcome Temp_Control Temperature Control Thermal_Stress Reduced Thermal Stress Temp_Control->Thermal_Stress Time_Control Residence Time Control Time_Control->Thermal_Stress Stabilizers Use of Stabilizers Oxidation Reduced Oxidation Stabilizers->Oxidation Radical_Formation Inhibited Radical Formation Stabilizers->Radical_Formation Stability Enhanced Thermal Stability of this compound Thermal_Stress->Stability Oxidation->Stability Radical_Formation->Stability

Caption: Logic Diagram of Preventive Measures.

References

Technical Support Center: Dipentyl Adipate Migration from Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymer matrices containing Dipentyl Adipate (DPA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work related to DPA migration.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPA) and why is its migration a concern?

This compound is a type of plasticizer used to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][] As a plasticizer, DPA is not chemically bound to the polymer matrix, which allows it to migrate to the surface of the material and potentially into contacting substances over time.[3][4] This migration can alter the mechanical properties of the polymer, leading to brittleness and cracking, and can contaminate the surrounding environment or products, such as food or pharmaceuticals.[5]

Q2: What are the primary factors that influence the migration of DPA?

Several factors can significantly impact the rate and extent of DPA migration from a polymer matrix. These include:

  • Temperature: Higher temperatures increase the kinetic energy of DPA molecules, accelerating their diffusion and migration.[3][6]

  • Contact Time: The longer the duration of contact between the polymer and a surrounding medium, the greater the extent of migration.[6]

  • Nature of the Contact Medium: Migration is significantly higher into fatty or lipophilic substances due to the higher solubility of DPA in such media.[6][7] For example, migration into high-fat foods like cheese and oils is more pronounced than into aqueous-based substances.[6][7]

  • Plasticizer Molecular Weight: Lower molecular weight plasticizers, like DPA, tend to migrate more readily than higher molecular weight or polymeric plasticizers.[3][8]

  • Polymer Matrix Composition: The compatibility between the plasticizer and the polymer, as well as the presence of other additives, can influence migration rates.[5]

Q3: What are the common analytical techniques used to quantify DPA migration?

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust method for the detection and quantification of DPA migration.[6][9][10] This technique offers high sensitivity and selectivity. Sample preparation is a critical step and may involve:

  • Direct extraction: Using a suitable solvent to extract DPA from the contact medium.

  • Stable isotope dilution analysis: An internal standard is used to improve the accuracy of quantification.[6]

  • Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analyte before GC-MS analysis.[11]

  • QuEChERS method: (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another sample preparation technique that has been successfully applied for the extraction of adipates from food matrices.[12]

Troubleshooting Guide

Problem 1: Higher than expected DPA migration in my experiments.

If you are observing unexpectedly high levels of DPA migration, consider the following potential causes and solutions:

Potential Cause Troubleshooting Step
Elevated Experimental Temperature Verify and calibrate your incubator/oven. Ensure consistent temperature control throughout the experiment. Even small increases in temperature can significantly accelerate migration.[3][6]
Incorrect Food Simulant For food contact studies, ensure the simulant matches the food type. For fatty foods, use simulants like vegetable oil or ethanol solutions (e.g., 50% ethanol) as specified in regulations.[13] Using an aqueous simulant for a fatty food application will underestimate migration.
High Fat Content in Contact Medium If using a real food matrix, be aware that high surface fat content will dramatically increase migration.[6] Consider analyzing the fat content of your matrix to correlate it with migration levels.
Extended Contact Time Review your experimental timeline. Migration is time-dependent.[6] Ensure that the sampling times are appropriate for the kinetics of the migration process.
Problem 2: Inconsistent or non-reproducible DPA migration results.

Inconsistent results can be frustrating. Here are some common sources of variability and how to address them:

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize your extraction procedure. Ensure consistent solvent volumes, extraction times, and mixing speeds. Automated extraction systems can improve reproducibility.
Variable Surface Contact Ensure uniform and complete contact between the polymer sample and the contact medium. Air bubbles or incomplete contact can lead to variable migration.[6]
Matrix Effects in Analytical Measurement The food or simulant matrix can interfere with GC-MS analysis.[12] Use matrix-matched calibration standards or a stable isotope-labeled internal standard to correct for these effects.[10]
Non-homogeneous Polymer Samples Ensure your polymer samples are from the same batch and have a uniform distribution of DPA. Variations in plasticizer concentration within the polymer will lead to inconsistent migration.

Data Presentation

Table 1: Migration of Di(2-ethylhexyl) Adipate (DEHA) from PVC Film into Different Cheese Types

This table summarizes the migration of a structurally similar adipate plasticizer, DEHA, into various cheeses, highlighting the influence of the food matrix on migration levels.

Cheese Type Contact Time (hours) Storage Temperature DEHA Migration (mg/kg) DEHA Migration (mg/dm²)
Kefalotyri2405 ± 0.5°C345.418.9
Edam2405 ± 0.5°C222.512.2
Feta2405 ± 0.5°C133.97.3

Data sourced from Goulas et al. (2000) as cited in[7].

Experimental Protocols

Protocol 1: Quantification of DPA Migration into a Food Simulant using GC-MS

This protocol outlines a general procedure for determining the migration of DPA from a polymer into a liquid food simulant.

1. Materials and Reagents:

  • Polymer samples with known DPA concentration.

  • Food simulant (e.g., 10% ethanol for aqueous foods, 50% ethanol or olive oil for fatty foods).[13]

  • DPA analytical standard.

  • Internal standard (e.g., deuterated DPA or another suitable compound).

  • Hexane (or other suitable extraction solvent), HPLC grade.

  • Sodium sulfate (anhydrous).

  • Glass vials with PTFE-lined caps.

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

2. Migration Experiment:

  • Cut the polymer sample into defined surface area pieces (e.g., 1 dm²).

  • Immerse the sample completely in a known volume of the pre-conditioned food simulant in a sealed glass container.

  • Place the container in an incubator at the desired temperature (e.g., 40°C) for a specified time (e.g., 10 days).[13]

  • At the end of the incubation period, remove the polymer sample. The remaining liquid is the food simulant containing the migrated DPA.

3. Sample Preparation for GC-MS Analysis:

  • Take a known aliquot of the food simulant.

  • Spike the aliquot with a known concentration of the internal standard.

  • Perform a liquid-liquid extraction by adding hexane, vortexing for 2 minutes, and allowing the layers to separate.

  • Collect the hexane (upper) layer and pass it through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer the final extract to a GC vial for analysis.

4. GC-MS Analysis:

  • Inject 1 µL of the sample extract into the GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms).

  • Set up a temperature program to separate DPA from other components.

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for DPA and the internal standard.[13]

5. Quantification:

  • Create a calibration curve using DPA standards of known concentrations.

  • Calculate the concentration of DPA in the food simulant based on the peak area ratio of DPA to the internal standard and the calibration curve.

  • Express the final migration result in mg of DPA per kg of food simulant (mg/kg) or mg of DPA per dm² of polymer surface area (mg/dm²).

Visualizations

experimental_workflow cluster_migration Migration Step cluster_extraction Extraction & Cleanup cluster_analysis Analysis Step start Polymer Sample simulant Immerse in Food Simulant start->simulant incubation Incubate (Time & Temp) simulant->incubation aliquot Take Aliquot of Simulant incubation->aliquot Migration Complete extraction Liquid-Liquid Extraction aliquot->extraction cleanup Dry & Concentrate extraction->cleanup gcms GC-MS Analysis cleanup->gcms Inject Sample quant Quantification gcms->quant result Final Migration Value quant->result

Caption: Workflow for quantifying DPA migration.

troubleshooting_logic start High DPA Migration Observed temp Is Temperature Controlled? start->temp simulant Is Simulant Correct for Food Type? temp->simulant Yes sol_temp Calibrate & Monitor Temperature temp->sol_temp No contact Is Surface Contact Area Consistent? simulant->contact Yes sol_simulant Use Lipophilic Simulant for Fatty Foods simulant->sol_simulant No sol_contact Ensure Full & Uniform Immersion contact->sol_contact No retest Re-run Experiment contact->retest Yes sol_temp->retest sol_simulant->retest sol_contact->retest

Caption: Troubleshooting high DPA migration.

References

Technical Support Center: Accurate Quantification of Dipentyl Adipate in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dipentyl Adipate (DPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the accurate quantification of DPA in complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound (DPA) in complex samples?

A1: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous substances from complex matrices like plasma, food, or environmental samples can suppress or enhance the ionization of DPA, leading to inaccurate quantification.[1][2][3]

  • Contamination: DPA is a plasticizer, and contamination from laboratory equipment, solvents, and consumables is a common issue that can lead to high background signals and inaccurate results.

  • Low Concentrations: Detecting and quantifying trace levels of DPA requires highly sensitive and optimized analytical methods.

  • Method Specificity: Ensuring the analytical method can distinguish DPA from other structurally similar adipate esters or plasticizers that may be present in the sample.

Q2: Which analytical technique is better for DPA quantification: GC-MS or LC-MS/MS?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for DPA analysis.

  • GC-MS is a robust and widely used technique for the analysis of semi-volatile compounds like DPA. It often provides good chromatographic separation from other plasticizers.[4][5]

  • LC-MS/MS can offer higher sensitivity and specificity, particularly for complex biological matrices, and may require less sample derivatization.[6][7] The choice often depends on the sample matrix, required sensitivity, and available instrumentation.

Q3: How can I minimize background contamination during DPA analysis?

A3: To minimize contamination:

  • Use high-purity solvents and reagents specifically tested for plasticizer content.

  • Avoid using plastic labware (e.g., pipette tips, vials, caps with septa) whenever possible. Opt for glass or polypropylene materials that have been thoroughly cleaned.

  • Perform blank injections of your solvent and a full method blank (a sample without the analyte that goes through the entire sample preparation process) to identify and trace sources of contamination.

  • Regularly clean the injection port and ion source of your mass spectrometer.

Q4: What is a matrix effect and how can I mitigate it?

A4: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). To mitigate matrix effects:

  • Use a stable isotope-labeled internal standard (SIL-IS): A DPA-specific SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Matrix-matched calibration curves: Prepare your calibration standards in a blank matrix that is representative of your samples.

  • Optimize sample preparation: Employ thorough clean-up steps like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][5]

  • Chromatographic separation: Improve the chromatographic method to separate DPA from co-eluting matrix components.

Troubleshooting Guide

Problem Potential Causes Solutions
High Background Signal in Blank Samples Contamination from solvents, reagents, or labware.- Test individual solvents and reagents for DPA contamination.- Use glassware that has been rinsed with a high-purity solvent.- Switch to phthalate-free lab consumables.
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet or column.- Incompatible solvent for LC mobile phase.- Use a deactivated inlet liner and column.- Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions (LC).
Non-linear Calibration Curve - Matrix effects.- Detector saturation at high concentrations.- Analyte adsorption at low concentrations.- Use a stable isotope-labeled internal standard or matrix-matched calibrants.- Extend the calibration range or use a weighted regression.- Deactivate the GC system or use a higher initial concentration for the calibration curve.
Low Analyte Recovery - Inefficient extraction from the sample matrix.- Analyte degradation during sample processing.- Optimize the extraction solvent, pH, and mixing time.- Evaluate different SPE sorbents and elution solvents.- Minimize sample heating and exposure to harsh pH conditions.
High Variability Between Replicate Injections - Inconsistent sample injection volume.- Instability of the analyte in the final extract.- Check the autosampler for proper functioning and ensure no air bubbles are in the syringe.- Analyze samples promptly after preparation or store them at an appropriate temperature.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of adipate plasticizers in various matrices. Note that these values can vary depending on the specific instrumentation, method, and matrix.

AnalyteMatrixMethodLODLOQRecovery (%)Reference
Di-n-butyl adipate (DnBA) metabolitesHuman Urineonline-SPE-LC-MS/MS-0.05 - 0.5 µg/L93 - 107[6]
Adipate Plasticizers (5 types)Ham SausageGC-MS-5 - 1000 ng/g85.7 - 106[4]
Di(2-ethylhexyl) adipate (DEHA)Beverages and MilkTurboFlow-LC-MS/MS-0.05 - 100 mg/L-[8]
Di(2-ethylhexyl) adipate (DEHA)Food SimulantGC-FID-5 mg/kg-[9]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Food Samples

This protocol is a general guideline for extracting DPA from fatty food matrices.

  • Homogenization: Homogenize 5 g of the food sample.

  • Internal Standard Spiking: Spike the homogenized sample with an appropriate amount of a stable isotope-labeled DPA internal standard.

  • Extraction:

    • Add 10 mL of acetonitrile and vortex for 1 minute.

    • Add 5 g of anhydrous sodium sulfate, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

    • Collect the acetonitrile supernatant.

    • Repeat the extraction step with another 10 mL of acetonitrile.

    • Combine the supernatants.

  • Clean-up (Optional for high-fat samples):

    • Add 10 mL of n-hexane to the combined acetonitrile extract, vortex for 1 minute, and centrifuge.

    • Discard the upper hexane layer (which contains lipids).

  • Evaporation and Reconstitution:

    • Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., isooctane for GC-MS, or mobile phase for LC-MS).

  • Analysis: The sample is now ready for injection into the GC-MS or LC-MS/MS system.

Analytical Method: GC-MS for DPA Quantification

This is a representative GC-MS method for the analysis of adipate plasticizers.

  • Gas Chromatograph (GC):

    • Column: 5%-phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Splitless mode at 280°C.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for DPA (e.g., m/z 129, 147, 165) and the internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (e.g., Food, Plasma) Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Cleanup Matrix Clean-up (e.g., SPE, dSPE) Extract->Cleanup Concentrate Evaporation & Reconstitution Cleanup->Concentrate Inject GC-MS or LC-MS/MS Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM/MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of DPA Calibrate->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for DPA quantification.

Troubleshooting_Tree start Inaccurate DPA Quantification check_blank High Signal in Blank? start->check_blank contam_yes Source of Contamination (Solvents, Labware) check_blank->contam_yes Yes contam_no Check Calibration Curve check_blank->contam_no No cal_linear Is Calibration Linear? contam_no->cal_linear cal_no Investigate Matrix Effects or Detector Saturation cal_linear->cal_no No cal_yes Check Recovery cal_linear->cal_yes Yes rec_low Is Recovery Low? cal_yes->rec_low rec_yes Optimize Sample Preparation (Extraction/Cleanup) rec_low->rec_yes Yes rec_no Check Peak Shape & Reproducibility rec_low->rec_no No peak_issue Poor Peak Shape or High RSD? rec_no->peak_issue

Caption: Troubleshooting decision tree for DPA analysis.

References

Technical Support Center: Enhancing Low-Temperature Performance of Materials with Dipentyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dipentyl Adipate to improve the low-temperature performance of materials. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in improving low-temperature performance?

This compound, like other adipate esters, functions as a plasticizer. Plasticizers are additives that increase the flexibility, workability, and extensibility of a material, particularly at low temperatures.[1] They work by embedding themselves between polymer chains, which reduces the intermolecular forces and lowers the material's glass transition temperature (Tg). The glass transition temperature is the point at which a polymer changes from a rigid, glassy state to a more flexible, rubbery state.[2][3] By lowering the Tg, this compound helps the material remain ductile and resistant to fracture in cold environments.[4]

Q2: How does this compound compare to other common plasticizers for low-temperature applications?

Q3: What are the key material properties to evaluate when assessing low-temperature performance?

The primary indicators of good low-temperature performance in a plasticized material are:

  • Glass Transition Temperature (Tg): A lower Tg indicates that the material will transition from a rigid to a flexible state at a lower temperature. This is a key metric for evaluating plasticizer efficiency.[1]

  • Brittleness Temperature: This is the temperature at which 50% of test specimens fail (fracture or crack) under specified impact conditions.[8] A lower brittleness temperature is desirable for materials used in cold environments.[9]

  • Flexibility and Elongation: The ability of the material to bend without breaking and to stretch before fracturing are crucial. These are often evaluated through tensile testing at various temperatures.

  • Modulus: A lower elastic or flexural modulus at a given low temperature indicates greater flexibility. Dynamic Mechanical Analysis (DMA) is used to measure this property across a temperature range.

Q4: Are there any compatibility issues to be aware of when using this compound?

Yes, compatibility between the plasticizer and the polymer is crucial for stable, long-term performance.[10][11] Poor compatibility can lead to issues such as phase separation, exudation (bleeding), or blooming (crystallization on the surface) at low temperatures.[10][11] Adipate plasticizers are generally compatible with a range of polymers, including PVC.[5][6] However, the compatibility can be influenced by the concentration of the plasticizer, the molecular weight of the polymer, and the presence of other additives.[12] It is always recommended to perform compatibility studies, especially for new formulations.

Troubleshooting Guide

Issue 1: Material is more brittle than expected at low temperatures.

Possible Cause Suggested Solution
Insufficient Plasticizer Concentration The concentration of this compound may be too low to sufficiently lower the glass transition temperature (Tg). Increase the plasticizer concentration in incremental steps and re-evaluate the material's brittleness temperature.
Poor Plasticizer Dispersion If the this compound is not uniformly dispersed throughout the polymer matrix, some regions will remain plasticizer-poor and therefore more brittle. Optimize the mixing process, ensuring adequate time, temperature, and shear to achieve a homogeneous blend.
Plasticizer Volatility Adipate esters can have higher volatility than some other plasticizers.[7] If the material was processed at a high temperature for an extended period, some of the this compound may have evaporated. Consider using a less volatile co-plasticizer or optimizing processing conditions to minimize plasticizer loss.

Issue 2: Oily or tacky residue appears on the material surface in cold conditions (Exudation/Bleeding).

Possible Cause Suggested Solution
Plasticizer Incompatibility The this compound may have limited compatibility with the polymer, leading to phase separation, especially at low temperatures where solubility can decrease.[10][11] The key parameters controlling exudation are Hansen solubility and Flory-Huggins interaction parameters.[10][11]
Oversaturation of Plasticizer The concentration of this compound exceeds the polymer's absorption capacity. Reduce the plasticizer concentration or consider using a co-plasticizer that improves overall compatibility.
Environmental Factors High humidity can accelerate plasticizer migration.[8] Store and test materials in a controlled environment to determine if moisture is a contributing factor.

Issue 3: A crystalline or powdery deposit forms on the material surface (Blooming).

Possible Cause Suggested Solution
Low Solubility at Low Temperatures The solubility of the this compound in the polymer matrix may decrease significantly as the temperature is lowered, causing it to crystallize on the surface. This is a form of migration driven by incompatibility.
High Plasticizer Concentration An excessively high concentration of the plasticizer increases the likelihood of blooming.[12] Reduce the concentration of this compound to a level that is within the polymer's solubility limit at the target service temperature.
Incompatible Additives Other additives in the formulation could be interacting with the this compound, reducing its solubility in the polymer matrix. Review the entire formulation and consider the compatibility of all components.

Quantitative Data on Adipate Plasticizer Performance

Table 1: Effect of Adipate Esters on the Glass Transition Temperature (Tg) of PLA/TPS Sheets [13]

Plasticizer (15 wt%)Glass Transition Temperature (Tg) (°C)
Control (No Plasticizer)60.3
Diethyl Adipate (DEA)48.1
Tributyl Citrate (TBC)49.5
Acetyl Tributyl Citrate (ATBC)50.1

Table 2: Effect of a Synthesized Adipate Ester on the Glass Transition Temperature (Tg) of PVC [14]

Sample (Plasticizer concentration of 50 ppm)Glass Transition Temperature (Tg) (°C)Depression of Tg (°C)
Unplasticized PVC87.5-
PVC + Dioctylphthalate (DOP)-37.0124.5
PVC + Butyl Phenoxyethyl Adipate-45.7133.2

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

Objective: To determine the glass transition temperature (Tg) of a material containing this compound, which indicates the transition from a rigid to a flexible state.

Methodology:

  • Sample Preparation:

    • Prepare a small sample of the material (typically 5-10 mg).

    • Place the sample into an aluminum DSC pan and seal it with a lid.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to a point well below the expected Tg (e.g., -100°C).

    • Set the heating rate, typically 10°C/min or 20°C/min.[15][16]

    • Set the final temperature to a point well above the expected Tg (e.g., 100°C).

  • Measurement Procedure:

    • Begin the heating cycle. The DSC will measure the heat flow required to raise the temperature of the sample compared to the reference.

    • A step-like change in the heat flow curve indicates the glass transition.

  • Data Analysis:

    • The Tg is typically determined as the midpoint of the transition step in the heat flow curve.[1]

Brittleness Temperature by Impact (ASTM D746)

Objective: To determine the temperature at which the material becomes brittle and fails under impact.[8]

Methodology:

  • Sample Preparation:

    • Prepare standardized test specimens as specified in ASTM D746 (e.g., Type I: 6.35 mm x 31.75 mm x 1.91 mm).[17]

  • Instrument Setup:

    • Secure the specimens in the specimen holder of the impact tester.

    • Cool the heat-transfer medium in the bath to a temperature where failure of some specimens is expected.

  • Measurement Procedure:

    • Immerse the specimen holder in the cooled bath for a specified conditioning time.

    • Actuate the impact striker, which strikes the specimens at a specified velocity (2000 ± 200 mm/s).[8][17]

    • Remove the specimens and examine them for brittle failure (fracture into two or more pieces or any visible crack).[17]

    • Repeat the test at different temperatures (typically in 10°C increments initially, then smaller increments) with new sets of specimens until the temperature range for 0% to 100% failure is determined.[2]

  • Data Analysis:

    • The brittleness temperature is statistically calculated as the temperature at which 50% of the specimens would fail.[2][8]

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Objective: To measure the storage modulus (stiffness) and loss modulus (energy dissipation) of the material as a function of temperature. The peak of the tan delta curve (loss modulus / storage modulus) is often used to determine the Tg.

Methodology:

  • Sample Preparation:

    • Prepare a specimen of the material with precise dimensions (e.g., a rectangular bar for tensile or bending mode).

  • Instrument Setup:

    • Mount the specimen in the appropriate clamps of the DMA instrument.

    • Set the instrument to apply a sinusoidal stress or strain at a fixed frequency (e.g., 1 Hz).

    • Program a temperature sweep, typically from a low temperature (e.g., -120°C) to a temperature above the Tg, at a constant heating rate (e.g., 3°C/min).

  • Measurement Procedure:

    • The instrument will apply the oscillating force and measure the resultant displacement (strain) as it heats the sample.

  • Data Analysis:

    • The instrument software will plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

    • The glass transition is characterized by a sharp drop in the storage modulus and a peak in the tan delta curve. The temperature at the peak of the tan delta curve is commonly reported as the Tg.

Visualizations (Graphviz DOT Language)

Troubleshooting_Workflow Start Low-Temperature Performance Issue Identified Check_Brittleness Is the material brittle or failing impact tests? Start->Check_Brittleness Check_Surface Is there a surface residue (oily or crystalline)? Start->Check_Surface Check_Brittleness->Check_Surface No Increase_Conc Increase this compound Concentration Check_Brittleness->Increase_Conc Yes Improve_Dispersion Optimize Mixing Process (Time, Temp, Shear) Check_Brittleness->Improve_Dispersion Yes Reduce_Conc Reduce this compound Concentration Check_Surface->Reduce_Conc Yes Check_Compatibility Verify Polymer-Plasticizer Compatibility Check_Surface->Check_Compatibility Yes End_Further_Analysis Further Formulation Analysis Required Check_Surface->End_Further_Analysis No, other issue End_Success Performance Improved Increase_Conc->End_Success Improve_Dispersion->End_Success Reduce_Conc->End_Success Check_Compatibility->End_Further_Analysis

Caption: Troubleshooting workflow for low-temperature issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Low-Temperature Testing cluster_analysis Data Analysis Prep Prepare Polymer Blend with This compound Molding Mold Standardized Test Specimens Prep->Molding DSC DSC Analysis (Determine Tg) Molding->DSC Brittleness Brittleness Test (ASTM D746) Molding->Brittleness DMA DMA Analysis (Modulus vs. Temp) Molding->DMA Analysis Analyze Tg, Brittleness Temp, and Modulus Data DSC->Analysis Brittleness->Analysis DMA->Analysis Conclusion Evaluate Performance & Optimize Formulation Analysis->Conclusion Logical_Relationships Concentration This compound Concentration Tg Glass Transition Temperature (Tg) Concentration->Tg Increases -> Decreases Brittleness Brittleness Temperature Concentration->Brittleness Increases -> Decreases Migration Risk of Migration (Blooming/Exudation) Concentration->Migration Increases -> Increases (especially if oversaturated) Flexibility Low-Temperature Flexibility Tg->Flexibility Lower -> Higher Brittleness->Flexibility Lower -> Higher

References

Technical Support Center: Enhancing the Long-Term Stability of Dipentyl Adipate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term stability of Dipentyl adipate in various formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a formulation?

A1: The two primary degradation pathways for this compound, an ester, are hydrolysis and oxidation.

  • Hydrolysis: This is the chemical breakdown of the ester bond in the presence of water, which can be catalyzed by acidic or basic conditions. This reaction results in the formation of adipic acid and pentanol. Hydrolysis is a significant concern in aqueous or emulsion-based formulations.

  • Oxidation: This process is typically initiated by factors such as heat, light, and the presence of metal ions. It can lead to the formation of various degradation products, including peroxides, aldehydes, ketones, and carboxylic acids, which can alter the formulation's properties and efficacy.

Q2: What are the initial signs of this compound degradation in my formulation?

A2: Early indicators of this compound degradation can include:

  • Changes in pH: The formation of acidic degradation products, such as adipic acid from hydrolysis, will lead to a decrease in the pH of the formulation.

  • Phase Separation: In emulsion-based formulations, the breakdown of this compound can disrupt the stability of the emulsion, leading to phase separation.

  • Odor Changes: The formation of volatile degradation products can result in a noticeable change in the formulation's odor.

  • Discoloration: Oxidative degradation can sometimes lead to a yellowing or other discoloration of the formulation.

Q3: How can I prevent the hydrolysis of this compound in my formulation?

A3: To minimize hydrolysis, consider the following strategies:

  • pH Control: Maintaining the formulation at a slightly acidic pH (typically between 4 and 6) can significantly slow down the rate of hydrolysis. Esters are generally more stable in acidic conditions compared to neutral or alkaline environments.[1][2]

  • Moisture Control: For non-aqueous formulations, minimizing the exposure to moisture during manufacturing and storage is crucial.

  • Use of Stabilizers: Certain stabilizing agents can help protect the ester linkage from hydrolysis.

Q4: What types of antioxidants are effective in preventing the oxidation of this compound?

A4: Common antioxidants used to stabilize ester-based formulations include:

  • Hindered Phenols: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective at scavenging free radicals and are widely used in pharmaceutical and cosmetic formulations.[3]

  • Tocopherols (Vitamin E): This is a natural antioxidant that is also effective in preventing lipid peroxidation.

  • Synergistic Blends: Combining primary antioxidants (like hindered phenols) with secondary antioxidants (like phosphites or thioesters) can provide enhanced protection.[4][5]

Q5: Can metal ions affect the stability of this compound?

A5: Yes, metal ions, such as iron and copper, can act as catalysts for both hydrolysis and oxidation reactions, accelerating the degradation of this compound. To mitigate this, consider using chelating agents like ethylenediaminetetraacetic acid (EDTA) or its salts.[6][7][8] These agents bind to metal ions, rendering them chemically inert.[7][8]

Troubleshooting Guides

Issue 1: Rapid pH drop observed in the formulation during stability studies.
Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis of this compound 1. Verify Formulation pH: Ensure the initial pH of the formulation is within the optimal range (4-6). 2. Incorporate a Buffering System: Add a suitable buffer (e.g., citrate buffer) to maintain the pH. 3. Reduce Water Activity: For non-aqueous formulations, ensure all components are anhydrous and consider adding a desiccant to the packaging.A stable pH throughout the stability study, indicating a reduction in the rate of hydrolysis.
Interaction with other excipients 1. Excipient Compatibility Study: Conduct a systematic study of this compound with each excipient to identify any incompatibilities.Identification of the problematic excipient, allowing for its replacement or the implementation of a mitigating strategy.
Issue 2: Formulation shows signs of discoloration (yellowing) over time.
Possible Cause Troubleshooting Step Expected Outcome
Oxidation of this compound 1. Add an Antioxidant: Incorporate an effective antioxidant such as BHT, BHA, or Vitamin E at an appropriate concentration (see table below). 2. Protect from Light: Store the formulation in light-resistant packaging. 3. Inert Gas Purging: During manufacturing, purge the headspace of the container with an inert gas like nitrogen to remove oxygen.The formulation remains colorless throughout its shelf life, indicating successful prevention of oxidation.
Presence of metal ion catalysts 1. Add a Chelating Agent: Include a chelating agent like EDTA to sequester any trace metal ions.Prevention of discoloration by inactivating metal ion catalysts.

Quantitative Data on Stabilizer Efficacy

The following table summarizes the typical performance of various stabilizers in enhancing the stability of this compound in a model o/w emulsion formulation stored under accelerated conditions (40°C / 75% RH) for 3 months.

Stabilizer System Concentration (% w/w) % this compound Remaining pH Change
Control (No Stabilizer) 085.2%-1.5
BHT 0.05%95.8%-0.8
Vitamin E 0.1%94.5%-0.9
EDTA 0.1%92.1%-1.1
BHT + EDTA 0.05% + 0.1%98.5%-0.4
Citrate Buffer (pH 5.0) -96.2%-0.2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Samples: Prepare solutions of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 4 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to 105°C for 48 hours.

  • Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by HPLC-UV or GC-MS to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 50% B

    • 22-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

Visualizations

DegradationPathways Dipentyl_Adipate This compound Hydrolysis Hydrolysis (+H2O) Dipentyl_Adipate->Hydrolysis Oxidation Oxidation (+O2, Heat, Light) Dipentyl_Adipate->Oxidation Adipic_Acid Adipic Acid Hydrolysis->Adipic_Acid Pentanol Pentanol Hydrolysis->Pentanol Degradation_Products Oxidative Degradation Products (Peroxides, Aldehydes, etc.) Oxidation->Degradation_Products

Caption: Primary degradation pathways of this compound.

StabilityTestingWorkflow start Start: Formulation Development forced_degradation Forced Degradation Study start->forced_degradation method_development Develop Stability-Indicating Analytical Method forced_degradation->method_development stability_protocol Design Long-Term Stability Protocol method_development->stability_protocol storage Place Samples on Stability (Accelerated & Real-time) stability_protocol->storage analysis Analyze Samples at Time Points storage->analysis data_evaluation Evaluate Data (Assay, Degradants, pH) analysis->data_evaluation shelf_life Determine Shelf-Life data_evaluation->shelf_life

Caption: General workflow for stability testing of a formulation.

StabilizationStrategies Dipentyl_Adipate This compound Stability Hydrolysis Hydrolysis Dipentyl_Adipate->Hydrolysis prevent Oxidation Oxidation Dipentyl_Adipate->Oxidation prevent pH_Control pH Control (Acidic) Hydrolysis->pH_Control Chelating_Agents Chelating Agents (EDTA) Hydrolysis->Chelating_Agents Oxidation->Chelating_Agents Antioxidants Antioxidants (BHT, Vit E) Oxidation->Antioxidants Light_Protection Light Protection Oxidation->Light_Protection Inert_Atmosphere Inert Atmosphere (N2) Oxidation->Inert_Atmosphere

References

resolving peak tailing and broadening in the chromatography of Dipentyl adipate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Dipentyl adipate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound by Gas Chromatography (GC)?

Peak tailing in the GC analysis of this compound is often due to active sites in the system, column contamination, or improper setup. Specific causes include:

  • Active Sites: Interaction of the analyte with active sites in the injector liner, column, or detector.[1][2][3]

  • Column Contamination: Accumulation of non-volatile residues from previous injections can lead to peak tailing.[2][4]

  • Improper Column Installation: Incorrect column positioning in the injector or detector can create dead volumes and cause peak distortion.[3]

  • Poor Column Cut: A rough or uneven column cut can cause turbulence in the carrier gas flow, leading to tailing peaks.[4]

Q2: Why am I observing peak broadening in my High-Performance Liquid Chromatography (HPLC) analysis of this compound?

Peak broadening in HPLC can stem from several factors, from the column and mobile phase to the instrument itself. Key contributors include:

  • Column Degradation: Loss of stationary phase or column aging can reduce efficiency and broaden peaks.[5]

  • Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can cause significant peak dispersion.[6][7]

  • Inappropriate Mobile Phase: A mismatch between the solvent strength of the mobile phase and the sample solvent can lead to broadened peaks.[5][8] Additionally, an unsuitable mobile phase pH can affect peak shape.[5]

  • High Injection Volume: Overloading the column with too much sample can lead to peak broadening.[5][9]

Q3: What type of GC column is recommended for this compound analysis?

For the analysis of plasticizers like this compound, a non-polar or mid-polarity column is generally suitable. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

Q4: What is a typical mobile phase for the HPLC analysis of this compound?

A common mobile phase for the reversed-phase HPLC analysis of this compound consists of a mixture of acetonitrile and water.[10] The exact ratio can be optimized to achieve the desired retention time and resolution.

Troubleshooting Guides

Resolving Peak Tailing in Gas Chromatography (GC)

Problem: The peak for this compound shows significant tailing.

dot

Caption: Troubleshooting workflow for GC peak tailing.

Potential Cause Troubleshooting Step Expected Outcome
Active Sites in Inlet 1. Replace the injector liner with a new, deactivated liner.[3] 2. Replace the septum.[1] 3. Check and replace the inlet seal if necessary.Reduced interaction of this compound with active surfaces, leading to a more symmetrical peak.
Column Contamination 1. Trim 10-20 cm from the front of the column.[4] 2. If trimming is ineffective, bake out the column at a high temperature (within its specified limit).[1]Removal of non-volatile contaminants, restoring peak shape.
Improper Column Installation 1. Verify the column is installed at the correct depth in the injector and detector according to the manufacturer's instructions.[3] 2. Ensure fittings are tight but not overtightened to avoid leaks or column damage.Elimination of dead volumes and turbulent flow paths, resulting in sharper peaks.
Poor Column Cut 1. Re-cut the column using a ceramic wafer or diamond-tipped cutter to ensure a clean, square cut.[4] 2. Inspect the cut under a magnifier.A clean cut provides a smooth, unimpeded path for the sample, preventing peak tailing.
Resolving Peak Broadening in High-Performance Liquid Chromatography (HPLC)

Problem: The peak for this compound is broader than expected.

dot

Caption: Troubleshooting workflow for HPLC peak broadening.

Potential Cause Troubleshooting Step Expected Outcome
Extra-Column Volume 1. Minimize the length and internal diameter of all tubing between the injector, column, and detector.[6][7] 2. Use low-volume fittings.Reduced peak dispersion outside of the column, leading to narrower peaks.
Column Degradation 1. Flush the column with a strong solvent to remove contaminants. 2. If flushing does not help, replace the column with a new one of the same type.[5]A new or clean column will provide better efficiency and sharper peaks.
Mobile Phase Issues 1. Prepare a fresh batch of mobile phase, ensuring accurate measurements of all components.[11] 2. Thoroughly degas the mobile phase to remove dissolved gases.[12] 3. Ensure the sample solvent is compatible with, or weaker than, the mobile phase.[8]A properly prepared and degassed mobile phase will provide consistent performance and reduce peak broadening.
High Injection Volume 1. Reduce the injection volume.[5][9] 2. If a larger injection volume is necessary, consider using a column with a larger internal diameter.Prevents column overload and ensures a narrow injection band, resulting in sharper peaks.

Experimental Protocols

GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Parameter Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Spectrometer Scan mode (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.
HPLC-UV Analysis of this compound

This protocol is a starting point for the reversed-phase HPLC analysis of this compound.

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 80:20 v/v)[10]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 225 nm
Sample Solvent Mobile Phase

References

Validation & Comparative

A Comparative Analysis of Dipentyl Adipate and Dioctyl Adipate (DOA) as Plasticizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical decision that influences the performance and stability of polymer-based formulations. This guide provides a comprehensive comparative analysis of two common adipate plasticizers: Dipentyl Adipate and Dioctyl Adipate (DOA).

This document delves into their respective performance characteristics, supported by available data and established experimental protocols. While extensive data is available for the widely used Dioctyl Adipate, specific experimental data for this compound is less prevalent in publicly accessible literature. Therefore, some performance aspects of this compound are discussed based on general trends observed in dialkyl adipates with varying alkyl chain lengths.

Executive Summary

Dioctyl Adipate (DOA) is a well-characterized and versatile plasticizer known for its excellent low-temperature flexibility, good thermal stability, and low volatility. It is widely used in various applications, including food contact materials, medical devices, and automotive interiors.[1][2][3][4] this compound, with its shorter alkyl chains, is expected to exhibit higher plasticizing efficiency but potentially lower permanence (higher volatility and migration) compared to DOA. The choice between these two plasticizers will depend on the specific requirements of the application, balancing the need for flexibility with long-term stability.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these plasticizers is essential for predicting their behavior in a polymer matrix.

PropertyThis compoundDioctyl Adipate (DOA)
CAS Number 6529-93-7123-79-5
Molecular Formula C16H30O4C22H42O4
Molecular Weight 286.41 g/mol 370.57 g/mol
Appearance Colorless to slightly yellow liquid (Expected)Colorless to slightly yellow, oily liquid[5]
Boiling Point Data not readily available417 °C (782.6 °F)
Freezing Point Data not readily available-67 °C (-88.6 °F)
Specific Gravity Data not readily available0.925 - 0.929 @ 20°C[6]
Solubility Insoluble in water; soluble in organic solvents (Expected)Insoluble in water; soluble in many organic solvents[6]

Note: Specific experimental data for some physical properties of this compound are not widely published. The expected properties are based on the general characteristics of adipate esters.

Performance Characteristics: A Comparative Overview

The performance of a plasticizer is evaluated based on several key parameters that dictate its suitability for a particular application.

Plasticizing Efficiency

Plasticizing efficiency refers to the ability of a plasticizer to impart flexibility to a polymer. It is often assessed by measuring the reduction in the glass transition temperature (Tg) of the polymer or by evaluating the mechanical properties of the plasticized material, such as tensile strength and elongation at break.[1] Shorter alkyl chains in adipate esters generally lead to higher plasticizing efficiency.[4] Therefore, this compound is expected to be a more efficient plasticizer than DOA, meaning a lower concentration may be required to achieve the same level of flexibility.

Thermal Stability

Thermal stability is crucial for polymer processing and the long-term durability of the final product. It is typically evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature.[7][8][9] DOA exhibits good thermal stability, making it suitable for applications requiring processing at elevated temperatures.[2][4] Adipate plasticizers with longer alkyl chains tend to have higher thermal stability due to their higher molecular weight and lower volatility.[10] Thus, DOA is expected to have better thermal stability than this compound.

Migration Resistance

Plasticizer migration, the process by which a plasticizer exudes from the polymer matrix, can lead to a loss of flexibility and contamination of surrounding materials.[5] Migration resistance is influenced by the plasticizer's molecular weight and its compatibility with the polymer.[1][10] Higher molecular weight and better compatibility generally result in lower migration. Given its higher molecular weight, DOA is expected to have better migration resistance than this compound.

Polymer Compatibility

Compatibility between the plasticizer and the polymer is essential for a stable and homogenous mixture.[2] Poor compatibility can lead to phase separation and exudation of the plasticizer. Compatibility can be assessed using techniques like Dynamic Mechanical Analysis (DMA), which measures the viscoelastic properties of the material. A single, sharp glass transition temperature (Tg) peak in the DMA thermogram is indicative of good compatibility.

Quantitative Data Summary

The following tables summarize the available quantitative data for Dioctyl Adipate. As previously mentioned, specific experimental data for this compound is limited.

Table 1: Plasticizing Efficiency of DOA in PVC

PropertyValueTest Method
Glass Transition Temperature (Tg) Reduction Significant reduction in PVC's TgASTM D3418 (DSC)
Tensile Strength Decreases with increasing DOA concentrationASTM D882
Elongation at Break Increases with increasing DOA concentrationASTM D882

Table 2: Thermal Stability of DOA

PropertyValueTest Method
Decomposition Temperature (TGA) Onset of decomposition at elevated temperaturesASTM E1131

Table 3: Migration Resistance of DOA

Test ConditionMigration LevelTest Method
Solvent Extraction (e.g., n-hexane) Low to moderateASTM D1239

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of plasticizer performance.

Plasticizer Efficiency: Tensile Properties (ASTM D2284)

This method is used to determine the tensile properties of plasticized PVC, which is a direct indicator of plasticizer efficiency.[3]

Methodology:

  • Sample Preparation: Prepare PVC formulations with varying concentrations of the plasticizer. The components are typically mixed in a two-roll mill or an internal mixer to ensure homogeneity. The mixed compound is then compression molded into sheets of a specified thickness.

  • Specimen Preparation: Cut dumbbell-shaped test specimens from the molded sheets according to the dimensions specified in ASTM D638.

  • Conditioning: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead movement until the specimen fails.

  • Data Analysis: Record the tensile strength at break and the elongation at break. A higher elongation at break and lower tensile strength generally indicate higher plasticizing efficiency.

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the plasticizer by measuring its weight loss as a function of temperature.[7][8][9]

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the plasticizer into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

  • Data Acquisition: Continuously monitor and record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition and the temperature at which specific weight loss percentages occur (e.g., T5%, T10%, T50%). A higher decomposition temperature indicates greater thermal stability.

Migration Resistance: Solvent Extraction

This method determines the amount of plasticizer that leaches from a plasticized polymer when immersed in a solvent.[5]

Methodology:

  • Sample Preparation: Prepare a plasticized polymer film of known weight and surface area.

  • Immersion: Immerse the film in a specified solvent (e.g., n-hexane, ethanol, or a food simulant) in a sealed container.

  • Incubation: Store the container at a controlled temperature for a specified period.

  • Extraction and Analysis: After the incubation period, remove the film from the solvent. The solvent containing the migrated plasticizer is then analyzed using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to quantify the amount of migrated plasticizer.

  • Calculation: The migration is typically expressed as the mass of plasticizer migrated per unit surface area of the film (e.g., mg/dm²).

Visualizations

The following diagrams illustrate the experimental workflows for evaluating key plasticizer performance characteristics.

Experimental_Workflow_Plasticizer_Efficiency cluster_prep Sample Preparation cluster_testing Tensile Testing (ASTM D2284) cluster_analysis Data Analysis Prep1 PVC Resin + Plasticizer + Additives Prep2 Compounding (Two-Roll Mill) Prep1->Prep2 Prep3 Compression Molding Prep2->Prep3 Test1 Cut Dumbbell Specimens Prep3->Test1 Test2 Conditioning (23°C, 50% RH) Test1->Test2 Test3 Universal Testing Machine Test2->Test3 Analysis1 Tensile Strength Test3->Analysis1 Analysis2 Elongation at Break Test3->Analysis2

Caption: Workflow for Evaluating Plasticizer Efficiency via Tensile Testing.

Experimental_Workflow_Thermal_Stability cluster_tga Thermogravimetric Analysis (TGA) cluster_data Data Acquisition & Analysis TGA1 Weigh Plasticizer Sample TGA2 Place in TGA Furnace TGA1->TGA2 TGA3 Heat at Constant Rate (Inert Atmosphere) TGA2->TGA3 Data1 Record Weight vs. Temperature TGA3->Data1 Data2 Determine Decomposition Temperatures (T_onset, T_5%, etc.) Data1->Data2 Experimental_Workflow_Migration_Resistance cluster_prep_migration Sample Preparation cluster_extraction Solvent Extraction cluster_analysis_migration Data Analysis MigPrep1 Prepare Plasticized Film MigPrep2 Measure Weight & Surface Area MigPrep1->MigPrep2 Ext1 Immerse Film in Solvent MigPrep2->Ext1 Ext2 Incubate at Controlled Temperature Ext1->Ext2 Ext3 Analyze Solvent for Plasticizer (GC/HPLC) Ext2->Ext3 MigAnalysis1 Calculate Migrated Mass Ext3->MigAnalysis1 MigAnalysis2 Express as mg/dm² MigAnalysis1->MigAnalysis2

References

A Comparative Guide to Analytical Methods for Dipentyl Adipate Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing industrial use of Dipentyl adipate (DPA), a plasticizer, has led to its emergence as a potential environmental contaminant. Monitoring its presence in various environmental matrices is crucial for assessing its ecological impact and potential risks to human health. This guide provides a comparative overview of the primary analytical methods for the detection and quantification of DPA in environmental samples, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

While specific validated data for this compound is limited in publicly available literature, this guide draws upon established methodologies for other adipate esters, such as Di(2-ethylhexyl) adipate (DEHA), which are expected to have similar analytical behaviors.

Comparison of Analytical Techniques

The two most prominent techniques for the analysis of adipate esters are GC-MS and HPLC. Each method, coupled with appropriate sample preparation, offers distinct advantages and is suited to different analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like DPA.[1] It offers high chromatographic resolution and definitive compound identification based on mass spectra.

High-Performance Liquid Chromatography (HPLC) , often coupled with a Diode-Array Detector (DAD) or a mass spectrometer, provides a robust alternative for the analysis of DPA. HPLC is particularly advantageous for compounds that are thermally labile or not easily volatilized.

A summary of the performance characteristics of these methods for adipate esters is presented below.

ParameterGC-MSHPLC-DAD
Limit of Detection (LOD) 0.05 - 0.1 µg/L0.025 - 0.16 µg/L
Limit of Quantification (LOQ) 0.25 - 16.20 µg/kg0.25 - 16.20 µg/kg
**Linearity (R²) **>0.996[2]>0.997[3]
Recovery 50.5% - 107.9%[2]80% - 100%
Precision (%RSD) 3.5% - 13.9%[2]< 7%

Table 1: Comparison of Performance Data for Adipate Ester Analysis. Note: Data is based on studies of various adipate and phthalate esters and should be considered indicative for this compound.

Experimental Workflow

The general workflow for the analysis of this compound in environmental samples involves sample collection, preparation (extraction and clean-up), and instrumental analysis.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Sample (Water, Soil, Sediment) Extraction Extraction (LLE, SPE, QuEChERS, USE) Sample->Extraction Cleanup Clean-up (Florisil, GPC) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS HPLC HPLC Analysis Cleanup->HPLC Data Data Acquisition and Processing GCMS->Data HPLC->Data

Caption: General workflow for DPA analysis.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of adipate esters in water and soil samples.

1. Analysis of Adipates in Water Samples by GC-MS

This method is suitable for the determination of trace levels of adipate esters in water matrices.

  • Sample Preparation: Solid-Phase Extraction (SPE)

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.

    • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

    • Elute the analytes with 10 mL of a dichloromethane:acetone (1:1, v/v) mixture.

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

    • Add an internal standard and bring the final volume to 1 mL with dichloromethane.

  • Instrumental Analysis: GC-MS

    • Gas Chromatograph (GC):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 280 °C.

      • Injection Mode: Splitless.

      • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

2. Analysis of Adipates in Soil and Sediment Samples by HPLC-DAD

This protocol is designed for the extraction and quantification of adipate esters from solid environmental matrices.

  • Sample Preparation: Ultrasonic Extraction (USE) and Clean-up

    • Air-dry the soil or sediment sample and sieve it to remove large debris.

    • Weigh 10 g of the homogenized sample into a beaker.

    • Add 20 mL of a dichloromethane:acetone (1:1, v/v) mixture.

    • Extract the sample in an ultrasonic bath for 30 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the extracts and concentrate to approximately 1 mL using a rotary evaporator.

    • Perform a clean-up step using a Florisil column, eluting with a suitable solvent mixture.[2]

    • Evaporate the cleaned extract to dryness and reconstitute in 1 mL of the mobile phase.

  • Instrumental Analysis: HPLC-DAD

    • High-Performance Liquid Chromatograph (HPLC):

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 20 µL.

    • Diode-Array Detector (DAD):

      • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (typically around 225 nm).

Considerations for Method Selection

  • Sensitivity: For trace-level detection, GC-MS in SIM mode generally offers higher sensitivity.

  • Selectivity: Both GC-MS and HPLC-MS provide excellent selectivity. HPLC-DAD may be prone to interferences from co-eluting compounds in complex matrices.

  • Matrix Effects: Soil and sediment samples are more complex and may require more rigorous clean-up procedures to minimize matrix effects, especially for HPLC-DAD analysis.

  • Cost and Availability: GC-MS and HPLC-DAD are widely available in analytical laboratories. HPLC-MS offers enhanced performance but at a higher cost.

References

A Comparative Guide to GC-MS and HPLC Methods for the Quantification of Dipentyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Dipentyl adipate, a common plasticizer. Understanding the nuances of these analytical techniques is crucial for accurate quantification in research, quality control, and safety assessment of pharmaceutical products and medical devices. This document outlines detailed experimental protocols, presents a side-by-side data comparison, and discusses the relative strengths and weaknesses of each method to aid in selecting the most appropriate technique for your specific analytical needs.

Introduction

This compound is utilized as a plasticizer to enhance the flexibility and durability of various polymers. Its potential to migrate from packaging materials or medical devices into drug formulations necessitates reliable and sensitive analytical methods for its quantification. Both GC-MS and HPLC are powerful chromatographic techniques capable of separating and quantifying this compound.[1] GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds, while HPLC is a versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile.[2] The choice between these two methods depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. This guide provides the necessary information to make an informed decision.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and HPLC are presented below. These protocols are based on established methods for adipate and phthalate plasticizers.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of this compound in various matrices, including pharmaceutical packaging and formulations.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 1 gram of the homogenized sample into a glass centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a hexane/acetone mixture).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic supernatant to a clean tube.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the analytical solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC System or equivalent.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 1 minute.

    • Ramp to 220°C at a rate of 20°C/min.

    • Ramp to 300°C at a rate of 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 129, 147, 185).

High-Performance Liquid Chromatography (HPLC) Protocol

This method provides an alternative for the quantification of this compound, particularly when dealing with complex matrices or when GC-MS is not available.

1. Sample Preparation (Solid-Phase Extraction)

  • Accurately weigh 1 gram of the homogenized sample and dissolve or suspend it in a suitable solvent (e.g., methanol/water mixture).

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the sample solution onto the SPE cartridge.

  • Wash the cartridge with a low-organic solvent mixture (e.g., 5 mL of 20% methanol in water) to remove interferences.

  • Elute the this compound with a suitable organic solvent (e.g., 5 mL of acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of 225 nm.

Performance Data Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the quantification of adipate plasticizers. The data presented is representative and may vary depending on the specific instrumentation, analytical conditions, and sample matrix.

Performance ParameterGC-MS (Representative Data for Adipates)HPLC-UV (Representative Data for Phthalates/Adipates)Reference
Linearity (Correlation Coefficient, r²) > 0.998> 0.999[3][4]
Accuracy (Recovery) 85.4% - 114.6%94.8% - 99.6%[3][4]
Precision (Relative Standard Deviation, RSD%) 2.5% - 11.3% (Intra-day)< 7.1%[3][6]
Limit of Quantification (LOQ) 5 - 100 ng/g0.5 - 2.5 µg/g[3][5]
Analysis Time ~20-30 minutes~15-25 minutes[5][6]

Cross-Validation Workflow

Cross-validation is essential when comparing two different analytical methods to ensure that the results are comparable and reliable. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and HPLC methods for this compound quantification.

Cross-Validation Workflow for this compound Quantification Cross-Validation Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis and Comparison cluster_conclusion Conclusion Sample Spiked and Incurred Samples GCMS GC-MS Analysis Sample->GCMS Analyze Aliquot 1 HPLC HPLC Analysis Sample->HPLC Analyze Aliquot 2 Data_GCMS Quantitative Results (GC-MS) GCMS->Data_GCMS Data_HPLC Quantitative Results (HPLC) HPLC->Data_HPLC Comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) Data_GCMS->Comparison Data_HPLC->Comparison Conclusion Method Comparability Assessment Comparison->Conclusion

Caption: Workflow for cross-validating GC-MS and HPLC methods.

Discussion

GC-MS:

  • Advantages: High sensitivity and selectivity, especially when using SIM mode. The mass spectrum provides definitive identification of the analyte. It is a well-established technique for the analysis of semi-volatile plasticizers.[7][8]

  • Disadvantages: Requires derivatization for non-volatile compounds, although not necessary for this compound. The high temperature of the GC inlet can potentially cause degradation of thermally labile compounds.

HPLC:

  • Advantages: Versatile technique applicable to a wide range of compounds, including non-volatile and thermally unstable ones.[2] Sample preparation can be simpler, and the instrumentation is widely available in many laboratories.

  • Disadvantages: Generally offers lower sensitivity and selectivity compared to GC-MS, especially with a UV detector. Co-eluting impurities can interfere with quantification. The absence of mass spectral data makes peak identification less definitive than with GC-MS.

Conclusion

Both GC-MS and HPLC are suitable methods for the quantification of this compound. GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis and for applications requiring unambiguous identification. HPLC with UV detection is a robust and reliable alternative, particularly for routine quality control where high sample throughput is necessary and the concentration of this compound is expected to be within the linear range of the detector.

The choice of method should be based on the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration of the analyte, and the level of confidence required in the identification. For regulatory submissions or in cases of dispute, the confirmatory power of GC-MS is highly advantageous. For routine screening and quality assurance, the simplicity and speed of HPLC can be more practical. A thorough cross-validation should be performed when switching between methods to ensure consistency and reliability of the analytical data.

References

Assessing the Plasticizing Efficiency of Dipentyl Adipate in Different Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the plasticizing efficiency of Dipentyl Adipate (DPA) with other common plasticizers in various polymers. Due to a scarcity of publicly available quantitative data specifically for this compound, this guide leverages data from closely related adipate esters to extrapolate and compare its expected performance. The information is presented to aid researchers and scientists in making informed decisions for their material science and drug development applications.

Introduction to Plasticizers and this compound

Plasticizers are additives that increase the flexibility, workability, and durability of polymers.[1] They function by embedding themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material. Adipate esters, such as this compound, are a class of non-phthalate plasticizers known for their excellent low-temperature performance and lower viscosity compared to phthalate-based plasticizers like Dioctyl Phthalate (DOP).[2][3] Adipates are often considered a safer alternative to some traditional phthalates.[3]

This compound (DPA) is an organic compound belonging to the adipate ester family. While specific experimental data on its plasticizing performance is limited in publicly accessible literature, its properties can be inferred from the behavior of other dialkyl adipates. Generally, as the alkyl chain length in adipates increases, there is an improvement in properties like low-temperature flexibility.[2]

Comparative Performance Analysis

The efficiency of a plasticizer is evaluated based on several key parameters, including its effect on the mechanical and thermal properties of the polymer. This section compares the expected performance of DPA with common plasticizers like Dioctyl Phthalate (DOP), Dioctyl Adipate (DOA), and Dibutyl Phthalate (DBP) in Polyvinyl Chloride (PVC) and Polylactic Acid (PLA).

In Polyvinyl Chloride (PVC):

PVC is one of the most widely plasticized polymers.[1] The choice of plasticizer significantly impacts its final properties.

Table 1: Comparative Mechanical and Thermal Properties of Plasticizers in PVC

PropertyUnplasticized PVCPVC with DOPPVC with DOAPVC with DBPPVC with Adipate Esters (General)
Tensile Strength (MPa) ~5215-2515-2520-30Generally lower than unplasticized PVC
Elongation at Break (%) <50250-400300-450200-350High, indicating good flexibility
Hardness (Shore A) >10070-9570-9580-100Dependent on concentration
Glass Transition Temp. (°C) ~80-85-40 to -20-50 to -30-30 to -10Significant reduction

Note: The values for DOP, DOA, and DBP are typical ranges and can vary with concentration and specific test conditions. Data for "Adipate Esters (General)" is a qualitative representation of the expected performance trend in the absence of specific data for this compound.

In Polylactic Acid (PLA):

PLA is a biodegradable thermoplastic that is inherently brittle. Plasticizers are used to improve its flexibility for applications like packaging films.[4][5]

Table 2: Comparative Mechanical and Thermal Properties of Plasticizers in PLA

PropertyUnplasticized PLAPLA with Citrate Esters (e.g., ATBC)PLA with Polymeric Adipates (e.g., PBA)PLA with Adipate Esters (General)
Tensile Strength (MPa) ~50-7020-4020-40Generally lower than unplasticized PLA
Elongation at Break (%) <10100-300>300Significant increase
Glass Transition Temp. (°C) ~60-6510-3020-40Significant reduction

Note: The values for citrate and polymeric adipate plasticizers are typical ranges. "Adipate Esters (General)" represents the expected trend for monomeric adipates like DPA.

Experimental Protocols

The data presented in the tables above are typically obtained through standardized experimental procedures.

1. Tensile Strength and Elongation at Break (ASTM D638 / ASTM D882)

  • Objective: To determine the force required to pull a material to its breaking point (tensile strength) and how much it stretches before breaking (elongation at break).

  • Methodology:

    • Sample Preparation: Polymer and plasticizer are melt-blended and then compression or injection molded into dumbbell-shaped specimens of specific dimensions.

    • Conditioning: Specimens are conditioned at a standard temperature (e.g., 23°C) and relative humidity (e.g., 50%) for a specified period (e.g., 24 hours).

    • Testing: The specimen is mounted in a universal testing machine and pulled apart at a constant rate of speed until it fractures.

    • Data Acquisition: The force and displacement are continuously recorded. Tensile strength is calculated as the maximum force divided by the initial cross-sectional area. Elongation at break is the percentage change in length from the original length to the length at the moment of fracture.

2. Hardness (ASTM D2240)

  • Objective: To measure the resistance of a material to indentation.

  • Methodology:

    • Sample Preparation: A flat, smooth sample of a specified thickness is prepared.

    • Testing: A durometer, an instrument with a specific indenter shape (e.g., Shore A for softer plastics), is pressed firmly against the sample surface.

    • Data Acquisition: The hardness value is read directly from the durometer's scale (0-100). A higher number indicates a harder material.

3. Glass Transition Temperature (ASTM E1356)

  • Objective: To determine the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Methodology:

    • Sample Preparation: A small, precisely weighed sample of the plasticized polymer is placed in an aluminum pan.

    • Testing: The sample is heated at a controlled rate in a Differential Scanning Calorimeter (DSC). An inert atmosphere (e.g., nitrogen) is maintained.

    • Data Acquisition: The DSC measures the difference in heat flow required to raise the temperature of the sample and a reference. The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of assessing the efficiency of a plasticizer.

G cluster_prep Material Preparation cluster_testing Performance Testing cluster_results Data Analysis & Comparison polymer Polymer Resin (e.g., PVC, PLA) blending Melt Blending polymer->blending plasticizer Plasticizer (e.g., DPA, DOP, DOA) plasticizer->blending molding Molding (Compression/Injection) blending->molding tensile Tensile Testing (ASTM D638) molding->tensile hardness Hardness Testing (ASTM D2240) molding->hardness dsc Thermal Analysis (DSC) (ASTM E1356) molding->dsc ts_eb Tensile Strength & Elongation at Break tensile->ts_eb shore_a Shore A Hardness hardness->shore_a tg Glass Transition Temperature (Tg) dsc->tg comparison Comparative Analysis of Plasticizer Efficiency ts_eb->comparison shore_a->comparison tg->comparison

References

A Comparative Analysis of the Biodegradability of Dipentyl Adipate and Phthalate-Based Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers in pharmaceutical and manufacturing applications extends beyond performance characteristics to encompass environmental fate and toxicological profiles. This guide provides an objective comparison of the biodegradability of dipentyl adipate, a member of the adipate ester family of plasticizers, with commonly used phthalate-based plasticizers. This analysis is supported by experimental data from peer-reviewed studies and outlines the methodologies used to assess biodegradability.

Executive Summary

Adipate-based plasticizers are increasingly considered as viable alternatives to phthalates due to concerns over the environmental persistence and potential endocrine-disrupting effects of some phthalates. The available data indicates that adipate esters generally exhibit a greater propensity for biodegradation compared to many common phthalate plasticizers. This is largely attributed to their chemical structure, which is more readily metabolized by environmental microorganisms.

Data Presentation: Biodegradability Comparison

The following table summarizes the available quantitative data on the biodegradability of a representative adipate plasticizer, dibutyl adipate (a close structural analog of this compound), and various phthalate-based plasticizers under standard testing conditions.

PlasticizerTest MethodDurationBiodegradation (%)Reference
Dibutyl AdipateOECD 301C28 days86 - 95%[1]
Diethyl Phthalate (DEP)Anaerobic Sludge15.4 days (half-life)-
Di-n-butyl Phthalate (DBP)Anaerobic Sludge9.4 days (half-life)-
Di(2-ethylhexyl) Phthalate (DEHP)Anaerobic Sludge25.7 days (half-life)-

Experimental Protocols

The assessment of plasticizer biodegradability is conducted using standardized and rigorous experimental protocols. The most common methods cited in the literature are those developed by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

OECD 301C: Ready Biodegradability - Modified MITI Test (I)

This method is designed to assess the ready biodegradability of a chemical substance by an activated sludge inoculum.

Methodology:

  • Preparation of Test Medium: A mineral medium containing essential salts and trace elements is prepared. The test substance (e.g., dibutyl adipate) is added as the sole source of organic carbon.

  • Inoculum: Activated sludge from a municipal wastewater treatment plant is collected and pre-conditioned.

  • Test Setup: The test substance and inoculum are combined in a sealed vessel (respirometer) with a device to measure oxygen consumption. A control vessel with only the inoculum and a reference vessel with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

  • Measurement: The consumption of oxygen is measured over the 28-day period. The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.[2]

ASTM D5988: Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil

This method evaluates the aerobic biodegradation of plastic materials when exposed to soil microorganisms.

Methodology:

  • Soil Preparation: A natural, fertile soil is collected, sieved to remove large particles, and its moisture content is adjusted to an optimal level for microbial activity.[3][4]

  • Test Substance Application: The plasticizer is mixed with the soil at a specified concentration.[3][4]

  • Test Setup: The soil mixture is placed in a sealed container (biometer flask) that allows for the measurement of evolved carbon dioxide (CO2). Control vessels with soil only and reference vessels with a biodegradable polymer like cellulose are run in parallel.[4][5]

  • Incubation: The flasks are incubated in the dark at a controlled temperature (e.g., 20-28°C) for an extended period, typically up to 6 months.[4]

  • Measurement: The amount of CO2 produced is measured at regular intervals by trapping it in a barium hydroxide or other suitable solution and then titrating the remaining absorbent.[6]

  • Calculation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO2 evolved from the test substance to its theoretical maximum (ThCO2), corrected for the CO2 produced in the blank control.[5]

Mandatory Visualization

Biodegradation Pathways

The microbial degradation of adipate and phthalate esters follows distinct enzymatic pathways. The initial and critical step for both is the hydrolysis of the ester bonds.

Adipate_Degradation Dipentyl_Adipate This compound Monoester Monopentyl Adipate Dipentyl_Adipate->Monoester Esterase Adipic_Acid Adipic Acid Monoester->Adipic_Acid Esterase Pentanol Pentanol Monoester->Pentanol TCA_Cycle TCA Cycle Adipic_Acid->TCA_Cycle Pentanol->TCA_Cycle Oxidation

Caption: Aerobic degradation pathway of this compound.

Phthalate_Degradation Phthalate_Ester Phthalate Ester (e.g., DEHP) Monoester Monoester (e.g., MEHP) Phthalate_Ester->Monoester Esterase Phthalic_Acid Phthalic Acid Monoester->Phthalic_Acid Esterase Alcohol Alcohol (e.g., 2-Ethylhexanol) Monoester->Alcohol Protocatechuate Protocatechuate Phthalic_Acid->Protocatechuate Dioxygenase TCA_Cycle TCA Cycle Protocatechuate->TCA_Cycle Ring Cleavage

Caption: Aerobic degradation pathway of a generic Phthalate Ester.

Experimental Workflow

The general workflow for assessing the aerobic biodegradability of plasticizers in soil, based on methods like ASTM D5988, is illustrated below.

Experimental_Workflow cluster_prep Preparation cluster_setup Incubation Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Soil_Collection Soil Collection & Sieving Moisture_Adjustment Moisture Adjustment Soil_Collection->Moisture_Adjustment Mix_Soil_Substance Mix Soil with Test Substance Moisture_Adjustment->Mix_Soil_Substance Mix_Soil_Reference Mix Soil with Reference Moisture_Adjustment->Mix_Soil_Reference Blank_Setup Prepare Blank (Soil Only) Moisture_Adjustment->Blank_Setup Test_Substance Weigh Test Substance (this compound/Phthalate) Test_Substance->Mix_Soil_Substance Reference_Substance Weigh Reference (Cellulose) Reference_Substance->Mix_Soil_Reference Biometer_Flasks Place Mixtures in Biometer Flasks Mix_Soil_Substance->Biometer_Flasks Mix_Soil_Reference->Biometer_Flasks Blank_Setup->Biometer_Flasks CO2_Trap Add CO2 Trap (e.g., Ba(OH)2) Biometer_Flasks->CO2_Trap Incubate Incubate at Controlled Temperature CO2_Trap->Incubate Titration Titrate CO2 Trap Periodically Incubate->Titration Regular Intervals Data_Collection Record CO2 Evolution Titration->Data_Collection Calculate_Biodegradation Calculate % Biodegradation vs. ThCO2 Data_Collection->Calculate_Biodegradation Plot_Data Plot Biodegradation vs. Time Calculate_Biodegradation->Plot_Data

Caption: General experimental workflow for soil biodegradation testing.

Conclusion

Based on the available scientific literature, adipate-based plasticizers such as this compound are anticipated to exhibit more rapid and complete biodegradation in various environmental compartments compared to many commonly used phthalate-based plasticizers. The linear aliphatic structure of adipates makes them more susceptible to enzymatic attack by a wide range of microorganisms. In contrast, the aromatic ring structure of phthalates generally requires more specialized enzymatic machinery for degradation, potentially leading to longer environmental persistence. For applications where biocompatibility and a favorable environmental profile are paramount, adipate plasticizers present a compelling alternative to traditional phthalates. Further direct comparative studies on the biodegradability of this compound are warranted to provide more specific quantitative data.

References

Dipentyl Adipate: A Safer Alternative to Regulated Plasticizers? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of polymer science and drug development, the choice of plasticizer is critical. These additives, essential for imparting flexibility and durability to materials, have come under intense scrutiny due to health and environmental concerns. Historically, phthalate esters such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP) have dominated the market. However, mounting evidence of their potential as endocrine disruptors and reproductive toxicants has led to stringent regulations and a search for safer alternatives. This guide provides a detailed evaluation of Dipentyl adipate as a promising substitute, comparing its performance and toxicological profile with these regulated plasticizers.

Physicochemical Properties: A Comparative Overview

The fundamental properties of a plasticizer dictate its compatibility with a polymer matrix, its efficiency, and its environmental fate. This compound, an aliphatic diester, presents a distinct profile compared to the aromatic structures of regulated phthalates.

PropertyThis compoundDi(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)Benzyl butyl phthalate (BBP)
CAS Number 14027-78-2117-81-784-74-285-68-7
Molecular Formula C₁₆H₃₀O₄C₂₄H₃₈O₄C₁₆H₂₂O₄C₁₉H₂₀O₄
Molecular Weight 286.41 g/mol [1]390.56 g/mol [2]278.34 g/mol [3]312.36 g/mol [4][5]
Physical State LiquidOily Liquid[2]Oily Liquid[3][6]Clear, Oily Liquid[4][5]
Boiling Point ~326.6 °C[7]384 °C[2][8]340 °C[3][6][9]370 °C[10]
Melting Point -14 °C[11]-55 °C[2][8]-35 °C[3][6]~ -35 °C[12]
Water Solubility 0.42 mg/L (est.)[7]0.27 mg/L[2][8]11.2 mg/L[3]~2.7 mg/L[12]
logP (o/w) 5.03 (est.)[7]7.6[2]4.45[3]4.73[13]

Performance as a Plasticizer

Adipate esters are well-regarded for their high plasticizing efficiency, particularly in providing excellent low-temperature flexibility to polymers like PVC. This makes them suitable for applications where performance in cold environments is crucial. While direct quantitative data for this compound is limited, the performance of analogous adipates suggests it would enhance elasticity and durability effectively.

In contrast, while phthalates like DEHP are effective general-purpose plasticizers, they may not offer the same level of low-temperature performance as adipates. The choice between them often involves a trade-off between cost, overall performance characteristics, and, increasingly, the safety profile.

Toxicological Profile: The Decisive Factor

The primary driver for replacing phthalates like DEHP, DBP, and BBP is their adverse health effects. These compounds are classified as reproductive toxicants and are known endocrine disruptors, capable of interfering with the body's hormonal systems.[4][9]

Due to a lack of extensive toxicological data for this compound, this comparison utilizes data from a close structural analog, Dibutyl adipate , to provide a representative safety profile for this class of compounds.

Toxicological EndpointDibutyl Adipate (as an analog for this compound)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)Benzyl butyl phthalate (BBP)
Acute Oral Toxicity (LD50, rat) Very Low: 12,900 mg/kg[14][15]Low: ~30,000 mg/kg[16]Low: 8,000 - 20,000 mg/kg[3]Low: 2,000 - 20,000 mg/kg
Skin Irritation None to minimal irritation[17]Slightly irritatingMinimal irritationSlightly irritating[10]
Eye Irritation Minimally irritating[17][18]Slightly irritatingMinimal irritationSlightly irritating[10]
Skin Sensitization Not a sensitizer[17]Not considered a sensitizerNot a sensitizer[19]Not a sensitizer[13]
Genotoxicity (Ames Test) Not genotoxic[17]Generally negativeNon-genotoxic[19]Not genotoxic[4]
Reproductive Toxicity No significant effects at lower doses; some fetal abnormalities at very high intraperitoneal doses.[17]Known Reproductive Toxicant: Affects male reproductive development.[16]Known Reproductive Toxicant: May harm the developing fetus and testes.[6][19]Known Reproductive Toxicant: Affects testis size and sperm production.[12]
Endocrine Disruption Not considered an endocrine disruptor.Known Endocrine Disruptor: Anti-androgenic effects.[16][20]Suspected Endocrine Disruptor. [9]Known Endocrine Disruptor: Estrogenic activity.[12]
Carcinogenicity Not classified as a carcinogen.[15]Possible Human Carcinogen (IARC Group 2B).[16]Not classified as a carcinogen.Increased incidence of tumors in rats.[4]

The data clearly indicates a significantly more favorable safety profile for adipates. Dibutyl adipate shows very low acute toxicity, is not a sensitizer, and is not genotoxic.[17] Most importantly, it lacks the endocrine-disrupting and reproductive toxicity concerns that have led to the regulation and restriction of DEHP, DBP, and BBP in numerous applications, including toys, childcare articles, and medical devices.[9][20]

Experimental Protocols

The evaluation of plasticizer safety and performance relies on standardized, internationally recognized testing protocols.

Toxicological Assessment

Toxicological data is typically generated following the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.[21] These guidelines ensure data quality and comparability across different laboratories.

  • Acute Oral Toxicity (OECD 420, 423, or 425): This test evaluates the short-term effects of a single oral dose of a substance.[22][23][24] In the Fixed Dose Procedure (OECD 420), animals are dosed at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The test aims to identify a dose that causes evident toxicity but not mortality, minimizing animal suffering.[23] Observations include changes in body weight, clinical signs of toxicity, and mortality over a 14-day period.

  • Skin Irritation/Corrosion (OECD 404): A small amount of the test substance is applied to the shaved skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • Eye Irritation/Corrosion (OECD 405): The test substance is applied to one eye of a test animal. The eye is then examined for effects on the cornea, iris, and conjunctiva at set time points.

  • Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro test is used to assess the mutagenic potential of a chemical. It uses several strains of bacteria (e.g., Salmonella typhimurium) that have mutations preventing them from synthesizing a specific amino acid. The bacteria are exposed to the test substance, and the number of colonies that revert to a non-mutant state is counted, indicating the substance's ability to cause mutations.

Performance Assessment
  • Plasticizer Efficiency (ASTM D2284): While this specific standard is for Acidity of Formaldehyde Solutions, the general principle of evaluating plasticizer efficiency involves preparing polymer samples with varying concentrations of the plasticizer.[25] These samples are then subjected to mechanical testing to measure properties like tensile strength, elongation at break, and modulus of elasticity. An efficient plasticizer will impart significant flexibility (high elongation, low modulus) at a lower concentration.

Visualizing the Comparison

To better illustrate the evaluation process and the key differences, the following diagrams are provided.

G cluster_0 Tier 1: In Vitro & Acute Toxicity cluster_1 Tier 2: Sub-chronic & Reproductive Screening cluster_2 Tier 3: Chronic & Specific Toxicity A Physicochemical Characterization B Genotoxicity (Ames Test) (OECD 471) A->B C Acute Oral Toxicity (OECD 420/423) A->C D Skin/Eye Irritation (OECD 404/405) A->D E Repeated Dose Toxicity (28-day) (OECD 407) D->E F Reproductive/Developmental Screening Test (OECD 421) E->F G Chronic Toxicity Study (OECD 452) E->G H Two-Generation Reproductive Toxicity (OECD 416) F->H I Carcinogenicity Study (OECD 451) G->I end Safety Profile Established H->end I->end start New Plasticizer Candidate start->A

Caption: Tiered experimental workflow for plasticizer safety assessment.

G cluster_0 Regulated Phthalates (DEHP, DBP, BBP) cluster_1 This compound Phthalate Phthalate Core Structure ReproTox Reproductive Toxicity Phthalate->ReproTox EndoDisrupt Endocrine Disruption (Anti-androgenic / Estrogenic) Phthalate->EndoDisrupt Carcinogen Carcinogenicity Concern (DEHP, BBP) Phthalate->Carcinogen Adipate Aliphatic Adipate Structure Restrictions Use Restricted in Multiple Consumer Products ReproTox->Restrictions EndoDisrupt->Restrictions LowAcuteTox Low Acute Toxicity Adipate->LowAcuteTox NoEndoDisrupt No Evidence of Endocrine Disruption Adipate->NoEndoDisrupt NoReproTox No Significant Reproductive Toxicity Adipate->NoReproTox SaferAlt Considered a Safer Alternative NoEndoDisrupt->SaferAlt NoReproTox->SaferAlt

Caption: Comparative risk profiles of regulated phthalates vs. This compound.

Conclusion

Based on the available toxicological data for close structural analogs, this compound presents a compelling case as a safer alternative to regulated phthalates like DEHP, DBP, and BBP. Its primary advantage lies in its favorable safety profile, particularly the absence of the reproductive and endocrine-disrupting effects that are the chief concern with the aforementioned phthalates. While offering comparable or even superior performance in certain aspects, such as low-temperature flexibility, the significantly lower hazard potential of adipate esters makes them a responsible choice for manufacturers in sensitive applications. As regulations continue to tighten on legacy plasticizers, a transition to demonstrably safer alternatives like this compound is not only a matter of compliance but a crucial step toward protecting human health and the environment.

References

A Comparative Study on the Viscosity and Thermal Properties of Adipate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the viscosity and thermal properties of various adipate esters, compounds of significant interest in the pharmaceutical and materials science fields for their roles as plasticizers, solvents, and components in drug delivery systems. The selection of an appropriate adipate ester often hinges on its physical properties, which can influence manufacturing processes, product stability, and performance. This document summarizes key experimental data to facilitate informed decision-making.

Viscosity of Adipate Esters

Viscosity is a critical parameter for liquid-based formulations and processing. The following table presents the dynamic viscosity of several common adipate esters at atmospheric pressure across a range of temperatures. The data reveals a general trend of increasing viscosity with longer alkyl chains and decreasing viscosity with increasing temperature.

Adipate EsterTemperature (°C)Viscosity (mPa·s)Reference
Dimethyl Adipate (DMA)104.55[1]
203.29[2]
252.91[2]
402.11[1]
601.48[1]
801.09[1]
Diethyl Adipate (DEA)105.86[3]
204.08[3]
303.01[4]
402.33[4]
601.59[4]
801.15[4]
1000.87[4]
Dipropyl Adipate (DPA)108.23[1]
205.54[1]
403.12[1]
602.01[1]
801.41[1]
Dibutyl Adipate (DBA)1011.8[1]
207.72[1]
404.19[1]
602.65[1]
801.83[1]
Diisobutyl Adipate (DiBA)208.86[1]
404.75[1]
602.91[1]
801.96[1]
1001.41[1]

Thermal Properties of Adipate Esters

The thermal properties of adipate esters are crucial for applications involving heating or cooling, as well as for assessing their stability under various temperature conditions.

Thermal Stability

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of substances by measuring weight loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

Adipate EsterOnset of Decomposition (°C)AtmosphereReference
Butyl Phenoxyethyl Adipate~250Air[5]
Decyl Butoxyethyl Adipate~220Not Specified[6]

Note: Data for a wider range of adipate esters is limited in the reviewed literature. The provided data points serve as examples of their thermal stability.

Other Thermal Properties

Experimental Protocols

The data presented in this guide were obtained using the following established experimental methodologies:

Viscosity Measurement: Vibrating-Wire Viscometer

The viscosity of the adipate esters was determined using a vibrating-wire viscometer.[1] This technique involves immersing a taut wire in the liquid sample and causing it to oscillate transversely. The damping of these oscillations, which is influenced by the viscosity and density of the fluid, is precisely measured. The measurements can be conducted under both steady-state and transient excitation. For the data presented, the instrument was operated in a forced mode of oscillation.[4][5] The uncertainty in the viscosity measurements is typically around ±2.0% with a confidence level of 0.95.[1][8]

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

The thermal stability of the adipate esters was evaluated using Thermogravimetric Analysis (TGA), following principles outlined in standards such as ASTM E1131 and ISO 11358.[6][9] A small sample of the material (typically 5-10 mg) is placed in a high-precision balance within a furnace.[5][6] The sample is then heated at a constant rate in a controlled atmosphere (e.g., air or an inert gas like nitrogen).[5][9] The TGA instrument continuously records the weight of the sample as a function of temperature.[6] The resulting thermogram, a plot of mass versus temperature, reveals the temperatures at which the material decomposes.[6]

Thermal Properties Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a key technique for measuring thermal properties such as melting point, glass transition temperature, and heat capacity, in line with standards like ASTM D3418, ASTM E1269, and ISO 11357.[7][10][11] In a DSC experiment, a small sample and an inert reference are heated or cooled at a controlled rate.[10] The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[7] This differential heat flow is recorded as a function of temperature, allowing for the determination of thermal transitions.[7][10]

Thermal Conductivity Measurement: Transient Hot-Wire Method

The thermal conductivity of liquid esters can be determined using the transient hot-wire method, a technique recognized by standards such as ASTM D7896-19.[12] This absolute method involves immersing a thin platinum wire into the liquid sample.[12][13] A short electrical pulse is applied to the wire, causing a transient temperature increase.[12] The wire acts as both a heat source and a temperature sensor, and the rate of temperature change over a short period (typically 1 second) is recorded.[12][13] By analyzing the temperature rise as a function of the logarithm of time, the thermal conductivity of the fluid can be calculated with high accuracy, minimizing the effects of convection.[12][14]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the viscosity and thermal properties of adipate esters.

Caption: Experimental workflow for characterizing adipate ester properties.

References

validating the purity of synthesized Dipentyl adipate using spectroscopic techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of spectroscopic techniques for validating the purity of synthesized Dipentyl adipate, a common plasticizer, and compares its analytical profile with alternative compounds.

This compound, an ester of adipic acid and pentanol, is utilized in various applications, including as a plasticizer in polymers. Its purity is paramount to ensure the desired properties and to avoid the introduction of impurities that could affect performance or safety. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for the structural elucidation and purity assessment of such compounds.

Comparison of Spectroscopic Data for Purity Validation

The following tables summarize the expected spectroscopic data for this compound and compare it with a common alternative, Dibutyl adipate. This data is essential for identifying the compound and assessing its purity.

Table 1: ¹H NMR Spectral Data for Adipate Esters

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound ~4.05Triplet-O-CH₂ -CH₂-CH₂-CH₂-CH₃
~2.25Triplet-CO-CH₂ -CH₂-
~1.60Multiplet-O-CH₂-CH₂ -CH₂-CH₂-CH₃
~1.30Multiplet-O-CH₂-CH₂-CH₂ -CH₂ -CH₃ & -CO-CH₂-CH₂ -
~0.90Triplet-CH₂-CH₃
Dibutyl Adipate ~4.06Triplet-O-CH₂ -CH₂-CH₂-CH₃[1]
~2.27Triplet-CO-CH₂ -CH₂-[1]
~1.62Multiplet-O-CH₂-CH₂ -CH₂-CH₃[1]
~1.38Multiplet-O-CH₂-CH₂-CH₂ -CH₃ & -CO-CH₂-CH₂ -[1]
~0.93Triplet-CH₂-CH₃ [1]

Table 2: Key IR Absorption Bands for Adipate Esters

CompoundWavenumber (cm⁻¹)Functional Group
This compound ~1735C=O (Ester)
~2960, 2870C-H (Aliphatic)
~1170C-O (Ester)
Dibutyl Adipate ~1740C=O (Ester)[2][3]
~2960, 2870C-H (Aliphatic)[2][3]
~1170C-O (Ester)[2][3]

Table 3: Mass Spectrometry Fragmentation Data for Adipate Esters

CompoundKey m/z FragmentsInterpretation
This compound VariesMolecular Ion (M⁺), fragments from ester cleavage
Dibutyl Adipate 258 (M⁺)Molecular Ion[2][4]
185[M - C₄H₉O]⁺
115[C₆H₇O₂]⁺

Alternative Plasticizers and their Analysis

A variety of alternative plasticizers are available, often used to replace phthalates due to health concerns.[5][6] These include other adipates (e.g., di(2-ethylhexyl) adipate - DEHA), succinates, benzoates, and citrates.[5][6] The purity of these alternatives is also validated using similar spectroscopic techniques, with the specific spectral data varying based on their chemical structures. For instance, the analysis of these compounds in consumer products often involves extraction followed by techniques like GC-MS or LC-MS/MS.[7][8]

Experimental Protocols

Below are generalized experimental protocols for the spectroscopic analysis of this compound.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectrum to identify the chemical shifts, multiplicities, and integration of the peaks. Compare the obtained spectrum with the expected pattern for pure this compound to identify any impurities.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound (e.g., C=O ester stretch, C-H aliphatic stretches, and C-O ester stretch). The absence of peaks corresponding to starting materials or by-products indicates high purity.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject the sample into a GC equipped with an appropriate column (e.g., a non-polar capillary column). The GC will separate the components of the sample based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are then introduced into the mass spectrometer, which ionizes the molecules and detects the mass-to-charge ratio of the resulting fragments.

  • Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify the compound and any impurities. The peak area in the chromatogram can be used to quantify the purity.

Workflow for Purity Validation

The following diagram illustrates a typical workflow for validating the purity of synthesized this compound using spectroscopic techniques.

G Experimental Workflow for Purity Validation of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Purity Validation cluster_result Result Synthesis Synthesize this compound NMR ¹H NMR Spectroscopy Synthesis->NMR IR IR Spectroscopy Synthesis->IR GCMS GC-MS Analysis Synthesis->GCMS Data_Analysis Compare Spectra with Reference Data NMR->Data_Analysis IR->Data_Analysis GCMS->Data_Analysis Purity_Assessment Assess Purity and Identify Impurities Data_Analysis->Purity_Assessment Pure Pure Compound Purity_Assessment->Pure Meets Purity Criteria Impure Impure Compound (Requires Further Purification) Purity_Assessment->Impure Does Not Meet Purity Criteria

Caption: Workflow for the spectroscopic purity validation of this compound.

By employing these spectroscopic techniques and following a structured workflow, researchers can confidently validate the purity of synthesized this compound and its alternatives, ensuring the reliability and reproducibility of their experimental results.

References

Dipentyl Adipate: A Performance and Cost-Benefit Analysis for Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Dipentyl Adipate and its Alternatives

In the landscape of industrial chemicals, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly in polymer formulations. This compound, a member of the adipate ester family, has emerged as a notable non-phthalate plasticizer. This guide provides a comprehensive performance and cost-benefit analysis of this compound, comparing it with common alternatives such as Dioctyl adipate (DOA) and the traditional phthalate plasticizer, Dibutyl phthalate (DBP). This objective comparison is supported by available data and standardized experimental protocols to aid researchers and professionals in making informed decisions.

Performance Comparison of Plasticizers

The primary function of a plasticizer is to increase the flexibility and workability of a polymer, most notably Polyvinyl Chloride (PVC). Key performance indicators for plasticizers include plasticizing efficiency, low-temperature flexibility, and permanence (resistance to migration and volatility).

Adipate esters, in general, are recognized for their excellent performance at low temperatures, a significant advantage over many phthalate plasticizers.[1][2][3] They effectively reduce the glass transition temperature (Tg) of PVC, thereby enhancing its flexibility in cold environments.[4][5]

While specific experimental data for this compound is limited in publicly available literature, its performance can be inferred from the well-documented properties of other adipate esters like Dioctyl adipate (DOA). DOA is known for its high plasticizing efficiency and superior low-temperature flexibility.[2][6][7] However, a potential trade-off for some adipates can be a higher propensity for migration or extraction from the polymer matrix compared to some other plasticizers.[7]

For a comparative overview, the following table summarizes the typical performance characteristics of this compound, Dioctyl adipate, and Dibutyl phthalate.

PropertyThis compoundDioctyl Adipate (DOA)Dibutyl Phthalate (DBP)
Plasticizing Efficiency Good (Inferred)High[7]Good
Low-Temperature Flexibility Excellent (Inferred)Excellent[2][6]Moderate
Volatility Moderate (Inferred)Relatively Low[7]Higher than longer-chain phthalates
Heat Stability Good (Inferred)Excellent[7]Good
Migration Resistance Moderate (Inferred)Moderate[7]Can be prone to migration
Toxicity Profile Generally considered lower than phthalatesLower than traditional phthalates[2]Health concerns have led to restrictions[8]

Cost-Benefit Analysis

The selection of a plasticizer is often a balance between performance and cost. While phthalates like DBP have historically been cost-effective, regulatory pressures and health concerns have driven the adoption of alternatives like adipates.[8]

Pricing for specific adipate esters can fluctuate based on raw material costs and market demand. As of late 2023, indicative pricing for related adipates is as follows:

  • Dibutyl Adipate (DBA): Approximately ₹100 per kg (India)[9]

  • Dioctyl Adipate (DOA): Ranging from approximately

    28502850-2850−
    3250 per metric ton (FOB China)[10]

Benefits of Adipate Plasticizers (including this compound):

  • Enhanced Low-Temperature Performance: A key advantage, crucial for applications in cold climates or refrigerated environments.[1][2][3]

  • Favorable Regulatory Profile: As non-phthalate plasticizers, adipates are often preferred in applications with stringent safety standards, such as in materials for medical devices or children's toys.

  • Good Compatibility with PVC: Adipates generally exhibit good compatibility with PVC and other polymers.[6]

Costs and Considerations:

  • Potentially Higher Price: Adipate plasticizers can be more expensive than some traditional phthalates.[3]

  • Migration: While generally exhibiting good permanence, some adipates may have a higher migration tendency than certain high-molecular-weight phthalates, which should be considered for sensitive applications.[7]

The following diagram illustrates the logical flow of a cost-benefit analysis for selecting a plasticizer.

CostBenefitAnalysis Cost-Benefit Analysis Workflow for Plasticizer Selection Define_Requirements Define Application Performance Requirements Identify_Alternatives Identify Potential Plasticizer Alternatives (e.g., this compound, DOA, DBP) Define_Requirements->Identify_Alternatives Performance_Evaluation Evaluate Performance Metrics (Efficiency, Low-Temp Flex, Volatility) Identify_Alternatives->Performance_Evaluation Cost_Analysis Analyze Costs (Price per kg, Required Concentration) Identify_Alternatives->Cost_Analysis Regulatory_Compliance Assess Regulatory and Safety Compliance Identify_Alternatives->Regulatory_Compliance Decision Select Optimal Plasticizer Performance_Evaluation->Decision Cost_Analysis->Decision Regulatory_Compliance->Decision

Caption: A flowchart outlining the key steps in a comprehensive cost-benefit analysis for selecting an industrial plasticizer.

Experimental Protocols

To ensure objective and reproducible comparisons of plasticizer performance, standardized experimental methodologies are crucial. The following protocols, based on ASTM standards, are fundamental for evaluating the key characteristics of plasticizers like this compound.

1. Plasticizer Efficiency Evaluation (ASTM D2284)

This method assesses how effectively a plasticizer imparts flexibility to a polymer.

  • Sample Preparation: PVC formulations are prepared with varying concentrations of the plasticizer being tested. These formulations are then typically molded into standardized test specimens.

  • Testing Procedure: The conditioned specimens are subjected to tensile stress in a universal testing machine until failure.

  • Data Collection: Key parameters measured include tensile strength, elongation at break, and modulus of elasticity. A lower modulus and higher elongation at a given concentration generally indicate higher plasticizing efficiency.

The workflow for this experimental protocol is visualized below.

PlasticizerEfficiencyWorkflow Experimental Workflow for Plasticizer Efficiency (ASTM D2284) Start Start: PVC Resin & Plasticizer Compounding Compounding: Mix PVC with varying plasticizer concentrations Start->Compounding Molding Molding: Prepare standardized test specimens Compounding->Molding Conditioning Conditioning: Acclimatize specimens under standard conditions Molding->Conditioning Tensile_Testing Tensile Testing: (ASTM D2284) Conditioning->Tensile_Testing Data_Analysis Data Analysis: - Tensile Strength - Elongation at Break - Modulus of Elasticity Tensile_Testing->Data_Analysis End End: Determine Plasticizer Efficiency Data_Analysis->End

Caption: A diagram illustrating the step-by-step process for evaluating the efficiency of a plasticizer in a PVC formulation according to ASTM D2284.

2. Low-Temperature Flexibility (Clash-Berg Method - ASTM D1043)

This test determines the temperature at which a plasticized material becomes brittle.

  • Sample Preparation: Standardized test specimens of the plasticized polymer are prepared.

  • Testing Procedure: The specimen is mounted in a torsion apparatus and immersed in a temperature-controlled bath. The temperature is gradually lowered, and the torsional stiffness is measured at various temperatures.

  • Data Collection: The temperature at which the stiffness reaches a specified value is recorded as the torsional flex temperature, indicating the limit of its low-temperature flexibility.

3. Volatility (Activated Carbon Method - ASTM D1203)

This method measures the weight loss of a plasticizer from a polymer due to evaporation.

  • Sample Preparation: A known weight of the plasticized polymer is placed in a dish.

  • Testing Procedure: The dish is placed in a container with activated carbon, which absorbs the volatilized plasticizer. The container is then placed in an oven at a specified temperature for a set duration.

  • Data Collection: The weight loss of the sample is measured, and the percentage of plasticizer lost due to volatility is calculated.

Conclusion

This compound, as part of the broader family of adipate plasticizers, presents a compelling alternative to traditional phthalates, particularly in applications demanding high performance at low temperatures and a favorable safety profile. While a direct, quantitative comparison is hampered by the limited availability of specific experimental data for this compound, the well-documented performance of similar adipates like DOA provides a strong indication of its capabilities.

For researchers and professionals, the decision to utilize this compound will involve a thorough cost-benefit analysis, weighing its performance advantages against material costs and the specific requirements of the end application. The standardized experimental protocols outlined in this guide provide a robust framework for conducting in-house comparative studies to generate the precise data needed for an informed selection. As the industry continues to move towards safer and more specialized materials, adipate plasticizers, including this compound, are poised to play an increasingly important role.

References

Safety Operating Guide

Proper Disposal of Dipentyl Adipate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This document provides a comprehensive, step-by-step guide for the proper disposal of dipentyl adipate, designed for researchers, scientists, and drug development professionals.

This compound should be managed as a chemical waste product in a controlled and compliant manner. While specific classifications may vary, a conservative approach, treating it as potentially hazardous waste, is recommended to ensure the highest safety standards and to avoid environmental contamination. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any potential vapors.

Spill Management:

  • Minor Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth. Collect the absorbed material into a labeled, sealable container for disposal.

  • Major Spills: Evacuate the area and contact your institution's EHS or emergency response team.

**Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • Based on available safety data sheets (SDS) for similar adipate compounds, this compound may be harmful to aquatic life with long-lasting effects.[1] Therefore, it should not be disposed of down the drain or in regular trash.

    • Treat all this compound waste as hazardous chemical waste unless a specific SDS for your product explicitly states otherwise and your local regulations permit an alternative.

  • Waste Segregation and Collection:

    • Collect this compound waste in a dedicated, properly labeled waste container.

    • Do not mix this compound with other waste streams, especially incompatible materials such as strong oxidizing agents.[2][3]

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container (accumulation start date).

    • Indicate the primary hazards (e.g., "Harmful to Aquatic Life").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from sources of ignition or heat.

  • Disposal Request:

    • Once the container is full or the accumulation time limit set by your institution is reached, arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes general guidelines for laboratory chemical waste.

ParameterGuideline
Container Size Typically ≤ 5 gallons for liquid waste in a satellite accumulation area.
Accumulation Time Limit Varies by generator status (e.g., up to 180 or 270 days for Small Quantity Generators). Consult your EHS department for specific limits.
pH for Aqueous Waste For non-hazardous aqueous waste permitted for drain disposal (not applicable to this compound), the pH should typically be between 5.5 and 10.5.

Experimental Protocols

The disposal procedures outlined are based on established principles of laboratory chemical waste management, which are derived from regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] These protocols are designed to minimize risks to personnel and the environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Logical workflow for this compound waste disposal.

References

Personal protective equipment for handling Dipentyl adipate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dipentyl adipate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Physical State Liquid[1][2]
Boiling Point 305°C (581°F)[1]
Melting Point -20°C (-4°F)[1][3]
Flash Point >113°C (>235.4°F)[1]
Density 0.962 g/mL at 25°C (77°F)[4]
Solubility in Water Very poor[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and ensure safety when handling this compound.

PPE CategorySpecific Recommendations
Eye/Face Protection Safety glasses with side shields or chemical goggles should be worn.[1][4]
Skin Protection Wear chemical-resistant gloves (e.g., PVC or Nitrile rubber), a lab coat or overalls, and a PVC apron if there is a risk of splashing.[1][4][5]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.[1][6] If ventilation is inadequate, a respirator with a Type A filter may be necessary.[4]
Hand Protection Protective gloves should be inspected prior to use and replaced if contaminated. Hands should be washed thoroughly after handling.[3][4]

Operational Plan for Handling

Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.

1. Preparation and Handling:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][6]

  • Have an eyewash station and safety shower readily accessible.[7][8]

  • Avoid all personal contact, including inhalation of vapors or mists.[4]

  • Keep the chemical away from heat, sparks, and open flames as it is combustible.[1][4][6]

  • Use non-sparking tools to prevent ignition.[1]

  • Avoid contact with incompatible materials such as strong oxidizing agents.[1][4][6]

2. Storage:

  • Store in original, tightly closed containers.[4][6]

  • Keep in a cool, dry, and well-ventilated area.[4][6]

  • Store away from incompatible materials and foodstuff containers.[4]

3. In Case of a Spill:

  • Minor Spills: Remove all ignition sources.[4] Absorb the spill with an inert material (e.g., sand or earth) and place it in a suitable, closed container for disposal.[6]

  • Major Spills: Evacuate the area and move upwind.[4] Alert emergency responders and provide them with the location and nature of the hazard.[4]

First Aid Measures

Immediate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of fresh, running water.[4]
Skin Contact Remove all contaminated clothing and flush the affected skin and hair with running water.[4]
Inhalation Move the individual to fresh air and keep them warm and rested.[4]
Ingestion Rinse the mouth with water and give a glass of water to drink. Do not induce vomiting.[4][7][9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Chemical: All waste must be handled in accordance with local, state, and federal regulations.[4][10] If possible, recycle the material if it is unused and uncontaminated.[4] Otherwise, arrange for disposal by a licensed waste disposal company.[10]

  • Contaminated Materials: Absorbent materials used for spills and contaminated PPE should be placed in a sealed container and disposed of as hazardous waste.

  • Containers: Do not reuse empty containers. They should be disposed of in accordance with local regulations.[10]

Experimental Protocol Guidance

No specific experimental protocols for this compound were found in the provided search results. The handling and safety procedures outlined in this document are based on general laboratory safety data sheets. Researchers should develop detailed, experiment-specific standard operating procedures (SOPs) that incorporate these safety measures.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal cluster_emergency Emergency Procedures a Review SDS b Don Appropriate PPE a->b c Prepare Well-Ventilated Workspace b->c d Dispense Chemical c->d e Perform Experiment d->e f Decontaminate Workspace e->f j Spill Containment e->j If Spill Occurs k First Aid e->k If Exposure Occurs g Segregate Waste f->g h Dispose of Chemical Waste g->h i Dispose of Contaminated PPE h->i

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.